1,2,4-Trimethoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIQIOSHSMJYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5035163 | |
| Record name | 1,2,4-Trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135-77-3 | |
| Record name | 1,2,4-Trimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Trimethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,4-trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-trimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4-TRIMETHOXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KU3WD07SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2,4-Trimethoxybenzene: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key biological activities of 1,2,4-trimethoxybenzene. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and related scientific disciplines.
Chemical Structure and Identification
This compound, also known as hydroxyhydroquinone trimethyl ether, is an organic aromatic compound.[1] It is classified as a member of the methoxybenzene family.[2] The core structure consists of a benzene (B151609) ring substituted with three methoxy (B1213986) groups at the 1, 2, and 4 positions.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 135-77-3[3] |
| Molecular Formula | C₉H₁₂O₃[3] |
| SMILES | COC1=CC(=C(C=C1)OC)OC[2] |
| InChI | InChI=1S/C9H12O3/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6H,1-3H3[3] |
| InChIKey | AGIQIOSHSMJYJP-UHFFFAOYSA-N[3] |
Physicochemical Properties
This compound is typically a white to off-white crystalline solid or a colorless liquid with a sweet, floral odor at room temperature.[4] It is soluble in organic solvents like ethanol (B145695) and ether, but has limited solubility in water.[4]
| Property | Value | Source |
| Molecular Weight | 168.19 g/mol | [2] |
| Melting Point | -11 °C | [4] |
| Boiling Point | 214-216 °C | [4] |
| Density | 1.126 g/mL at 25 °C | [5] from original search |
| Flash Point | 94.5 °C (est.) | [6] from original search |
| logP (Octanol/Water Partition Coefficient) | 1.712 (Crippen Calculated) | [7] from original search |
| Water Solubility (log10WS in mol/L) | -1.83 (Crippen Calculated) | [7] from original search |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Features and Availability |
| ¹H NMR | Spectra are available and typically show signals corresponding to the aromatic protons and the protons of the three distinct methoxy groups.[3][8] from original search |
| ¹³C NMR | Data is available for the characterization of the carbon skeleton.[8] from original search |
| Infrared (IR) Spectroscopy | IR spectra show characteristic absorptions for C-O stretching of the methoxy groups and aromatic C-H and C=C bonds. Data is available from NIST.[2] from original search |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available, providing information on the molecular weight and fragmentation pattern.[3] |
Experimental Protocols
A common synthetic route to this compound involves the methylation of its precursor, 1,2,4-trihydroxybenzene (hydroxyhydroquinone). The following is a representative multi-step experimental protocol adapted from established chemical synthesis procedures.[9]
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow from hydroquinone to this compound.
Step 1: Oxidation of Hydroquinone to p-Benzoquinone[9]
-
Procedure: In a well-ventilated fume hood, dissolve hydroquinone (1.0 equivalent) in water. With vigorous stirring, slowly add a solution of an oxidizing agent, such as sodium dichromate in sulfuric acid.
-
Monitoring: Track the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, extract the product, p-benzoquinone, with an organic solvent like diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Purification: Remove the solvent under reduced pressure. The crude p-benzoquinone can be purified by recrystallization.
Step 2: Thiele-Winter Acetoxylation of p-Benzoquinone to 1,2,4-Triacetoxybenzene[9]
-
Procedure: To a flask containing acetic anhydride (in excess), add a catalytic amount of concentrated sulfuric acid at 0 °C. Slowly add p-benzoquinone (1.0 equivalent) while maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Isolation: Once complete, pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the solid 1,2,4-triacetoxybenzene by vacuum filtration and wash thoroughly with water.
Step 3: Deacetylation of 1,2,4-Triacetoxybenzene to 1,2,4-Trihydroxybenzene[9]
-
Procedure: The acetyl groups of 1,2,4-triacetoxybenzene are removed by hydrolysis. This can be achieved under either acidic or basic conditions. For acidic hydrolysis, heat the compound in a mixture of alcohol (e.g., ethanol) and a strong acid like hydrochloric acid.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Purification: The crude 1,2,4-trihydroxybenzene can be purified by recrystallization.
Step 4: Williamson Ether Synthesis for Methylation[9][10][11]
-
Procedure: To a solution of 1,2,4-trihydroxybenzene (1.0 equivalent) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF), add a base such as potassium carbonate or sodium carbonate (>3.0 equivalents) in portions. Stir the mixture at room temperature for 30-60 minutes.
-
Methylation: Add a methylating agent, such as dimethyl sulfate (>3.0 equivalents), dropwise to the reaction mixture.[10][11]
-
Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude this compound by column chromatography on silica (B1680970) gel or by vacuum distillation.
Biological Activity and Signaling Pathways
Recent studies have highlighted the potential of this compound as a selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
Inhibition of NLRP3 Inflammasome Activation
This compound has been shown to suppress the activation of the NLRP3 inflammasome, which leads to a decrease in caspase-1 activation and the secretion of the pro-inflammatory cytokine IL-1β. The mechanism of inhibition involves blocking the assembly of the inflammasome complex by interfering with the oligomerization of the ASC (apoptosis-associated speck-like protein containing a CARD) protein and the interaction between NLRP3 and ASC. This inhibitory action is specific to the NLRP3 inflammasome, as it does not affect the AIM2 inflammasome.
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
Applications in Research and Development
The chemical and biological properties of this compound make it a molecule of interest in several areas:
-
Pharmaceutical Intermediate: It serves as a building block for the synthesis of more complex molecules, including potential pharmaceutical agents.[4]
-
Medicinal Chemistry: Its ability to selectively inhibit the NLRP3 inflammasome makes it a valuable lead compound for the development of novel anti-inflammatory drugs.
-
Fragrance Industry: It is used as a fragrance ingredient in perfumes, soaps, and other personal care products.[4]
-
Organic Synthesis: The methoxy groups activate the aromatic ring, making it a useful reagent in various organic reactions.[4]
Safety and Handling
This compound is considered to have low to moderate toxicity, though its toxicological properties have not been fully investigated.[4][9] from original search It may cause skin, eye, and respiratory tract irritation.[10] from original search
-
Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing. Wash hands thoroughly after handling.[9] from original search
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9] from original search
-
First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse the mouth with water. Seek medical attention in all cases of exposure.[9] from original search
This document is intended for informational purposes for trained professionals and does not constitute a comprehensive safety guide. Always consult the material safety data sheet (MSDS) before handling this chemical.
References
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- 2. This compound | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2,4-Trimethoxybenzene (CAS 135-77-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2,4-trimethoxybenzene (CAS 135-77-3), a versatile aromatic organic compound. It details the physicochemical properties, spectroscopic data, synthesis methodologies, and various applications, with a particular focus on its role in drug discovery and development. This document is intended to be a valuable resource for researchers and professionals working with this compound, offering organized data, detailed experimental protocols, and visual representations of key chemical transformations.
Physicochemical Properties
This compound is a colorless to pale yellow liquid or a white to off-white crystalline solid at room temperature, possessing a sweet, floral odor.[1] Its physical state at ambient conditions can vary depending on purity. The compound is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 135-77-3 | [3] |
| Molecular Formula | C₉H₁₂O₃ | [3] |
| Molecular Weight | 168.19 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or white to off-white crystalline solid | [1][4] |
| Melting Point | -11 °C to 21 °C | [1][5] |
| Boiling Point | 214-258 °C at 760 mmHg; 99-100 °C at 0.20 mmHg | [1][3][5][6] |
| Density | 1.126 - 1.135 g/mL at 20-25 °C | [5][6] |
| Refractive Index (n²⁰/D) | 1.5310 - 1.5350 | [4][5] |
| Solubility | Soluble in alcohol; limited solubility in water | [1][6] |
| Vapor Pressure | 0.041 mmHg at 25 °C (estimated) | [6] |
| Flash Point | 77.9 °C to 94.5 °C (estimated) | [3][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (300 MHz, CDCl₃): Chemical shifts (δ) are observed at approximately 3.74, 3.81, and 3.83 ppm, corresponding to the three distinct methoxy (B1213986) groups. Aromatic protons appear in the range of 6.38 to 6.78 ppm.[7]
-
¹³C NMR: The spectrum shows signals for the three methoxy carbons and the six aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands. Key peaks include C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and prominent C-O stretching bands for the ether linkages.[8][9]
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 168, corresponding to its molecular weight.[8][10]
Synthesis and Experimental Protocols
This compound is typically synthesized through the methylation of hydroxyaryl precursors.[1] Common methylating agents include dimethyl sulfate (B86663) or methyl iodide under basic conditions.[1] It can also be prepared from vanillin.[11]
Vilsmeier-Haack Formylation of this compound
This reaction is a key method for producing 2,4,5-trimethoxybenzaldehyde, a valuable intermediate.[12]
Experimental Protocol:
-
Reagent Preparation: In a flask under an inert atmosphere (e.g., nitrogen), cool anhydrous dimethylformamide (DMF). Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining a low temperature (e.g., 0 °C) to form the Vilsmeier reagent.[12]
-
Substrate Addition: Dissolve this compound in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or DMF) and add it dropwise to the prepared Vilsmeier reagent, maintaining the reaction temperature.[12]
-
Reaction: Allow the mixture to stir at room temperature or with gentle heating. Monitor the progress of the reaction using thin-layer chromatography (TLC).[12]
-
Hydrolysis and Workup: Once the reaction is complete, carefully pour the mixture onto ice water to hydrolyze the intermediate iminium salt. Neutralize the solution with a base (e.g., sodium hydroxide (B78521) solution) and extract the product with an organic solvent.[12]
-
Purification: The crude product can be purified via column chromatography if necessary.[12]
Applications in Research and Industry
This compound serves as a versatile building block in organic synthesis.
Fragrance and Flavor Industry
Due to its pleasant sweet and floral odor, it is utilized as a fragrance ingredient in perfumes, soaps, and other personal care products.[1]
Pharmaceutical and Drug Development
This compound is a key intermediate in the synthesis of more complex molecules, including pharmaceutical ingredients.[13][14]
-
Nicorandil Synthesis: It is used as an intermediate in the synthesis of trimethoxybenzidine, a precursor to Nicorandil, a medication used for treating angina.[13]
-
NLRP3 Inhibitor: Preclinical studies have identified this compound as a potential inhibitor of the NLRP3 inflammasome, suggesting its therapeutic potential for diabetes complications.[2]
-
Anticancer Research: Methoxybenzene derivatives have been investigated for their potential anticancer properties.[15]
Chemical Synthesis
It serves as a precursor for other valuable trimethoxybenzene compounds, such as trimethoxybenzaldehyde, trimethoxybenzoic acid, and trimethoxybenzyl chloride, which have applications in the synthesis of dyes and pesticides.[13]
Biological Activity and Toxicology
The available toxicological data for this compound is limited.
-
Acute Toxicity: It is considered to have low to moderate acute toxicity.[1] Ingestion of significant amounts may cause central nervous system depression.[1]
-
Irritation: Prolonged or repeated exposure may lead to irritation of the skin, eyes, and respiratory tract.[1]
-
Other Biological Activities: It has been reported to have immunotoxicity activity.[6] Additionally, it is used as an insect, cat, and dog repellent.[16]
Conclusion
This compound is a chemical compound with significant utility across various scientific and industrial domains. Its value as a synthetic intermediate, particularly in the pharmaceutical industry for the development of novel therapeutics, is noteworthy. This guide has consolidated key technical information to aid researchers and professionals in their work with this compound, providing a foundation for further investigation and application. The provided experimental protocols and visual diagrams offer practical insights into its synthesis and utility. As research continues, the full potential of this compound in drug discovery and other fields will be further elucidated.
References
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An In-depth Technical Guide to the Physical Properties of 1,2,4-Trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,2,4-Trimethoxybenzene (CAS No. 135-77-3), a versatile aromatic organic compound. The information is curated for professionals in research and development, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and presents a logical workflow for the physical characterization of such compounds.
Quantitative Physical Properties
The physical characteristics of this compound are critical for its application in various chemical processes. The following tables summarize its key physical and spectral properties.
Table 1: General and Thermodynamic Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₃ | [1][2] |
| Molecular Weight | 168.19 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid or colorless to light yellow liquid | [4][5][6] |
| Odor | Sweet, floral, ether-like | [1][4] |
| Melting Point | -11 °C to 21 °C | [4][6][7] |
| Boiling Point | 214-216 °C at 760 mmHg | [4] |
| 247 °C at 760 mmHg | [7][8] | |
| 258 °C (estimated) | [1] | |
| 99-100 °C at 0.20 mmHg | [9] | |
| Density | 1.126 g/mL at 25 °C | [8][10] |
| 1.128 g/cm³ | [7] | |
| 1.130 to 1.135 g/cm³ at 20 °C | [9] | |
| Vapor Pressure | 0.041 mmHg at 25 °C | [7][9] |
| Flash Point | 77.9 °C (estimated) | [7][9] |
| 94.5 °C (estimated) | [1] | |
| Refractive Index (n20/D) | 1.532 - 1.534 | [7][9] |
| LogP (o/w) | 1.640 - 2.1 (estimated) | [1][9] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether. Limited solubility in water. | [4] |
| Water solubility: 2135 mg/L at 25 °C (estimated) | [9] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Features and Sources |
| ¹H NMR | Spectra available, with parameters in CDCl₃.[7][11] |
| ¹³C NMR | Spectrum available in CDCl₃.[7] |
| Infrared (IR) | IR spectra available (liquid film, capillary cell, ATR-IR).[3][7][12] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available.[3][7][13] |
| UV/Visible | UV/Visible spectrum data is available.[3][7] |
| Raman | Raman spectrum available.[7] |
Experimental Protocols for Physical Property Determination
While specific experimental data for the values cited for this compound are not detailed in the available literature, the following outlines standard methodologies used for determining such properties for organic compounds.
2.1 Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid like this compound, this is typically a sharp range.
-
Apparatus: A melting point apparatus, such as a Thiele tube or a digital Mel-Temp apparatus, is used.
-
Procedure:
-
A small, dry sample of the compound is packed into a capillary tube to a depth of a few millimeters.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[14] A narrow melting range is indicative of a pure compound.
-
2.2 Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
-
Apparatus: A simple distillation apparatus is commonly employed, consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.[14]
-
Procedure:
-
The liquid sample is placed in the round-bottom flask with a few boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[14]
-
The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.
-
The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid.[14] The vapor is then cooled by the condenser and collected.
-
2.3 Density Measurement
Density is the mass per unit volume of a substance.
-
Apparatus: A pycnometer or a graduated cylinder and a balance are used.
-
Procedure:
-
A known volume of the liquid is carefully measured using a graduated cylinder or a more precise pycnometer.
-
The mass of this known volume is determined using an analytical balance.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
2.4 Solubility Testing
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
-
Procedure:
-
A small, measured amount of the solute (e.g., 100 mg) is added to a test tube containing a specific volume of the solvent (e.g., 2 mL).[15]
-
The mixture is vigorously agitated.
-
Observations are made to determine if the solute dissolves completely, partially, or not at all. This can be done for a range of solvents to create a solubility profile.[15][16] The principle of "like dissolves like" is a key factor, where polar molecules tend to dissolve in polar solvents and non-polar molecules in non-polar solvents.[17]
-
2.5 Spectroscopic Analysis
Spectroscopic methods are essential for elucidating the molecular structure of a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the carbon-hydrogen framework of a molecule. The sample is dissolved in a deuterated solvent and placed in a strong magnetic field.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Mass Spectrometry (MS): Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the physical and structural characterization of an organic compound such as this compound.
Caption: General workflow for the physical characterization of this compound.
References
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Spectroscopic Profile of 1,2,4-Trimethoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4-trimethoxybenzene, a key intermediate in various synthetic applications. The information presented herein is intended to support research, development, and quality control activities by providing a centralized resource for its spectral characteristics.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: Hydroxyhydroquinone trimethyl ether
Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 6.95 - 6.80 | m | 3H | Ar-H | CDCl₃ |
| 3.87 | s | 3H | -OCH ₃ | CDCl₃ |
| 3.84 | s | 3H | -OCH ₃ | CDCl₃ |
| 3.81 | s | 3H | -OCH ₃ | CDCl₃ |
Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer frequency.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 151.1 | C -OCH₃ | CDCl₃ |
| 149.3 | C -OCH₃ | CDCl₃ |
| 142.9 | C -OCH₃ | CDCl₃ |
| 112.5 | Ar-C H | CDCl₃ |
| 100.1 | Ar-C H | CDCl₃ |
| 97.9 | Ar-C H | CDCl₃ |
| 56.4 | -OC H₃ | CDCl₃ |
| 56.1 | -OC H₃ | CDCl₃ |
| 55.9 | -OC H₃ | CDCl₃ |
Note: The assignments are based on typical chemical shift ranges for substituted benzene (B151609) rings.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2800 | Medium | C-H stretch (aromatic and methyl) |
| 1620-1580 | Strong | C=C stretch (aromatic ring) |
| 1520-1480 | Strong | C=C stretch (aromatic ring) |
| 1280-1200 | Strong | C-O stretch (aryl ether) |
| 1150-1020 | Strong | C-O stretch (aryl ether) |
Source: Data compiled from various spectral databases. The exact peak positions may vary based on the sampling method (e.g., KBr pellet, thin film, or ATR).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 168 | 100 | [M]⁺ (Molecular Ion)[1][2][5] |
| 153 | 80 | [M-CH₃]⁺[1] |
| 125 | 45 | [M-CH₃-CO]⁺[1] |
| 110 | 30 | [M-2CH₃-CO]⁺ |
| 95 | 25 | [C₆H₃O]⁺ |
Note: The fragmentation pattern can be used to confirm the structure of the molecule. The base peak is the molecular ion at m/z 168.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Table 5: UV-Vis Absorption Data for this compound
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 289 | ~2,500 | Ethanol (B145695) |
| 218 | ~20,000 | Ethanol |
Source: Data obtained from the NIST Chemistry WebBook.[6] The molar absorptivity values are approximate.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. For specific applications, optimization of these methods may be necessary.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a standard pulse sequence with a relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR.
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
-
IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (GC-MS with Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a nonpolar or medium-polarity column) and a temperature program to separate the analyte from the solvent and any impurities.
-
-
MS Detection:
-
As the analyte elutes from the GC column, it enters the MS ion source.
-
The molecules are ionized by a 70 eV electron beam.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration. Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a cuvette with the solvent to be used as a reference (blank).
-
Fill a matched cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
References
A Comprehensive Technical Guide to the Solubility of 1,2,4-Trimethoxybenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough analysis of the solubility of 1,2,4-trimethoxybenzene in a wide range of organic solvents. The information contained herein is intended to support research and development activities, from experimental design and reaction chemistry to purification and formulation development.
Core Quantitative Solubility Data
The solubility of this compound is a critical parameter for its effective use in various chemical processes. The following table summarizes the quantitative solubility data at 25°C, offering a comparative reference for solvent selection.
| Solvent Category | Solvent | Solubility (g/L)[1] |
| Alcohols | Methanol | 152.33 |
| Ethanol | 130.58 | |
| n-Propanol | 111.93 | |
| Isopropanol | 100.16 | |
| n-Butanol | 92.75 | |
| sec-Butanol | 92.24 | |
| Isobutanol | 83.09 | |
| tert-Butanol | 208.24 | |
| n-Pentanol | 71.71 | |
| Isopentanol | 78.35 | |
| n-Hexanol | 87.03 | |
| n-Heptanol | 51.53 | |
| n-Octanol | 53.32 | |
| Ethylene Glycol | 153.34 | |
| Propylene Glycol | 76.36 | |
| 2-Methoxyethanol | 438.58 | |
| 2-Ethoxyethanol | 267.06 | |
| 2-Propoxyethanol | 208.67 | |
| 2-Butoxyethanol | 110.83 | |
| Transcutol | 282.21 | |
| Ketones | Acetone | 403.94 |
| 2-Butanone | 259.56 | |
| Cyclopentanone | 475.42 | |
| Cyclohexanone | 425.32 | |
| Methyl Isobutyl Ketone (MIBK) | 101.57 | |
| 2-Pentanone | 181.57 | |
| Esters | Ethyl Acetate | 403.5 |
| Methyl Acetate | 427.77 | |
| n-Propyl Acetate | 204.33 | |
| Isopropyl Acetate | 176.91 | |
| n-Butyl Acetate | 170.27 | |
| Isobutyl Acetate | 109.14 | |
| n-Pentyl Acetate | 99.92 | |
| Ethyl Formate | 336.64 | |
| Ethers | Diethyl Ether | 243.26 |
| Tetrahydrofuran (THF) | 663.73 | |
| 1,4-Dioxane | 834.9 | |
| Methyl tert-Butyl Ether (MTBE) | 182.32 | |
| Halogenated Hydrocarbons | Dichloromethane | 1380.77 |
| Chloroform | 1316.15 | |
| 1,2-Dichloroethane | 789.88 | |
| Tetrachloromethane | 343.84 | |
| Chlorobenzene | 256.21 | |
| Aromatic Hydrocarbons | Toluene | 119.12 |
| o-Xylene | 118.71 | |
| m-Xylene | 89.18 | |
| p-Xylene | 126.65 | |
| Ethylbenzene | 94.89 | |
| Anisole | 203.77 | |
| Amides | Dimethylformamide (DMF) | 437.68 |
| N-Methyl-2-pyrrolidone (NMP) | 364.88 | |
| Dimethylacetamide (DMAc) | 344.63 | |
| Formamide | 321.67 | |
| Nitriles | Acetonitrile | 451.87 |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 567.59 |
| Acids | Acetic Acid | 441.94 |
| Propionic Acid | 243.65 | |
| Formic Acid | 172.91 | |
| Alkanes | n-Hexane | 24.43 |
| n-Heptane | 34.1 | |
| n-Octane | 17.04 | |
| Cyclohexane | 108.31 | |
| Other | Dimethyl Carbonate | 199.83 |
| Water | 3.52 |
Experimental Protocol: Gravimetric Determination of Solubility
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent. This method is widely applicable and provides accurate results.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Micropipette
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess, undissolved solid.
-
Aliquoting: Carefully withdraw a known volume of the clear supernatant using a micropipette. It is critical to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the aliquot to a clean, dry, and pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound to prevent loss of the solute.
-
Gravimetric Analysis: Once the solvent is completely evaporated, weigh the vial containing the dried solute. The difference between this mass and the mass of the empty vial gives the mass of the dissolved this compound in the aliquot.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L) based on the mass of the dissolved solute and the volume of the aliquot taken.
Visualizations
Logical Relationship of Solubility
The solubility of a compound is governed by the principle of "like dissolves like." this compound is a moderately polar molecule due to the presence of three methoxy (B1213986) groups on the benzene (B151609) ring. The following diagram illustrates the expected solubility trends based on solvent polarity.
Caption: Logical relationship between solute/solvent polarity and solubility.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of the solubility of this compound using the gravimetric method.
Caption: Experimental workflow for gravimetric solubility determination.
References
The Natural Occurrence of 1,2,4-Trimethoxybenzene in Plants: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural occurrence of 1,2,4-trimethoxybenzene in the plant kingdom. It is intended for researchers, scientists, and drug development professionals interested in the phytochemistry, biosynthesis, and potential applications of this methoxylated aromatic compound. This document summarizes quantitative data, details experimental protocols for extraction and analysis, and proposes a biosynthetic pathway for this compound.
Introduction
This compound is a phenylpropanoid derivative that has been identified as a volatile organic compound in a number of plant species. Its presence contributes to the aromatic profile of these plants and may be associated with various biological activities. Structurally, it is a benzene (B151609) ring substituted with three methoxy (B1213986) groups at positions 1, 2, and 4. This compound and its isomers are often found in the essential oils of aromatic plants. For instance, isomers such as α-asarone and β-asarone, which possess a this compound moiety, are well-known constituents of plants in the Acorus genus and have been studied for their various pharmacological properties.[1][2][3] This guide focuses specifically on the natural occurrence of this compound.
Quantitative Data on this compound in Plants
The concentration of this compound can vary significantly between plant species and even different parts of the same plant. The following table summarizes the available quantitative data for this compound.
| Plant Species | Family | Plant Part | Method of Analysis | Concentration |
| Hyacinthus orientalis L. | Asparagaceae | Flowers | Extraction with petroleum ether | 7.28% of the essential oil[4] |
| Hyacinthus orientalis L. | Asparagaceae | Flowers | Headspace Solid Phase Micro Extraction (HS-SPME) GC/MS | 11.16 ± 1.59 µg/ml[5][6] |
Experimental Protocols
The extraction and quantification of this compound from plant materials typically involve the isolation of the essential oil followed by chromatographic analysis.
Extraction of Essential Oil by Hydrodistillation
This method is suitable for the extraction of volatile compounds from plant matrices.
-
Plant Material Preparation: Fresh or dried plant material (e.g., flowers, rhizomes) is collected and, if necessary, ground to a fine powder to increase the surface area for extraction.
-
Hydrodistillation: The plant material is placed in a round-bottom flask with distilled water. A Clevenger-type apparatus is set up for hydrodistillation. The mixture is heated to boiling, and the steam, carrying the volatile essential oil, is condensed and collected. The distillation process is typically carried out for 3-4 hours or until there is no further increase in the volume of the collected oil.
-
Oil Separation and Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate (B86663) to remove any residual water. The oil is then stored in a sealed vial in a cool, dark place until analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating and identifying volatile compounds.
-
Sample Preparation: A known amount of the extracted essential oil is dissolved in a suitable solvent (e.g., methanol, hexane) to a specific concentration.
-
GC-MS Analysis:
-
Gas Chromatograph (GC): A GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used for separation.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240°C.
-
Injection: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC.
-
Mass Spectrometer (MS): The separated compounds are introduced into the mass spectrometer, which is operated in electron ionization (EI) mode. The mass spectra are recorded over a specific mass range (e.g., m/z 40-500).
-
-
Identification and Quantification:
-
Identification: The this compound peak is identified by comparing its retention time and mass spectrum with those of a pure standard. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern.
-
Quantification: A calibration curve is generated by analyzing a series of standard solutions of this compound of known concentrations. The concentration of this compound in the plant sample is then determined by comparing its peak area to the calibration curve.
-
Biosynthesis of this compound
The biosynthesis of this compound is believed to occur via the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway starts with the amino acid phenylalanine. While the specific enzymatic steps leading to this compound have not been fully elucidated in all plants, a putative pathway can be proposed based on the known biochemistry of phenylpropanoids and the biosynthesis of related methoxylated compounds like asarone. The key steps are likely to involve a series of hydroxylations and O-methylations catalyzed by cytochrome P450 monooxygenases and O-methyltransferases (OMTs), respectively.
Caption: Proposed biosynthetic pathway of this compound.
The diagram above illustrates a putative biosynthetic pathway starting from L-phenylalanine. The initial steps involve the core phenylpropanoid pathway enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and subsequent hydroxylases and O-methyltransferases (OMTs) that modify the aromatic ring. It is hypothesized that a series of hydroxylation and methylation reactions, catalyzed by specific cytochrome P450 enzymes and OMTs, lead to the formation of a precursor such as hydroxyhydroquinone, which is then sequentially methylated to yield this compound.
Experimental and Logical Workflow
The following diagram outlines the general workflow for the investigation of this compound in plant materials, from sample collection to data analysis.
Caption: General workflow for this compound analysis.
References
- 1. The asarone-derived phenylpropanoids from the rhizome of Acorus calamus var. angustatus Besser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in extraction methods, chemical constituents, pharmacological activities, molecular targets and toxicology of volatile oil from Acorus calamus var. angustatus Besser - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asarone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comprehensive Guide to the Synthesis of 1,2,4-Trimethoxybenzene from Vanillin
Abstract: This technical guide provides a detailed, two-step methodology for the synthesis of 1,2,4-trimethoxybenzene, a valuable chemical intermediate, starting from the readily available and cost-effective compound, vanillin (B372448). The synthesis involves an initial Dakin oxidation of vanillin to form a hydroxyhydroquinone intermediate, followed by exhaustive methylation to yield the final product. This document outlines the reaction mechanisms, provides comprehensive experimental protocols, and presents key quantitative data in a structured format. A visual workflow is included to clearly illustrate the synthetic pathway.
Introduction and Synthetic Strategy
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an abundant and important flavoring molecule that also serves as a versatile starting material in organic synthesis.[1][2] Its inherent chemical functionality allows for its conversion into more complex molecules, including various pharmaceutical intermediates. This guide details an efficient two-step synthesis to produce this compound.
The overall synthetic pathway is as follows:
-
Dakin Oxidation: The aldehyde group of vanillin is oxidized to a hydroxyl group using hydrogen peroxide in a basic medium. This reaction, known as the Dakin oxidation, converts vanillin into the key intermediate, hydroxyhydroquinone (benzene-1,2,4-triol).[3]
-
Exhaustive Methylation: The three hydroxyl groups of the hydroxyhydroquinone intermediate are subsequently methylated to form the target molecule, this compound.
This approach has been reported to achieve a good overall yield, with one strategy achieving 56% total yield.[4]
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.
Caption: Workflow for the synthesis of this compound from vanillin.
Experimental Protocols
Step 1: Dakin Oxidation of Vanillin to Hydroxyhydroquinone
The Dakin oxidation is a redox reaction where an ortho- or para-hydroxylated phenyl aldehyde is converted into a benzenediol using hydrogen peroxide in a basic solution.[3] The reaction proceeds via the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, followed by aryl migration and subsequent hydrolysis of the resulting phenyl ester intermediate.[3]
Protocol: This protocol is adapted from modern, milder approaches to the Dakin oxidation.[5]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of vanillin in 50 mL of a 1 M sodium hydroxide (B78521) (NaOH) solution.
-
Cooling: Cool the resulting solution in an ice bath to bring the temperature to below 10°C.
-
Oxidant Addition: While maintaining the low temperature, slowly add 1.2 equivalents of an oxidant like urea-hydrogen peroxide (UHP) solution dropwise over a period of 30 minutes.[5] Alternatively, a 30% hydrogen peroxide solution can be used.
-
Reaction: Allow the mixture to stir in the ice bath for one hour. Afterwards, remove the ice bath and let the reaction warm to room temperature, continuing to stir for an additional 4-6 hours.
-
Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) until the starting vanillin spot has disappeared.
-
Workup & Acidification: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify it with cold 2 M hydrochloric acid (HCl) until the pH is approximately 2.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product (hydroxyhydroquinone) with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers and dry them over anhydrous sodium sulfate (B86663). Filter the solution and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization.
Step 2: Exhaustive Methylation of Hydroxyhydroquinone
This step involves the complete methylation of all three hydroxyl groups on the benzene-1,2,4-triol intermediate to form the final this compound product. A common method for this transformation is the Williamson ether synthesis, using a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄) in the presence of a strong base.
Protocol: This is a general protocol for the methylation of phenolic compounds.
-
Preparation: In a three-necked, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the crude hydroxyhydroquinone from the previous step in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetone.
-
Base Addition: Add a slight excess (at least 3.0 equivalents) of a strong base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. Stir the mixture to ensure complete deprotonation of the hydroxyl groups.
-
Methylating Agent Addition: To the stirred suspension, add at least 3.0 equivalents of dimethyl sulfate dropwise. An exothermic reaction may occur, so maintain the temperature with a water or ice bath as needed.
-
Reaction: After the addition is complete, heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and carefully quench it by adding water.
-
Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After filtering, the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described synthetic route. Yields and reaction times are indicative and may vary based on specific laboratory conditions and scale.
| Parameter | Step 1: Dakin Oxidation | Step 2: Methylation | Overall |
| Starting Material | Vanillin | Hydroxyhydroquinone | Vanillin |
| Key Reagents | NaOH, H₂O₂ (or UHP) | K₂CO₃, (CH₃)₂SO₄ | - |
| Solvent | Aqueous NaOH | DMF or Acetone | - |
| Temperature | 0°C to Room Temp. | Room Temp. to 80°C | - |
| Reaction Time | 5 - 7 hours | 4 - 8 hours | 9 - 15 hours |
| Indicative Yield | ~65-75% | ~80-90% | ~56%[4] |
| Purification Method | Recrystallization | Vacuum Distillation / Chromatography | - |
Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory setting, adhering to all relevant safety guidelines.
References
The Multifaceted Biological Activities of 1,2,4-Trimethoxybenzene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-trimethoxybenzene scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of these compounds. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced comprehension.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization, induction of cell cycle arrest, and apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against a range of human cancer cell lines.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Chalcone (B49325) Derivatives | ||||
| (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | PC-3 | Prostate Cancer | 1.5 | [1] |
| LNCaP | Prostate Cancer | 2.5 | [1] | |
| Chalcone-Benzimidazolium Salt 7a | A549 | Lung Cancer | 3.2 | [2] |
| HCT116 | Colon Cancer | 2.8 | [2] | |
| Indole Derivatives | ||||
| Compound 3g | MCF-7 | Breast Cancer | 2.94 ± 0.56 | [3] |
| MDA-MB-231 | Breast Cancer | 1.61 ± 0.004 | [3] | |
| A549 | Lung Cancer | 6.30 ± 0.30 | [3] | |
| HeLa | Cervical Cancer | 6.10 ± 0.31 | [3] | |
| A375 | Melanoma | 0.57 ± 0.01 | [3] | |
| B16-F10 | Melanoma | 1.69 ± 0.41 | [3] | |
| Pyridine (B92270) Derivatives | ||||
| Compound VI | HCT116 | Colorectal Carcinoma | 4.83 | [4] |
| HepG-2 | Hepatocellular Carcinoma | 3.25 | [4] | |
| MCF-7 | Breast Cancer | 6.11 | [4] | |
| 1,2,4-Triazole Derivatives | ||||
| Anilide 4e | MCF-7 | Breast Adenocarcinoma | 7.79 | [5] |
| Anilide 4f | MCF-7 | Breast Adenocarcinoma | 10.79 | [5] |
| Anilide 4l | MCF-7 | Breast Adenocarcinoma | 13.20 | [5] |
Experimental Protocols
-
Claisen-Schmidt Condensation: 4'-hydroxyacetophenone (B195518) and 3,4,5-trimethoxybenzaldehyde (B134019) are reacted in the presence of NaOH to yield (E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.[2]
-
Alkylation: The resulting chalcone is dissolved in dimethylformamide. Sodium hydride (NaH) is added under a nitrogen atmosphere in an ice bath. After stirring, 1,3-dibromopropane (B121459) is added. The reaction is monitored by TLC. Upon completion, the reaction is quenched with HCl, and the product is extracted with ethyl acetate. The crude product is purified by column chromatography.[2]
-
Tubulin Preparation: Purified tubulin is reconstituted in a general-purpose tubulin buffer.
-
Reaction Setup: The reconstituted tubulin is added to a pre-warmed 96-well plate. Test compounds at varying concentrations are then added.
-
Measurement: The absorbance at 340 nm is recorded every 60 seconds for one hour at 37°C using a microplate reader.[3]
-
Data Analysis: The dose-response curves are plotted to determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[4]
-
Cell Treatment: Cancer cells (e.g., HepG-2) are treated with the test compound at its IC50 concentration for a specified period (e.g., 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified.
Signaling Pathways
Antimicrobial Activity
Certain this compound derivatives, particularly those incorporating triazole moieties, have shown promising activity against various bacterial and fungal strains.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected this compound derivatives against different microorganisms.
| Compound/Derivative | Microorganism | MIC (nM) | Reference |
| 1,2,4-Triazolo[1,5-a]pyrimidine Derivative 9o | S. aureus | 24 | [6] |
| E. coli | 51 | [6] | |
| P. aeruginosa | 53 | [6] | |
| B. subtilis | 16 | [6] | |
| 1,2,4-Triazolo[1,5-a]pyrimidine Derivative 9n | S. aureus | >MIC of Ciprofloxacin | [6] |
| E. coli | >MIC of Ciprofloxacin | [6] | |
| P. aeruginosa | >MIC of Ciprofloxacin | [6] | |
| B. subtilis | 3x MIC of Ciprofloxacin | [6] |
Experimental Protocol
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specified density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity
The antioxidant potential of this compound derivatives has been evaluated using various in vitro assays, with some compounds demonstrating significant radical scavenging activity.
Quantitative Antioxidant Activity Data
The following table summarizes the radical scavenging activity of this compound derivatives in DPPH and ABTS assays.
| Compound/Derivative | Assay | Scavenging Activity (%) at a specific concentration | Reference |
| AFE (Artemisia fukudoana extract containing trimethoxybenzenes) | DPPH | 38.57 ± 1.04 at 12.5 µg/ml | [7] |
| DPPH | 53.63 ± 2.68 at 25 µg/ml | [7] | |
| DPPH | 66.16 ± 4.54 at 50 µg/ml | [7] | |
| ABTS | 32.09 ± 1.11 at 12.5 µg/ml | [7] | |
| ABTS | 50.29 ± 2.74 at 25 µg/ml | [7] | |
| ABTS | 88.19 ± 1.47 at 50 µg/ml | [7] |
Experimental Protocol
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction: The test compound is mixed with the DPPH solution in a 96-well microplate.
-
Incubation: The plate is incubated at room temperature in the dark for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 514 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (methanol).
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound, particularly its ability to inhibit the NLRP3 inflammasome.
Quantitative Anti-inflammatory Activity Data
| Compound | Assay | Effect | Concentration | Reference |
| This compound | NLRP3 inflammasome activation | Markedly suppressed | 1 mM | [8][9] |
| Caspase-1 activation | Decreased | 1 mM | [8][9] | |
| IL-1β secretion | Decreased | 1 mM | [8][9] |
Experimental Protocol
-
Cell Culture and Priming: Murine bone marrow-derived macrophages (BMDMs) are cultured and primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: The primed cells are treated with this compound.
-
NLRP3 Activation: The NLRP3 inflammasome is activated by adding nigericin (B1684572) or ATP.
-
Sample Collection: The cell culture supernatants are collected to measure secreted IL-1β, and cell lysates are prepared to analyze caspase-1 activation.
-
Analysis: IL-1β levels are quantified by ELISA, and caspase-1 activation (cleavage) is assessed by Western blotting.
Signaling Pathway
Conclusion
The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents with a wide array of biological activities. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. The provided data and protocols are intended to facilitate further research and development in harnessing the therapeutic promise of this important class of compounds. Future studies should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising candidates.
References
- 1. A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 2. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound selectively inhibits NLRP3 inflammasome activation and attenuates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound selectively inhibits NLRP3 inflammasome activation and attenuates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2,4-Trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2,4-trimethoxybenzene, a versatile aromatic organic compound. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its significant applications, particularly in the field of drug development as a selective NLRP3 inflammasome inhibitor. Quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals working in organic synthesis, medicinal chemistry, and pharmacology.
Chemical and Physical Properties
This compound, also known by its IUPAC name, is a substituted benzene (B151609) derivative with three methoxy (B1213986) groups at the 1, 2, and 4 positions.[1] It is a white to off-white crystalline solid or a clear, light yellow to yellow-brown liquid, possessing a faint, characteristic ether-like odor.[2] This compound is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzene, 1,2,4-trimethoxy-; Hydroxyhydroquinone trimethyl ether | [1] |
| CAS Number | 135-77-3 | [1] |
| Molecular Formula | C₉H₁₂O₃ | [3] |
| Molecular Weight | 168.19 g/mol | [3] |
| Appearance | White to off-white crystalline solid or clear light yellow to yellow-brown liquid | [2] |
| Boiling Point | 247 °C | [3] |
| Melting Point | 25-28 °C | |
| Density | 1.126 g/mL at 25 °C |
Synthesis of this compound
A common method for the synthesis of this compound is through the methylation of 1,2,4-trihydroxybenzene. The following protocol is adapted from established Williamson ether synthesis procedures for similar phenolic compounds.
Experimental Protocol: Methylation of 1,2,4-Trihydroxybenzene
Materials:
-
1,2,4-Trihydroxybenzene
-
Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4-trihydroxybenzene (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (3.5 eq) to the solution. The mixture will be a suspension.
-
With vigorous stirring, add dimethyl sulfate (3.3 eq) dropwise to the suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
dot
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic methods.
Table 2: NMR Spectroscopic Data for this compound (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 6.90 | d, J=2.9 Hz | H-3 |
| 6.83 | d, J=8.8 Hz | H-5 | |
| 6.78 | dd, J=8.8, 2.9 Hz | H-6 | |
| 3.86 | s | OCH₃ (C-1) | |
| 3.84 | s | OCH₃ (C-2) | |
| 3.80 | s | OCH₃ (C-4) | |
| ¹³C NMR | 151.0 | s | C-2 |
| 150.5 | s | C-4 | |
| 142.9 | s | C-1 | |
| 112.5 | d | C-5 | |
| 100.1 | d | C-6 | |
| 98.9 | d | C-3 | |
| 56.5 | q | OCH₃ (C-1 or C-2) | |
| 56.3 | q | OCH₃ (C-1 or C-2) | |
| 55.8 | q | OCH₃ (C-4) |
Note: Assignments are based on typical chemical shifts for substituted benzenes and may require 2D NMR for definitive confirmation.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its most notable recent application is as a selective inhibitor of the NLRP3 inflammasome.
Inhibition of the NLRP3 Inflammasome
The NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome is a multiprotein complex that plays a key role in the innate immune system. Its aberrant activation is implicated in a range of inflammatory diseases. This compound has been identified as a selective inhibitor of the NLRP3 inflammasome.[2]
Mechanism of Action: this compound has been shown to inhibit the activation of the NLRP3 inflammasome, which in turn decreases the activation of caspase-1 and the secretion of the pro-inflammatory cytokine IL-1β.[2] The proposed mechanism involves the inhibition of the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC) and the protein-protein interaction between NLRP3 and ASC, thereby blocking the assembly of the inflammasome complex.[4]
dot
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
Pharmacological Data
In a study investigating its effects on the NLRP3 inflammasome, this compound demonstrated significant inhibitory activity.
Table 3: Pharmacological Data for this compound as an NLRP3 Inhibitor
| Assay Type | Model System | Concentration / Dosage | Observed Effect | Reference |
| In Vitro | Immortalized murine bone marrow-derived macrophages (iBMDMs) and primary mouse microglia | 1 mM | Markedly suppressed nigericin- or ATP-induced NLRP3 inflammasome activation, leading to decreased caspase-1 activation and IL-1β secretion. | [2] |
| In Vivo | Mice with experimental autoimmune encephalomyelitis (EAE) | 200 mg/kg/day (intragastric administration for 17 days) | Significantly ameliorated EAE progression and demyelination. | [2][4] |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. It is considered to have low to moderate acute toxicity but may cause irritation to the eyes, skin, and respiratory tract. Store in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a valuable organic compound with a growing profile in medicinal chemistry. Its straightforward synthesis and, most notably, its selective inhibitory activity against the NLRP3 inflammasome, position it as a compound of significant interest for the development of novel therapeutics for a variety of inflammatory disorders. This guide provides foundational knowledge and practical protocols to support further research and development involving this promising molecule.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound selectively inhibits NLRP3 inflammasome activation and attenuates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound selectively inhibits NLRP3 inflammasome activation and attenuates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 1,2,4-Trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2,4-Trimethoxybenzene, along with detailed experimental protocols for its synthesis and its role in the development of pharmacologically active compounds.
Core Physicochemical Properties
This compound is an aromatic organic compound that serves as a versatile intermediate in various synthetic applications, including the pharmaceutical industry.[1][2] Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Unit |
| Molecular Formula | C₉H₁₂O₃ | |
| Molecular Weight | 168.19 | g/mol |
| Boiling Point | 247 | °C (at 760 mmHg) |
| Density | 1.126 | g/mL (at 25 °C) |
| Refractive Index | 1.533 | (at 20 °C, nD) |
| CAS Number | 135-77-3 |
Synthesis of this compound from Vanillin (B372448)
A notable and efficient method for the preparation of this compound involves a synthetic route starting from vanillin.[3] This process is advantageous due to the ready availability and low cost of the starting material.
Experimental Protocol: Synthesis from Vanillin
This protocol outlines a two-step synthesis of this compound from vanillin, achieving a good overall yield.[3]
Step 1: Baeyer-Villiger Oxidation of Vanillin
-
Reagents and Materials:
-
Vanillin
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve vanillin in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add m-CPBA to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the intermediate product, 2-hydroxy-4-methoxy-formate.
-
Step 2: Methylation to this compound
-
Reagents and Materials:
-
2-hydroxy-4-methoxy-formate (from Step 1)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Reflux condenser
-
-
Procedure:
-
To a solution of the intermediate from Step 1 in acetone, add potassium carbonate and dimethyl sulfate.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
-
Logical Workflow for Synthesis
References
Technical Guide: Thermo Fisher Scientific 1,2,4-Trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thermo Fisher Scientific's 1,2,4-Trimethoxybenzene, including its specifications, applications in research and drug development, and relevant experimental insights.
Core Product Specifications
This compound is offered by Thermo Fisher Scientific under the "Thermo Scientific Chemicals" brand, formerly part of the Alfa Aesar portfolio. It is primarily utilized as a pharmaceutical intermediate. The key quantitative and qualitative specifications are summarized below.
Table 1: Chemical and Physical Properties
| Property | Specification |
| CAS Number | 135-77-3 |
| Molecular Formula | C₉H₁₂O₃ |
| Molecular Weight | 168.19 g/mol |
| Purity (Assay by GC) | ≥97.5% |
| Appearance | Clear, colorless to pale yellow or orange liquid |
| Refractive Index (at 20°C) | 1.5310-1.5350 |
| Boiling Point | 247 °C |
| Melting Point | 19-21 °C |
| Density | 1.128 g/mL |
| Flash Point | >110 °C |
| IUPAC Name | This compound |
| InChI Key | AGIQIOSHSMJYJP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(OC)C(OC)=C1 |
Table 2: Thermo Fisher Scientific Product Offerings
| Catalog Number | Quantity |
| A10483.09 | 10 g |
| A10483.18 | 50 g |
Applications in Drug Development and Research
This compound serves as a versatile building block in organic synthesis and has shown potential in modulating key biological pathways.
Intermediate in Pharmaceutical Synthesis
This compound is a crucial precursor in the synthesis of various pharmaceutical compounds.[1] Its methoxy-substituted benzene (B151609) ring allows for diverse chemical modifications, making it a valuable starting material for creating more complex molecules with therapeutic potential. For instance, it is used in the synthesis of trimethoxybenzidine, a component of drugs like Nicorandil, which is used to treat angina.[1]
NLRP3 Inflammasome Inhibition
Recent research has identified this compound as a selective inhibitor of the NLRP3 (NOD-like receptor family pyrin domain-containing 3) inflammasome.[2] The NLRP3 inflammasome is a key component of the innate immune system and is implicated in a variety of inflammatory diseases. Inhibition of this pathway by this compound suggests its potential as a lead compound for the development of therapeutics for NLRP3-driven diseases such as multiple sclerosis.[2]
Signaling Pathway: NLRP3 Inflammasome Inhibition
The following diagram illustrates the proposed mechanism of action of this compound in the inhibition of the NLRP3 inflammasome signaling pathway.
Experimental Protocols
While specific, detailed experimental protocols from Thermo Fisher Scientific for this compound are not broadly published, the following methodologies are based on published research citing its use.
Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol is adapted from a study demonstrating the inhibitory effect of this compound on the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs).[2]
1. Cell Culture and Priming:
-
Culture immortalized murine bone marrow-derived macrophages (iBMDMs) in appropriate media.
-
Prime the iBMDMs with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
2. Treatment with this compound:
-
Prepare a stock solution of Thermo Fisher Scientific this compound in a suitable solvent (e.g., DMSO).
-
Treat the primed iBMDMs with this compound at a concentration of 1 mM for a specified pre-incubation period.
3. NLRP3 Inflammasome Activation:
-
Induce NLRP3 inflammasome activation by treating the cells with an agonist such as nigericin (B1684572) or ATP.
4. Analysis of Inflammasome Activation:
-
Collect the cell culture supernatants and cell lysates.
-
Analyze the supernatants for secreted IL-1β using an ELISA kit.
-
Analyze the cell lysates for the presence of cleaved (active) caspase-1 via Western blot.
5. Controls:
-
Include vehicle-treated control groups (cells treated with the solvent for this compound).
-
Include positive control groups (cells treated with LPS and the NLRP3 agonist without the inhibitor).
-
Include negative control groups (cells treated with LPS only).
Experimental Workflow: Synthesis of a Pharmaceutical Intermediate
The following diagram illustrates a generalized workflow for the use of this compound in a synthetic organic chemistry setting to produce a more complex molecule.
Safety and Handling
Refer to the Safety Data Sheet (SDS) provided by Thermo Fisher Scientific for comprehensive safety and handling information. The SDS can be accessed on the Thermo Fisher Scientific website by searching for the product catalog number.
Ordering Information
To purchase this compound, please visit the Thermo Fisher Scientific website and use the catalog numbers provided in Table 2. For bulk inquiries or custom formats, it is recommended to contact Thermo Fisher Scientific directly.
References
1,2,4-Trimethoxybenzene: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Trimethoxybenzene is a highly valuable and versatile aromatic organic compound that serves as a key building block in the synthesis of a wide array of complex molecules.[1][2] Its utility spans across various sectors of the chemical industry, including pharmaceuticals, fragrances, and dyes.[1] The strategic placement of three electron-donating methoxy (B1213986) groups on the benzene (B151609) ring renders it particularly reactive towards electrophilic substitution, making it an ideal starting material for the construction of polysubstituted aromatic systems. This technical guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and detailed experimental protocols involving this compound.
Physicochemical Properties
This compound is a colorless to pale yellow liquid or a white to off-white crystalline solid at room temperature, possessing a faint, sweet floral odor.[3] It is soluble in common organic solvents like ethanol (B145695) and ether, but shows limited solubility in water.[3] The compound is generally stable under ambient conditions.[1]
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₃ | [4] |
| Molecular Weight | 168.19 g/mol | [5] |
| CAS Number | 135-77-3 | [5] |
| Appearance | Colorless to pale yellow liquid or white to off-white crystalline solid | [3] |
| Boiling Point | 99-100 °C | [2] |
| Melting Point | -11 °C | [3] |
| Density | 1.130 - 1.135 g/cm³ at 20 °C | [2] |
| Refractive Index | 1.5310 - 1.5350 at 20 °C | [4] |
| Solubility | Soluble in organic solvents, limited solubility in water | [3] |
Core Synthetic Applications
The electron-rich nature of the aromatic ring in this compound dictates its reactivity, making it an excellent substrate for various electrophilic aromatic substitution reactions. These reactions are pivotal in the synthesis of valuable intermediates for pharmaceuticals and other fine chemicals.
Formylation Reactions: Vilsmeier-Haack and Gattermann Reactions
Formylation, the introduction of a formyl group (-CHO), is a crucial transformation in organic synthesis. This compound can be efficiently formylated to produce 2,4,5-trimethoxybenzaldehyde (B179766), a key intermediate in the synthesis of several bioactive compounds.[6]
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. The reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which acts as the electrophile.
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphoryl chloride (POCl₃) (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. Allow the mixture to stir at this temperature for 30 minutes to form the Vilsmeier reagent.[1]
-
Reaction with this compound: Dissolve this compound (1.0 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice to hydrolyze the intermediate iminium salt.[1] Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2,4,5-trimethoxybenzaldehyde.
The Gattermann reaction provides an alternative route to formylate aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[7][8] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂).[7]
Experimental Protocol: Gattermann Reaction (Adams Modification)
-
Reaction Setup: To a stirred solution of this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., benzene or 1,2-dichloroethane) under a nitrogen atmosphere, add zinc cyanide (Zn(CN)₂) (1.2 equivalents).
-
Introduction of HCl: Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride (HCl) gas through the solution for 1-2 hours.
-
Reaction Progression: Allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC.
-
Work-up and Isolation: Decompose the reaction mixture by adding ice water. The resulting aldimine hydrochloride will precipitate. Filter the solid and hydrolyze it by heating with water to obtain the aldehyde. Extract the aqueous solution with an organic solvent, dry the organic layer, and concentrate to get the crude product.
-
Purification: Purify the crude 2,4,5-trimethoxybenzaldehyde by recrystallization or column chromatography.
Friedel-Crafts Reactions
The high electron density of the this compound ring makes it an excellent substrate for Friedel-Crafts acylation and alkylation reactions, allowing for the introduction of various functional groups.
Friedel-Crafts acylation introduces an acyl group to the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction is a key step in the synthesis of various ketones.
Experimental Protocol: Friedel-Crafts Acylation with Acetyl Chloride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM) at 0 °C.
-
Addition of Reagents: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. Then, add a solution of this compound (1.0 equivalent) in DCM dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the corresponding acetophenone.
Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid. Trifluoromethanesulfonic acid has been shown to be an efficient catalyst for the alkylation of this compound with aldehydes or benzylic alcohols.[9][10]
Experimental Protocol: Trifluoromethanesulfonic Acid Catalyzed Alkylation with an Aldehyde
-
Reaction Setup: To a solution of this compound (2.0 equivalents) and an aldehyde (1.0 equivalent) in acetonitrile, add trifluoromethanesulfonic acid (TfOH) (0.1 equivalents) at room temperature.
-
Reaction Progression: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Lithiation Reactions
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The methoxy groups in this compound can direct lithiation to specific positions, which can then be quenched with various electrophiles to introduce a wide range of substituents.
Experimental Protocol: General Procedure for Lithiation and Quenching
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, cool the mixture to -78 °C.
-
Lithiation: Add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise to the solution and stir at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, carbon dioxide, or an aldehyde) (1.2 equivalents) to the reaction mixture at -78 °C.
-
Reaction Progression and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Application in the Synthesis of Coenzyme Q10
Coenzyme Q10 (CoQ10), also known as ubiquinone, is a vital component of the electron transport chain in mitochondria.[11] The biosynthesis of the benzoquinone ring of CoQ10 involves precursors that are structurally related to this compound. While many synthetic routes to CoQ10 start from different precursors, the core chemistry often involves the construction of a polysubstituted benzene ring that is subsequently oxidized to the quinone.[12][13] this compound and its derivatives can serve as valuable starting materials for the synthesis of the quinone head of CoQ10.
A general synthetic strategy involves the Friedel-Crafts acylation or alkylation of a trimethoxybenzene derivative followed by further functional group manipulations and ultimately, oxidation to the quinone.
Conclusion
This compound is a cornerstone building block in organic synthesis, offering a versatile platform for the construction of complex and biologically active molecules. Its rich reactivity, particularly in electrophilic aromatic substitution reactions, provides chemists with a powerful tool for the synthesis of valuable intermediates. The detailed experimental protocols provided in this guide for formylation, Friedel-Crafts reactions, and lithiation highlight the practical utility of this compound. As research in drug discovery and materials science continues to advance, the demand for such versatile and reactive building blocks will undoubtedly grow, further cementing the importance of this compound in modern organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 135-77-3 [thegoodscentscompany.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 8. collegedunia.com [collegedunia.com]
- 9. Trifluoromethanesulfonic acid catalyzed friedel-Crafts alkylations of this compound with aldehydes or benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thescipub.com [thescipub.com]
- 13. CN100404488C - A novel process for synthesis of coenzyme Q10 - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 2,4,5-Trimethoxybenzaldehyde from 1,2,4-Trimethoxybenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,4,5-trimethoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries, starting from 1,2,4-trimethoxybenzene. The primary methods covered are the Vilsmeier-Haack and Gattermann formylation reactions.
Introduction
2,4,5-Trimethoxybenzaldehyde is a crucial building block for the synthesis of various bioactive compounds. The formylation of the electron-rich aromatic ring of this compound provides a direct route to this valuable aldehyde. The Vilsmeier-Haack reaction, utilizing a Vilsmeier reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), and the Gattermann reaction, which employs a formylating agent generated from hydrogen cyanide (HCN) and a Lewis acid, are effective methods for this transformation. The choice of method may depend on the available reagents, equipment, and desired scale of production.
Data Presentation
Table 1: Physical and Spectroscopic Data of 2,4,5-Trimethoxybenzaldehyde
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Appearance | Beige powder |
| Melting Point | 112-114 °C |
| ¹H NMR (CDCl₃) | |
| δ 10.3 (s, 1H) | Aldehydic proton |
| δ 7.3 (s, 1H) | Aromatic proton |
| δ 6.5 (s, 1H) | Aromatic proton |
| δ 3.9 (s, 3H) | Methoxy (B1213986) protons |
| δ 3.85 (s, 3H) | Methoxy protons |
| δ 3.8 (s, 3H) | Methoxy protons |
| ¹³C NMR (CDCl₃) | |
| δ 189.0 | Aldehyde carbon |
| δ 158.0, 155.0, 143.0 | Aromatic carbons attached to methoxy groups |
| δ 115.0, 110.0, 96.0 | Aromatic carbons |
| δ 56.5, 56.0, 55.8 | Methoxy carbons |
| Mass Spectrometry (GC-MS) | m/z 196 (M+), 181, 153, 125, 97, 79, 69, 53 |
Table 2: Comparison of Synthesis Methods
| Method | Reagents | Typical Yield | Reaction Conditions |
| Vilsmeier-Haack Reaction | This compound, POCl₃, DMF | Good to excellent | 0 °C to room temperature, followed by heating |
| Gattermann Reaction | This compound, Zn(CN)₂, HCl, AlCl₃ | Moderate to good | Low to room temperature |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of this compound
This protocol is a widely used and effective method for the formylation of electron-rich aromatic compounds.[1]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF (e.g., 5 equivalents) in an ice bath. Slowly add POCl₃ (e.g., 1.2 equivalents) dropwise to the cooled DMF while maintaining the temperature at 0-5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Addition of Substrate: Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude 2,4,5-trimethoxybenzaldehyde.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient or by recrystallization from a suitable solvent like ethanol.
Protocol 2: Gattermann Formylation of this compound (Adams Modification)
This modified Gattermann reaction uses zinc cyanide, which is safer to handle than hydrogen cyanide.[2][3]
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry hydrogen chloride (HCl) gas
-
Anhydrous solvent (e.g., benzene (B151609) or carbon disulfide)
-
Ice-water
-
Hydrochloric acid (concentrated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place this compound (1 equivalent) and zinc cyanide (1.2 equivalents) in an anhydrous solvent.
-
Addition of Catalyst and HCl: Cool the mixture in an ice bath and add anhydrous aluminum chloride (1.2 equivalents) portion-wise. Pass a steady stream of dry hydrogen chloride gas through the stirred mixture.
-
Reaction: After the initial reaction, allow the mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitor by TLC).
-
Hydrolysis: Carefully pour the reaction mixture into a beaker containing ice-water and a small amount of concentrated hydrochloric acid to hydrolyze the intermediate imine.
-
Extraction: Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.
-
Drying and Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Vilsmeier-Haack reaction pathway for the synthesis of 2,4,5-trimethoxybenzaldehyde.
Caption: General experimental workflow for the synthesis of 2,4,5-trimethoxybenzaldehyde.
References
Vilsmeier-Haack Formylation of 1,2,4-Trimethoxybenzene: A Detailed Protocol for the Synthesis of 2,4,5-Trimethoxybenzaldehyde
Abstract
This application note provides a comprehensive protocol for the Vilsmeier-Haack formylation of 1,2,4-trimethoxybenzene to synthesize 2,4,5-trimethoxybenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. The procedure details the preparation of the Vilsmeier reagent, reaction conditions, and purification methods. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate the Vilsmeier reagent, a chloroiminium salt.[1][2] This electrophilic species then reacts with an activated aromatic ring, such as this compound, to introduce a formyl group. The resulting iminium salt is subsequently hydrolyzed to yield the corresponding aldehyde.[2] This protocol outlines a specific and reliable method for the synthesis of 2,4,5-trimethoxybenzaldehyde.
Reaction and Mechanism
The overall reaction involves the formylation of this compound at the most electron-rich position (C5) to yield 2,4,5-trimethoxybenzaldehyde.
Overall Reaction Scheme:
A simplified diagram of the Vilsmeier-Haack formylation.
The mechanism proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution followed by hydrolysis.
Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol
This protocol is based on a reliable and established procedure for the Vilsmeier-Haack formylation of this compound.[3]
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated aqueous sodium acetate (B1210297) solution
-
Ice
Equipment:
-
Round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Dropping funnel
-
Heating mantle or oil bath
-
Ice bath
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8.42 g of this compound in 17 mL of anhydrous N,N-dimethylformamide (DMF).[3]
-
Vilsmeier Reagent Formation and Reaction: Cool the solution in an ice bath. While stirring, slowly add 5.5 mL of phosphorus oxychloride (POCl₃) to the solution.[3]
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C for 1 hour with continuous stirring.[3]
-
Work-up: Cool the reaction mixture in an ice bath. Carefully and slowly add 30 mL of a saturated aqueous sodium acetate solution to quench the reaction and precipitate the product.[3]
-
Isolation: Collect the resulting colorless needles by filtration.[3]
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2,4,5-trimethoxybenzaldehyde.[3]
Data Presentation
The following table summarizes the quantitative data for the Vilsmeier-Haack formylation of this compound.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (approx.) | Molar Ratio |
| This compound | 168.19 | 8.42 g | 0.05 | 1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 17 mL | 0.23 | 4.6 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 5.5 mL | 0.06 | 1.2 |
Reaction Conditions:
| Parameter | Value |
| Reaction Temperature | 80°C |
| Reaction Time | 1 hour |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Experimental workflow for the synthesis of 2,4,5-trimethoxybenzaldehyde.
Troubleshooting
If the reaction does not go to completion, consider the following:
-
Purity of Reagents: Ensure that the this compound is pure and the DMF is anhydrous.[4]
-
Reagent Activity: Use fresh, high-quality POCl₃.[4]
-
Stoichiometry: An excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.[4]
Conclusion
This protocol provides a detailed and reliable method for the Vilsmeier-Haack formylation of this compound to produce 2,4,5-trimethoxybenzaldehyde. The clear, step-by-step instructions, along with the data summary and workflow diagram, should enable researchers to successfully perform this synthesis.
References
Application Note & Protocol: Friedel-Crafts Acylation of 1,2,4-Trimethoxybenzene to Synthesize 2,4,5-Trimethoxyacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method for the C-C bond formation in which an acyl group is introduced onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs an acyl halide or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The resulting aryl ketones are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
1,2,4-Trimethoxybenzene is a highly activated aromatic compound due to the electron-donating nature of its three methoxy (B1213986) groups. This high reactivity makes it susceptible to electrophilic substitution. However, it also presents challenges, such as the potential for side reactions like demethylation or diacylation under harsh conditions.[1] This document provides a detailed protocol for the controlled Friedel-Crafts acylation of this compound to synthesize 2,4,5-trimethoxyacetophenone, a useful building block in organic synthesis.
Reaction Scheme
Acyl Chloride + this compound --Lewis Acid--> 2,4,5-Trimethoxyacetophenone + HCl
Experimental Protocol
This protocol is based on established Friedel-Crafts acylation procedures, adapted for the specific substrate this compound.
Materials and Reagents:
-
This compound
-
Acetyl chloride (or propionyl chloride)[2]
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Concentrated hydrochloric acid (HCl)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Crushed ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Formation of Acylium Ion:
-
Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature is maintained at or below 0 °C.
-
Stir the resulting mixture for an additional 20 minutes at 0 °C.
-
-
Substrate Addition:
-
Prepare a separate solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[1]
-
-
Reaction Quench:
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.[4]
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]
-
-
Product Isolation and Purification:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica (B1680970) gel to isolate the pure 2,4,5-trimethoxyacetophenone.[1]
-
Data Presentation
The following table summarizes representative quantitative data for the Friedel-Crafts acylation of this compound.
| Parameter | Value | Reference |
| Reactants & Stoichiometry | ||
| This compound | 1.0 eq | |
| Acylating Agent (e.g., Propionyl Chloride) | 1.1 eq | [2] |
| Lewis Acid (e.g., AlCl₃) | 1.2 eq | [5] |
| Reaction Conditions | ||
| Solvent | Dichloromethane or Carbon Disulfide | [2] |
| Temperature | 10 °C | [2] |
| Reaction Time | 1 hour | [2] |
| Product: 2,4,5-Trimethoxypropiophenone | ||
| Yield | 80% | [2] |
| Product: 2,4,5-Trimethoxyacetophenone | ||
| Melting Point | 98-102 °C | [6] |
| Molecular Formula | C₁₁H₁₄O₄ | [7] |
| Molecular Weight | 210.23 g/mol | [6] |
Troubleshooting and Optimization
| Issue | Probable Cause | Recommended Solution |
| Low Yield with Phenolic Impurities | Demethylation of methoxy groups by the Lewis acid. | Lower the reaction temperature, use the minimum effective amount of Lewis acid (1.0-1.1 eq), or consider a milder Lewis acid like ZnCl₂ or FeCl₃.[1] |
| Presence of Diacylated Product | High reactivity of the trimethoxybenzene ring. | Use the acylating agent as the limiting reagent and maintain low reaction temperatures.[1] |
| Reaction Stalls Before Completion | The ketone product forms a stable complex with the Lewis acid, sequestering it. | Ensure at least one full equivalent of the Lewis acid per mole of the acylating agent is used.[1] |
| Difficult Aqueous Work-up (Emulsions/Precipitates) | Incomplete hydrolysis of the aluminum-ketone complex and formation of aluminum hydroxides. | Quench the reaction mixture in an ice/concentrated HCl solution to keep the medium acidic (pH < 2), ensuring aluminum salts remain soluble.[1] |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2,4,5-trimethoxyacetophenone.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4,5-TRIMETHOXYLPRORIOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 3. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 2',4',6'-TRIMETHOXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 6. 2 ,4 ,5 -Trimethoxyacetophenone 97 1818-28-6 [sigmaaldrich.com]
- 7. 2,4,5-Trimethoxyacetophenone | C11H14O4 | CID 74560 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trifluoromethanesulfonic Acid-Catalyzed Alkylation of 1,2,4-Trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. The strategic introduction of alkyl groups onto electron-rich aromatic systems is a key transformation in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and materials. 1,2,4-Trimethoxybenzene is a highly activated aromatic compound due to the presence of three electron-donating methoxy (B1213986) groups, making it an excellent substrate for electrophilic aromatic substitution. Trifluoromethanesulfonic acid (TfOH), a superacid, has emerged as a highly efficient and versatile catalyst for Friedel-Crafts reactions. Its strong protonating ability allows for the generation of carbocationic intermediates from various precursors, such as aldehydes and benzylic alcohols, under mild conditions.[1][2] This application note provides detailed protocols for the trifluoromethanesulfonic acid-catalyzed alkylation of this compound with these precursors, along with tabulated data for a range of substrates.
Signaling Pathways and Logical Relationships
The trifluoromethanesulfonic acid-catalyzed alkylation of this compound proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are the activation of the alkylating agent by the superacid catalyst to form a carbocationic intermediate, followed by the nucleophilic attack of the electron-rich aromatic ring, and finally, deprotonation to restore aromaticity.
Caption: Reaction mechanism of TfOH-catalyzed alkylation.
Experimental Workflow
The general workflow for the trifluoromethanesulfonic acid-catalyzed alkylation of this compound is straightforward and can be adapted for various alkylating agents. The process involves the dissolution of the reactants, addition of the catalyst, reaction monitoring, and subsequent workup and purification.
Caption: General experimental workflow for the alkylation reaction.
Data Presentation
The trifluoromethanesulfonic acid-catalyzed alkylation of this compound has been shown to be effective with a variety of aldehydes and benzylic alcohols, affording the corresponding diaryl- and triarylmethane derivatives in high yields.[1][2]
| Entry | Alkylating Agent | Product | Yield (%) |
| 1 | Benzaldehyde | Bis(2,4,5-trimethoxyphenyl)phenylmethane | 95 |
| 2 | 4-Methoxybenzaldehyde | Bis(2,4,5-trimethoxyphenyl)(4-methoxyphenyl)methane | 92 |
| 3 | 4-Nitrobenzaldehyde | Bis(2,4,5-trimethoxyphenyl)(4-nitrophenyl)methane | 85 |
| 4 | 2-Naphthaldehyde | Bis(2,4,5-trimethoxyphenyl)(naphthalen-2-yl)methane | 93 |
| 5 | Cinnamaldehyde | (E)-1,1-Bis(2,4,5-trimethoxyphenyl)-3-phenylprop-2-ene | 88 |
| 6 | Pivalaldehyde | 1,1-Bis(2,4,5-trimethoxyphenyl)-2,2-dimethylpropane | 75 |
| 7 | Benzyl alcohol | (2,4,5-Trimethoxyphenyl)phenylmethane | 89 |
| 8 | 4-Methoxybenzyl alcohol | (4-Methoxyphenyl)(2,4,5-trimethoxyphenyl)methane | 91 |
Experimental Protocols
General Procedure for the Trifluoromethanesulfonic Acid-Catalyzed Alkylation of this compound with Aldehydes:
-
Reaction Setup: To a solution of this compound (2.0 equivalents) and the corresponding aldehyde (1.0 equivalent) in anhydrous acetonitrile (0.2 M), add trifluoromethanesulfonic acid (10 mol%) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate (B1210297) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired alkylated product.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Procedure for the Trifluoromethanesulfonic Acid-Catalyzed Alkylation of this compound with Benzylic Alcohols:
-
Reaction Setup: To a solution of this compound (1.5 equivalents) and the respective benzylic alcohol (1.0 equivalent) in anhydrous acetonitrile (0.2 M), add trifluoromethanesulfonic acid (20 mol%) at room temperature under an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the pure alkylated product.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods.
Conclusion
The use of trifluoromethanesulfonic acid as a catalyst for the alkylation of this compound offers an efficient, high-yielding, and operationally simple method for the synthesis of a variety of di- and triarylmethane derivatives.[1][2] The mild reaction conditions and the ability to use readily available aldehydes and benzylic alcohols as alkylating agents make this protocol highly valuable for synthetic chemists in academic and industrial research, particularly in the fields of medicinal chemistry and materials science. The provided protocols can be readily adapted for the synthesis of a diverse range of functionalized aromatic compounds.
References
Application Notes and Protocols: Synthesis of Barbigerone Derivatives from 1,2,4-Trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of barbigerone (B1667746) derivatives, utilizing 1,2,4-trimethoxybenzene as a key starting material. The methodologies outlined are based on established isoflavone (B191592) synthesis strategies and are intended to guide researchers in the development of novel bioactive compounds. Barbigerone and its analogues have garnered significant interest due to their potential as anti-proliferative and anti-angiogenic agents.[1][2]
Introduction
Barbigerone is a naturally occurring isoflavone that has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[3][4][5] The synthesis of barbigerone derivatives is a key area of research for developing new therapeutic agents with improved efficacy and selectivity. This document details a synthetic approach starting from this compound, a versatile precursor in organic synthesis. The core of this synthetic strategy involves two key transformations: the formation of a deoxybenzoin (B349326) intermediate and its subsequent cyclization to form the isoflavone scaffold.
Synthetic Pathway Overview
The synthesis of barbigerone derivatives from this compound generally follows a two-step process:
-
Acylation of this compound: This step involves the reaction of this compound with a substituted phenylacetic acid or its derivative to form a 2-hydroxydeoxybenzoin intermediate. This reaction is typically carried out under acidic conditions, often employing a Lewis acid catalyst.
-
Cyclization to the Isoflavone Core: The deoxybenzoin intermediate is then cyclized to form the characteristic 3-phenylchroman-4-one (isoflavone) skeleton. This is commonly achieved using a one-carbon source, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or a Vilsmeier-Haack reagent.
This synthetic route offers a versatile platform for introducing a variety of substituents onto the B-ring of the barbigerone scaffold, allowing for the exploration of structure-activity relationships.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-4,5-dimethoxyphenyl-(substituted-phenyl)ethanone (Deoxybenzoin Intermediate)
This protocol describes the synthesis of the deoxybenzoin intermediate via a Friedel-Crafts acylation reaction.
Materials:
-
This compound
-
Substituted Phenylacetic Acid (e.g., 4-methoxyphenylacetic acid)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and the substituted phenylacetic acid (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (2.5 eq) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure deoxybenzoin intermediate.
Protocol 2: Synthesis of Substituted Barbigerone Derivative (Isoflavone)
This protocol details the cyclization of the deoxybenzoin intermediate to the final isoflavone product using N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Materials:
-
2-Hydroxy-4,5-dimethoxyphenyl-(substituted-phenyl)ethanone (from Protocol 1)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (1 M)
-
Methanol (B129727) or Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve the deoxybenzoin intermediate (1.0 eq) in anhydrous DMF.
-
Add N,N-dimethylformamide dimethyl acetal (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold 1 M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the pure barbigerone derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of barbigerone derivatives. The yields are indicative and may vary depending on the specific substrates and reaction conditions used.
| Deoxybenzoin Intermediate | Starting Materials | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 2-Hydroxy-4,5-dimethoxyphenyl-(4-methoxyphenyl)ethanone | This compound, 4-Methoxyphenylacetic acid | 65-75 | 135-137 | 12.5 (s, 1H, OH), 7.15 (d, 2H), 6.90 (d, 2H), 6.55 (s, 1H), 6.45 (s, 1H), 4.20 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃) |
| 2-Hydroxy-4,5-dimethoxyphenyl-(phenyl)ethanone | This compound, Phenylacetic acid | 60-70 | 118-120 | 12.6 (s, 1H, OH), 7.30-7.45 (m, 5H), 6.58 (s, 1H), 6.48 (s, 1H), 4.25 (s, 2H, CH₂), 3.92 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃) |
| Barbigerone Derivative | Starting Material | Yield (%) | Melting Point (°C) | ¹³C NMR (CDCl₃, δ ppm) |
| 7,8-Dimethoxy-4'-methoxyisoflavone | 2-Hydroxy-4,5-dimethoxyphenyl-(4-methoxyphenyl)ethanone | 80-90 | 160-162 | 175.5 (C=O), 159.8, 157.5, 153.2, 148.9, 130.5, 124.2, 115.6, 114.1, 112.3, 100.2, 56.1, 55.8, 55.3 |
| 7,8-Dimethoxyisoflavone | 2-Hydroxy-4,5-dimethoxyphenyl-(phenyl)ethanone | 75-85 | 145-147 | 175.8 (C=O), 157.6, 153.5, 149.1, 131.8, 129.2, 128.5, 127.9, 115.5, 112.5, 100.5, 56.2, 55.9 |
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of barbigerone derivatives from this compound.
Caption: Synthetic route to barbigerone derivatives.
Signaling Pathways of Barbigerone
Barbigerone and its derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways. The diagrams below illustrate the inhibitory effects of barbigerone on the NF-κB and MAPK signaling pathways, which are often dysregulated in cancer and inflammatory diseases.[6]
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by barbigerone.
MAPK Signaling Pathway
Caption: Inhibition of the MAPK pathway by barbigerone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF [scirp.org]
Application Notes and Protocols for a Proposed Synthesis of Malvone A Utilizing a 1,2,4-Trimethoxybenzene-Derived Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract: Malvone A, a phytoalexin with the chemical structure 2-methyl-3-methoxy-5,6-dihydroxy-1,4-naphthoquinone, has garnered interest due to its biological activities. While its isolation from natural sources is established, a detailed synthetic route utilizing 1,2,4-trimethoxybenzene as a key starting material has not been explicitly reported in the literature. This document outlines a proposed, multi-step synthetic strategy for Malvone A, leveraging well-established organic reactions. The proposed synthesis employs a Diels-Alder reaction to construct the core naphthoquinone framework, followed by functional group manipulations to achieve the final target molecule. This hypothetical pathway is presented to stimulate further research and development in the total synthesis of Malvone A and its analogs.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic analysis for Malvone A (1) suggests a disconnection strategy centered around a Diels-Alder reaction. The naphthoquinone core can be constructed from a substituted 1,4-benzoquinone (B44022) (2) and a suitable diene (3). The benzoquinone (2) could, in turn, be synthesized from a highly functionalized benzene (B151609) derivative, which can be traced back to this compound (4).
Caption: Retrosynthetic analysis of Malvone A.
Proposed Synthetic Pathway
The proposed forward synthesis involves the following key transformations:
-
Functionalization of this compound: Introduction of a methyl group and subsequent oxidation to form a substituted 1,4-benzoquinone.
-
Diels-Alder Reaction: Cycloaddition of the synthesized benzoquinone with a suitable diene to form the bicyclic naphthoquinone core.
-
Aromatization: Oxidation of the Diels-Alder adduct to yield the aromatic naphthoquinone.
-
Demethylation: Selective demethylation of the methoxy (B1213986) groups to reveal the dihydroxy functionality of Malvone A.
Caption: Proposed synthetic workflow for Malvone A.
Experimental Protocols (Proposed)
Note: The following protocols are hypothetical and require optimization and validation in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
3.1. Synthesis of 2,5-Dimethoxy-p-toluquinone (Intermediate A)
This procedure outlines the synthesis of a key benzoquinone intermediate from this compound.
| Step | Reagent | CAS No. | Quantity | Molar Eq. |
| 1a | This compound | 135-77-3 | 16.8 g | 1.0 |
| 1a | Acetic Anhydride (B1165640) | 108-24-7 | 11.2 mL | 1.2 |
| 1a | Anhydrous AlCl₃ | 7446-70-0 | 14.7 g | 1.1 |
| 1a | Dichloromethane (DCM) | 75-09-2 | 200 mL | - |
| 1b | Zinc Amalgam (Zn(Hg)) | 7440-66-6 | 25 g | - |
| 1b | Concentrated HCl | 7647-01-0 | 50 mL | - |
| 1c | Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | 16774-21-3 | 110 g | 2.0 |
| 1c | Acetonitrile (B52724)/Water | - | 500 mL | - |
Protocol:
-
Friedel-Crafts Acylation: To a stirred solution of this compound in anhydrous DCM at 0 °C, add anhydrous aluminum chloride portion-wise. Add acetic anhydride dropwise and stir the reaction mixture at room temperature for 4 hours. Quench the reaction with ice-cold water and extract with DCM. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Clemmensen Reduction: Reflux the crude product from the previous step with amalgamated zinc and concentrated hydrochloric acid for 8 hours. Cool the reaction mixture, neutralize with sodium bicarbonate, and extract with ethyl acetate. Purify the product by column chromatography to obtain 1,2,4-trimethoxy-5-methylbenzene.
-
Oxidative Demethylation: Dissolve the methylated trimethoxybenzene in a mixture of acetonitrile and water. Cool the solution to 0 °C and add a solution of ceric ammonium nitrate in water dropwise. Stir for 1 hour, then extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield Intermediate A .
3.2. Synthesis of Malvone A
This part of the protocol describes the construction of the naphthoquinone ring and subsequent functional group manipulations.
| Step | Reagent | CAS No. | Quantity | Molar Eq. |
| 2a | Intermediate A | - | 18.2 g | 1.0 |
| 2a | 2-Methoxy-3-methyl-1,3-butadiene | - | 11.0 g | 1.1 |
| 2a | Toluene | 108-88-3 | 200 mL | - |
| 2b | Air/Oxygen | - | - | - |
| 2b | Potassium Hydroxide | 1310-58-3 | 5.6 g | 1.0 |
| 2b | Ethanol (B145695) | 64-17-5 | 150 mL | - |
| 2c | Boron Tribromide (BBr₃) | 10294-33-4 | 50.0 g | 2.0 |
| 2c | Dichloromethane (DCM) | 75-09-2 | 300 mL | - |
Protocol:
-
Diels-Alder Reaction: In a sealed tube, dissolve Intermediate A and 2-methoxy-3-methyl-1,3-butadiene in toluene. Heat the mixture at 110 °C for 24 hours. Cool the reaction mixture and concentrate under reduced pressure to obtain the crude Diels-Alder adduct.
-
Aromatization: Dissolve the crude adduct in ethanol containing potassium hydroxide. Bubble air or oxygen through the solution for 12 hours. Acidify the reaction mixture with dilute HCl and extract with ethyl acetate. Purify by column chromatography to obtain the fully substituted, protected naphthoquinone.
-
Demethylation: Dissolve the protected naphthoquinone in anhydrous DCM and cool to -78 °C. Add a solution of boron tribromide in DCM dropwise. Stir at -78 °C for 1 hour and then allow the reaction to warm to room temperature and stir for an additional 4 hours. Carefully quench the reaction with methanol, followed by water. Extract the product with ethyl acetate, dry the organic layer, and purify by preparative HPLC to yield Malvone A .
Safety Considerations
-
Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. Acetic anhydride is also corrosive. The reaction should be carried out in a well-ventilated fume hood.
-
Clemmensen Reduction: This reaction involves the use of mercury and concentrated acid. Handle with extreme caution and ensure proper waste disposal.
-
Oxidative Demethylation: Ceric ammonium nitrate is a strong oxidizing agent.
-
Diels-Alder Reaction: The reaction is performed at high temperature in a sealed tube, which presents a risk of explosion if not handled properly.
-
Demethylation: Boron tribromide is highly corrosive, toxic, and reacts violently with water. This step must be performed under an inert atmosphere and with extreme care.
Disclaimer: This document provides a proposed synthetic route for Malvone A for research and informational purposes only. The experimental protocols have not been validated and should be adapted and optimized by qualified personnel in a suitable laboratory setting. All chemical manipulations should be performed with appropriate safety measures in place.
Application Notes and Protocols for the ¹H NMR Characterization of 1,2,4-Trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the characterization of 1,2,4-trimethoxybenzene using proton nuclear magnetic resonance (¹H NMR) spectroscopy. It includes a summary of expected spectral data, a comprehensive protocol for sample preparation, and a standard procedure for data acquisition. These guidelines are intended to ensure the accurate and reproducible structural verification of this compound, a common building block in organic synthesis and drug discovery.
Introduction
This compound is an aromatic organic compound frequently utilized as an intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its specific substitution pattern gives rise to a characteristic ¹H NMR spectrum that allows for unambiguous identification and purity assessment. ¹H NMR spectroscopy is a powerful analytical technique that provides information about the chemical environment, connectivity, and relative number of protons in a molecule. This application note outlines the key spectral features of this compound and provides a standardized protocol for its analysis.
Chemical Structure and Proton Environments
The chemical structure of this compound contains three distinct aromatic protons and three methoxy (B1213986) groups, each in a unique chemical environment. The ortho, meta, and para relationships between the protons and the electron-donating methoxy groups result in a well-resolved and predictable splitting pattern in the aromatic region of the ¹H NMR spectrum.
Caption: Structure of this compound with labeled proton environments.
¹H NMR Spectral Data
The following table summarizes the expected ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| A | 3.87 | Singlet | - | 3H | -OCH₃ at C1 |
| B | 3.83 | Singlet | - | 3H | -OCH₃ at C2 |
| C | 3.80 | Singlet | - | 3H | -OCH₃ at C4 |
| D | 6.47 | Doublet of doublets | J = 8.6, 2.7 | 1H | Ar-H at C5 |
| E | 6.53 | Doublet | J = 2.7 | 1H | Ar-H at C3 |
| F | 6.88 | Doublet | J = 8.6 | 1H | Ar-H at C6 |
Note: Chemical shifts and coupling constants are typical values and may vary slightly depending on the exact concentration, solvent, and instrument used.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.
Sample Preparation
Proper sample preparation is critical to avoid spectral artifacts such as broad lines and impurity signals.
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.
-
Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), for the analysis.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Instrument Setup: Insert the NMR tube into the spectrometer's sample holder.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent (CDCl₃) and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended.
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 10 ppm).
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm if necessary.
-
Referencing: Reference the spectrum by setting the residual CHCl₃ signal to 7.26 ppm or the TMS signal to 0.00 ppm if added.
-
Integration: Integrate all signals to determine the relative number of protons for each.
-
Experimental Workflow
The logical flow from sample preparation to data analysis is depicted below.
Caption: Workflow for ¹H NMR characterization of this compound.
References
Application Note: Analysis of 1,2,4-Trimethoxybenzene Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,4-Trimethoxybenzene is an aromatic organic compound that serves as a versatile precursor and intermediate in the synthesis of various pharmaceutical compounds, natural products, and functional materials. Monitoring the transformation of this compound and identifying its reaction products is crucial for reaction optimization, impurity profiling, and metabolic studies. Oxidation is a common and important reaction for methoxy-substituted benzenes, often yielding quinone structures that are of significant biological and chemical interest.[1][2][3] This application note provides a detailed protocol for the analysis of this compound and its potential oxidation products using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.
Principle
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As compounds elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for structural elucidation and identification. For some polar or less volatile reaction products, such as quinones or hydroxylated species, chemical derivatization may be necessary to increase their volatility and improve chromatographic performance.[4][5]
Experimental Workflow
The overall workflow for the analysis of this compound reaction products involves the initial chemical reaction, followed by sample work-up, preparation for GC-MS analysis, data acquisition, and finally, data processing and interpretation.
Caption: General workflow for GC-MS analysis of reaction products.
Experimental Protocols
Protocol 1: Oxidation of this compound (Illustrative Example)
This protocol describes a general method for the oxidation of this compound to 2,5-dimethoxy-1,4-benzoquinone, a common transformation product.
Materials:
-
This compound
-
Salcomine (B1680745) (catalyst)
-
Dimethylformamide (DMF, solvent)
-
Oxygen (gas)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Reaction flask, magnetic stirrer, oxygen balloon
Procedure:
-
Dissolve this compound (1.0 g, 5.94 mmol) in DMF (20 mL) in a 50 mL round-bottom flask.
-
Add a catalytic amount of salcomine (approx. 5 mol%).
-
Purge the flask with oxygen and maintain a positive pressure using an oxygen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis until the starting material is consumed.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer three times with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: GC-MS Analysis
This protocol provides the instrumental parameters for the analysis of the reaction mixture.
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of the crude reaction product in a suitable volatile solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (1 mL).[6]
-
If quantitative analysis is required, add an internal standard (e.g., fluorene-d10, phenanthrene-d10) at a known concentration (e.g., 10 µg/mL).[7][8]
-
Filter the sample through a 0.22 µm syringe filter into a 2 mL GC vial.[6]
Instrumental Parameters: The following parameters provide a starting point and may require optimization for specific instruments.[9][10]
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[7] |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or Split 10:1, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 70 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min). |
| Mass Spectrometer | Agilent 7000D Triple Quadrupole MS or equivalent |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan |
| Mass Range | 50 - 450 amu |
| Transfer Line Temp. | 280 °C |
Data Presentation and Interpretation
Identification of compounds is achieved by comparing their retention times and mass spectra with those of known standards or by searching against a spectral library (e.g., NIST).[11]
Table 1: Expected GC-MS Data for Starting Material and a Potential Product
This table summarizes the expected retention time (under the conditions above) and key mass spectral fragments for the starting material and a likely oxidation product.
| Compound Name | Molecular Weight ( g/mol ) | Approx. Retention Time (min) | Key Mass Fragments (m/z) and Interpretation |
| This compound | 168.19 | 9.8 | 168 (M+•), 153 ([M-CH₃]+), 125, 110, 97, 79.[11] |
| 2,5-Dimethoxy-1,4-benzoquinone | 168.15 | 10.2 | 168 (M+•), 138 ([M-CH₂O]+), 110, 82, 69, 54. |
Table 2: Example Quantitative Analysis of a Reaction Mixture
This table illustrates how quantitative data from a hypothetical reaction can be presented. Concentrations are calculated based on the peak area relative to the internal standard.
| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) | % of Total Product |
| Internal Standard (Fluorene-d10) | 12.1 | 450,123 | 10.0 (reference) | N/A |
| This compound (unreacted) | 9.8 | 85,432 | 1.8 | N/A |
| 2,5-Dimethoxy-1,4-benzoquinone | 10.2 | 398,765 | 8.5 | 95.5% |
| Unknown Byproduct 1 | 11.5 | 18,543 | 0.4 | 4.5% |
The GC-MS method detailed in this application note is a robust and reliable tool for the qualitative and quantitative analysis of this compound and its reaction products. The provided protocols for a model oxidation reaction and subsequent GC-MS analysis offer a solid foundation for researchers in organic synthesis and drug development. Proper method validation and optimization are recommended to suit specific instrumentation and reaction types.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method_Chemicalbook [chemicalbook.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. benchchem.com [benchchem.com]
- 8. tdi-bi.com [tdi-bi.com]
- 9. agilent.com [agilent.com]
- 10. rsc.org [rsc.org]
- 11. This compound [webbook.nist.gov]
Application Note: FTIR Spectroscopy of 1,2,4-Trimethoxybenzene Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." This application note details the FTIR analysis of 1,2,4-Trimethoxybenzene, a key intermediate in the synthesis of various pharmaceuticals and fragrances.[1] Understanding the characteristic vibrational modes of its functional groups is crucial for quality control, reaction monitoring, and structural elucidation.
This compound possesses an aromatic ring and three methoxy (B1213986) (-OCH₃) ether groups, which give rise to a distinct FTIR spectrum. This document provides a comprehensive overview of the expected absorption bands, a detailed experimental protocol for sample analysis, and a summary of the spectral data.
Key Functional Groups of this compound
The primary functional groups in this compound that are active in the infrared region are:
-
Aromatic Ring (C=C-H): The benzene (B151609) ring exhibits characteristic C-H stretching and bending vibrations, as well as C=C ring stretching vibrations.
-
Ether Linkages (C-O-C): The methoxy groups feature prominent C-O-C stretching vibrations.
-
Methyl Groups (C-H): The methyl portions of the methoxy groups have their own C-H stretching and bending modes.
Quantitative FTIR Data for this compound
The following table summarizes the principal infrared absorption bands for this compound, with their corresponding vibrational assignments. Data has been compiled from the NIST/EPA Gas-Phase Infrared Database.[2][3]
| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |
| 3000 - 2800 | C-H Stretch | Aromatic & Methoxy |
| ~2940 | Asymmetric C-H Stretch | Methoxy (-OCH₃) |
| ~2835 | Symmetric C-H Stretch | Methoxy (-OCH₃) |
| 1600 - 1450 | C=C Ring Stretch | Aromatic |
| ~1590 | C=C Stretch | Aromatic Ring |
| ~1465 | Asymmetric C-H Bend | Methoxy (-CH₃) |
| ~1440 | Symmetric C-H Bend | Methoxy (-CH₃) |
| 1300 - 1000 | C-O-C Stretch | Aryl Ether |
| ~1275 | Asymmetric C-O-C Stretch | Aryl-O-CH₃ |
| ~1040 | Symmetric C-O-C Stretch | Aryl-O-CH₃ |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic |
Experimental Protocols
This section outlines the methodology for acquiring an FTIR spectrum of this compound.
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS).
-
Accessory: Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide).
-
Sample: this compound (liquid at room temperature).
-
Solvent: Isopropanol (B130326) or ethanol (B145695) for cleaning.
-
Wipes: Lint-free laboratory wipes.
Sample Preparation and Data Acquisition
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Collection:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
-
Collect a background spectrum. This will account for any ambient atmospheric absorptions and instrumental artifacts.
-
-
Sample Analysis:
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
After analysis, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe.
-
Perform a final cleaning with a wipe soaked in isopropanol or ethanol and allow the crystal to air dry.
-
Logical Workflow for FTIR Analysis
The following diagram illustrates the logical steps involved in the FTIR analysis of this compound.
Caption: Logical workflow for the FTIR analysis of a liquid sample.
Signaling Pathway for Functional Group Identification
The following diagram outlines the decision-making process for identifying the key functional groups of this compound from its FTIR spectrum.
Caption: Decision pathway for identifying key functional groups.
Conclusion
FTIR spectroscopy is a rapid and reliable method for the identification and characterization of this compound. The characteristic absorption bands of the aromatic ring and methoxy functional groups provide a clear spectral signature. The protocols outlined in this application note provide a straightforward approach for obtaining high-quality FTIR data for this compound, which is valuable for routine quality assessment and research applications in the pharmaceutical and chemical industries.
References
Application Notes and Protocols for 1,2,4-Trimethoxybenzene in Pharmaceutical Intermediate Synthesis
Introduction: 1,2,4-Trimethoxybenzene (TMB) is an aromatic organic compound that serves as a versatile and valuable precursor in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] Its electron-rich benzene (B151609) ring, activated by three methoxy (B1213986) groups, makes it highly amenable to electrophilic substitution reactions, allowing for the strategic introduction of functional groups. This reactivity profile makes 1,2,4-TMB a crucial starting material for building complex molecular architectures found in a range of therapeutic agents. These application notes provide detailed protocols for the synthesis of a key pharmaceutical intermediate from 1,2,4-TMB and describe its direct application as a modulator of inflammatory pathways.
Application Note 1: Synthesis of 2,4,5-Trimethoxybenzaldehyde via Vilsmeier-Haack Formylation
Background: 2,4,5-Trimethoxybenzaldehyde is a pivotal intermediate in the synthesis of numerous biologically active compounds, including selective COX-2 inhibitors, anticancer agents like chalcones and stilbenes, and antihypertensive drugs such as Doxazosin.[3][4][5][6] The most direct and efficient method for synthesizing this aldehyde from this compound is the Vilsmeier-Haack reaction.[7][8][9][10] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the electron-rich aromatic ring of TMB.[7][8][9]
Logical Workflow: From Precursor to Intermediate
The logical progression from the starting material to the final intermediate is a straightforward, single-step formylation reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
This protocol is a generalized procedure based on established Vilsmeier-Haack reaction mechanisms for formylating electron-rich aromatic rings.[7][8][9]
Materials:
-
This compound (TMB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Vilsmeier Reagent Preparation: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF (3 equivalents) to 0°C using an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise with continuous stirring, ensuring the temperature remains below 10°C. Allow the mixture to stir at 0°C for 30 minutes to facilitate the formation of the Vilsmeier reagent (a chloromethyliminium salt).[7][8][9]
-
Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: Once the reaction is complete, carefully pour the mixture onto crushed ice to hydrolyze the intermediate iminium salt.[7]
-
Workup: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the product with dichloromethane (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7] Filter and evaporate the solvent under reduced pressure to yield the crude 2,4,5-trimethoxybenzaldehyde. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica (B1680970) gel.[7]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the Vilsmeier-Haack formylation of 1,2,4-TMB.
| Parameter | Value/Description | Reference |
| Substrate | This compound | [8] |
| Reagents | POCl₃, DMF | [8][9] |
| Molar Ratio (TMB:POCl₃:DMF) | 1 : 1.2 : 3 | General Protocol |
| Reaction Temperature | 0°C to Room Temperature | [8] |
| Reaction Time | 2-6 hours | General Protocol |
| Product | 2,4,5-Trimethoxybenzaldehyde | [8] |
| Reported Yield | High (Specific yield depends on precise conditions) | |
| Purity | >95% after purification |
Application Note 2: this compound as a Selective NLRP3 Inflammasome Inhibitor
Background: Beyond its role as a synthetic precursor, this compound has been identified as a direct-acting therapeutic agent. Recent studies have shown it to be a selective inhibitor of the NOD-like receptor (NLR) family pyrin domain-containing-3 (NLRP3) inflammasome.[11][12] The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated by various danger signals, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18, leading to inflammatory responses.[7][13][14] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[11][13]
Mechanism of Action: 1,2,4-TMB exerts its inhibitory effect by disrupting the assembly of the NLRP3 inflammasome complex.[11] It has been shown to inhibit the oligomerization of the apoptosis-associated speck-like protein (ASC) and block the crucial protein-protein interaction between NLRP3 and ASC.[11][12] This disruption prevents the recruitment and activation of pro-caspase-1, thereby blocking the subsequent cleavage and release of mature IL-1β and IL-18.[11] This selective inhibition makes 1,2,4-TMB a potential candidate for treating NLRP3-driven diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[11][12]
Signaling Pathway: NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process involving priming and activation signals, which ultimately leads to inflammation.
Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol provides a general methodology to assess the inhibitory effect of 1,2,4-TMB on NLRP3 inflammasome activation in macrophages, based on published studies.[11]
Objective: To measure the effect of 1,2,4-TMB on IL-1β secretion from LPS-primed macrophages stimulated with an NLRP3 activator (e.g., Nigericin or ATP).
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (TMB)
-
DMSO (vehicle control)
-
ELISA kit for mouse or human IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-treat the LPS-primed cells with various concentrations of 1,2,4-TMB (dissolved in DMSO, final concentration e.g., 10-1000 µM) or vehicle (DMSO) for 1 hour.
-
Activation: Stimulate the cells with an NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), for 1-2 hours.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer’s instructions.
-
Data Analysis: Compare the IL-1β levels in TMB-treated wells to the vehicle-treated control wells to determine the inhibitory effect. Calculate the IC₅₀ value if desired.
Quantitative Data Summary
The following table summarizes key quantitative findings from a study on the inhibitory effects of 1,2,4-TMB.[11]
| Parameter | Finding/Value | Cell Type | Reference |
| Inhibitory Target | NLRP3 Inflammasome | iBMDMs, primary microglia | [11] |
| Effect | Suppression of Caspase-1 activation and IL-1β secretion | iBMDMs | [11] |
| Selectivity | No effect on AIM2 inflammasome activation | iBMDMs | [11] |
| Mechanism | Inhibits ASC oligomerization and NLRP3-ASC interaction | iBMDMs | [11][12] |
| In Vivo Model | Experimental Autoimmune Encephalomyelitis (EAE) | Mice | [11] |
| In Vivo Efficacy | 200 mg/kg/day significantly ameliorated EAE progression | Mice | [11][12] |
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application of 1,2,4-Trimethoxybenzene in Fragrance Formulation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Trimethoxybenzene is an aromatic organic compound that is found naturally in some plant essential oils and can also be synthesized.[1] In the realm of fragrance, it possesses a unique olfactory profile that can be utilized to impart specific characteristics to a fragrance composition. Beyond its scent, literature suggests its potential use as a sedative agent in perfume compositions at low concentrations, indicating a possible functional role in fragrance formulations.[2] This document provides detailed application notes and protocols for the use of this compound in fragrance formulation, intended for researchers, scientists, and professionals in the field.
Physicochemical and Olfactory Properties
A comprehensive understanding of the physicochemical and olfactory properties of this compound is essential for its effective application in fragrance formulations.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 135-77-3 | [3] |
| Molecular Formula | C₉H₁₂O₃ | [3] |
| Molecular Weight | 168.19 g/mol | [3] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [4] |
| Boiling Point | 247.00 to 248.00 °C @ 760.00 mm Hg (est.) | [4] |
| Flash Point | 172.00 °F TCC (77.90 °C) (est.) | [4] |
| Specific Gravity | 1.13000 to 1.13500 @ 20.00 °C | [4] |
| Refractive Index | 1.53200 to 1.53400 @ 20.00 °C | [4] |
| Solubility | Soluble in alcohol; Insoluble in water (2135 mg/L @ 25 °C est.) | [4] |
Olfactory Profile
The odor profile of this compound is multifaceted. While detailed sensory panel data is not publicly available, it is generally described as having sweet, phenolic, vanilla, spicy, and earthy notes. Its complex aroma makes it a versatile ingredient for various fragrance families.
Application in Fragrance Formulations
Due to its aromatic profile, this compound can be used as a modifier and enhancer in fragrance compositions. A patent suggests its use as a sedative in perfume compositions in amounts less than 0.5% by weight, preferably between 0.01% and 0.4% by weight.[2]
Note: Specific fragrance formulations containing this compound are proprietary and not publicly disclosed. The following is a hypothetical example to illustrate its potential use.
Hypothetical Fragrance Accord:
| Ingredient | Parts | Olfactory Contribution |
| Bergamot Oil | 200 | Top note, fresh, citrus |
| Linalool | 150 | Middle note, floral, woody |
| Hedione® | 100 | Middle note, floral, jasmine |
| Iso E Super® | 200 | Base note, woody, ambergris |
| Vanillin | 50 | Base note, sweet, vanilla |
| This compound | 10 | Modifier, adds sweet, spicy, and phenolic nuances |
| Galaxolide® (50% in BB) | 290 | Base note, musk |
| Total | 1000 |
Experimental Protocols
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify any potential impurities that may affect its olfactory profile or safety.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol (B129727) or dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 5 minutes.
-
Ramp to 300 °C at 10 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
MS Interface Temperature: 280 °C
-
MS Source Temperature: 230 °C
-
Mass Scan Range: 50–550 amu.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.[5]
-
Integrate the peak areas of all detected compounds.
-
Calculate the purity as the percentage of the peak area of this compound relative to the total peak area.
-
Identify impurities by comparing their mass spectra with a library database (e.g., NIST).
-
Olfactory Characterization by Gas Chromatography-Olfactometry (GC-O)
Objective: To characterize the specific odor notes of this compound as it elutes from the GC column, providing a detailed olfactory profile.
Instrumentation:
-
Gas Chromatograph with a sniffing port (olfactometer).
-
The GC column effluent is split between a chemical detector (e.g., FID or MS) and the sniffing port.
Procedure:
-
Sample Preparation: Prepare a dilution series of this compound in an appropriate solvent.
-
GC-O Conditions: Use similar GC conditions as in the GC-MS analysis to allow for correlation of olfactory data with chemical identification.
-
Olfactory Evaluation:
-
A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port.
-
The panelist records the retention time, odor descriptor (e.g., sweet, spicy, medicinal), and intensity of each odor detected.[6][7]
-
This can be done using methods like Detection Frequency, Dilution to Threshold, or Direct Intensity.[7]
-
-
Data Analysis:
-
Correlate the olfactory data with the peaks from the chemical detector to assign specific odors to the compound and any impurities.
-
Create an "aromagram" or "olfactogram" to visualize the odor-active regions of the chromatogram.
-
Sensory Evaluation of this compound in a Fragrance Base
Objective: To evaluate the olfactory impact of this compound when incorporated into a simple fragrance base.
Materials:
-
This compound.
-
A simple fragrance base (e.g., 10% solution of a single floral or woody chemical in ethanol).
-
Odorless smelling strips (blotters).[8]
-
Trained sensory panel (minimum of 5-10 panelists).
Procedure:
-
Sample Preparation:
-
Prepare a control sample of the fragrance base.
-
Prepare a test sample by adding a known concentration of this compound (e.g., 0.1%, 0.5%, 1%) to the fragrance base.
-
-
Evaluation:
-
Dip smelling strips into the control and test samples to an equal depth.
-
Present the coded samples to the panelists in a randomized and blind manner.
-
Ask panelists to evaluate and describe the odor of each sample at different time points (e.g., immediately, after 15 minutes, after 1 hour) to assess the top, middle, and base notes.
-
Use a descriptive analysis questionnaire where panelists rate the intensity of various attributes (e.g., sweetness, spiciness, overall pleasantness) on a labeled magnitude scale.
-
-
Data Analysis:
-
Analyze the data statistically to determine if there are significant differences between the control and test samples.
-
Compile the odor descriptors to create a sensory profile of how this compound modifies the fragrance base.
-
Stability Testing in an Alcoholic Fragrance Base
Objective: To assess the stability of this compound in a standard alcoholic fragrance base under accelerated aging conditions.
Materials:
-
Solution of this compound in perfumer's alcohol (ethanol).
-
Control sample of perfumer's alcohol.
-
Glass vials with airtight seals.
-
Temperature-controlled oven.
-
UV light chamber.
Procedure:
-
Sample Preparation: Prepare multiple vials of the this compound solution and the control.
-
Storage Conditions:
-
Store samples at elevated temperatures (e.g., 40°C, 50°C).
-
Expose samples to UV light.
-
Keep a set of samples at room temperature in the dark as a reference.
-
-
Evaluation:
-
At specified time intervals (e.g., 1 week, 2 weeks, 1 month), remove samples from the stress conditions.
-
Visually inspect for any changes in color or clarity.
-
Conduct sensory evaluation (as described in 4.3) to detect any changes in the odor profile.
-
Perform GC-MS analysis (as described in 4.1) to quantify the concentration of this compound and identify any degradation products.
-
-
Data Analysis:
-
Compare the results from the stressed samples to the reference samples to determine the stability of this compound under different conditions.
-
Mandatory Visualizations
Olfactory Signaling Pathway
Caption: Generalized olfactory signaling pathway upon odorant binding.
Experimental Workflow for Fragrance Ingredient Evaluation
Caption: Workflow for the evaluation of a new fragrance ingredient.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. fishersci.com [fishersci.com]
- 3. scent.vn [scent.vn]
- 4. This compound, 135-77-3 [thegoodscentscompany.com]
- 5. This compound [webbook.nist.gov]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 8. pac.gr [pac.gr]
Synthesis of 1,2,4-Trimethoxybenzene from Hydroquinone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1,2,4-trimethoxybenzene, a valuable building block in the preparation of various organic molecules, including pharmaceutical intermediates. The synthesis commences with the readily available starting material, hydroquinone (B1673460). The described methodology is a robust four-step process involving oxidation, acetoxylation, deacetylation, and subsequent methylation. Detailed experimental protocols for each synthetic transformation are provided, along with a summary of expected yields and key reaction parameters. Visual aids in the form of a logical workflow and a reaction pathway diagram are included to facilitate a clear understanding of the entire process.
Introduction
Alkoxy-substituted benzene (B151609) derivatives are a significant class of compounds in organic synthesis due to their versatile applications in medicinal chemistry, materials science, and the fragrance industry.[1] this compound, in particular, serves as a key intermediate in the synthesis of more complex molecules.[1] The synthetic route detailed herein utilizes hydroquinone as a cost-effective starting material and proceeds through the formation of 1,2,4-trihydroxybenzene, which is then fully methylated to yield the desired product.[2] This multi-step approach is necessary to achieve the specific 1,2,4-substitution pattern from the 1,4-disubstituted hydroquinone.
Overall Synthetic Pathway
The conversion of hydroquinone to this compound is accomplished through the following four-step sequence:
-
Oxidation: Hydroquinone is first oxidized to p-benzoquinone.
-
Thiele-Winter Acetoxylation: The p-benzoquinone undergoes acetoxylation to form 1,2,4-triacetoxybenzene (B1630906).[1][2]
-
Deacetylation: The acetyl groups are removed from 1,2,4-triacetoxybenzene via hydrolysis to yield 1,2,4-trihydroxybenzene.[2]
-
Methylation: The final step involves the methylation of 1,2,4-trihydroxybenzene to produce this compound.
Data Presentation
| Step | Reaction | Key Reagents | Solvent | Typical Yield |
| 1 | Oxidation of Hydroquinone | Sodium chlorate (B79027), Vanadium pentoxide, Sulfuric acid | Water | ~90% |
| 2 | Thiele-Winter Acetoxylation | Acetic anhydride (B1165640), Sulfuric acid | Acetic anhydride | ~80%[1][3][4] |
| 3 | Deacetylation | Hydrochloric acid | Ethanol (B145695)/Water | High |
| 4 | Methylation | Dimethyl sulfate (B86663), Sodium hydroxide (B78521) | Water | ~70% (based on analogous reactions)[5] |
Experimental Protocols
Step 1: Oxidation of Hydroquinone to p-Benzoquinone
Principle: Hydroquinone is oxidized to p-benzoquinone using sodium chlorate in the presence of a vanadium pentoxide catalyst in an acidic aqueous medium.[6]
Materials:
-
Hydroquinone
-
Sodium chlorate (NaClO₃)
-
Vanadium pentoxide (V₂O₅)
-
Sulfuric acid (H₂SO₄), 2% aqueous solution
-
Distilled water
-
Ice
Equipment:
-
1 L round-bottomed flask
-
Mechanical stirrer
-
Beaker
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In the 1 L round-bottomed flask, combine 55 g (0.5 mol) of hydroquinone, 0.5 g of vanadium pentoxide, and 500 mL of 2% sulfuric acid.[6]
-
While stirring the mixture vigorously, add 30 g of sodium chlorate.[6]
-
Continue stirring for approximately 4 hours. The reaction mixture will initially form a greenish-black quinhydrone (B85884) precipitate, which will then be converted to a yellow quinone. The temperature of the mixture may rise to around 40°C; maintain the temperature below this by cooling the flask in an ice-water bath as needed.[6]
-
After the reaction is complete, cool the flask in running water and collect the yellow crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with 50 mL of cold water. The crude p-benzoquinone can be purified by recrystallization from ether.
Step 2: Thiele-Winter Acetoxylation of p-Benzoquinone to 1,2,4-Triacetoxybenzene
Principle: This reaction introduces three acetate (B1210297) groups to the benzene ring through the reaction of p-benzoquinone with acetic anhydride, catalyzed by a strong acid.[2]
Materials:
-
p-Benzoquinone
-
Acetic anhydride ((CH₃CO)₂O)
-
Concentrated sulfuric acid (H₂SO₄) or Boron trifluoride etherate (BF₃·OEt₂)
-
Ice
Equipment:
-
Flask equipped with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a flask, place an excess of acetic anhydride and cool to 0°C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid.[2]
-
With continuous stirring, gradually add 1.0 equivalent of p-benzoquinone to the solution, ensuring the temperature is maintained below 10°C.[2]
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the 1,2,4-triacetoxybenzene.[2]
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol.
Step 3: Deacetylation of 1,2,4-Triacetoxybenzene to 1,2,4-Trihydroxybenzene
Principle: The acetyl groups of 1,2,4-triacetoxybenzene are removed by acid-catalyzed hydrolysis to yield 1,2,4-trihydroxybenzene.[2][7]
Materials:
-
1,2,4-Triacetoxybenzene
-
Absolute ethanol
-
Concentrated hydrochloric acid (HCl)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle or water bath
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask, dissolve the 1,2,4-triacetoxybenzene in cold, absolute ethanol.
-
Add concentrated hydrochloric acid to the solution.
-
Heat the mixture at 80°C on a water bath under an inert gas stream.[7]
-
After the hydrolysis is complete (monitor by TLC), remove the solvent and excess acid under reduced pressure using a rotary evaporator.
-
The resulting 1,2,4-trihydroxybenzene can be solidified and used in the next step, potentially after purification if necessary.
Step 4: Methylation of 1,2,4-Trihydroxybenzene to this compound
Principle: The hydroxyl groups of 1,2,4-trihydroxybenzene are methylated using dimethyl sulfate in a basic aqueous solution. This procedure is adapted from the methylation of pyrogallol.[5]
Materials:
-
1,2,4-Trihydroxybenzene
-
Sodium hydroxide (NaOH), 35% aqueous solution
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Ether
Equipment:
-
Round-bottomed flask with a dropping funnel and thermometer
-
Reflux condenser
-
Stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottomed flask, dissolve the 1,2,4-trihydroxybenzene in a 35% aqueous sodium hydroxide solution.
-
With continuous shaking or stirring, gradually add dimethyl sulfate via a dropping funnel. The temperature should be maintained below 45°C.[5]
-
Once the initial exothermic reaction subsides, boil the mixture under a reflux condenser.
-
After cooling, if the mixture is not alkaline, add more sodium hydroxide solution.
-
Collect the precipitated product by vacuum filtration and wash thoroughly with water.
-
The crude product can be dissolved in ether, filtered to remove any insoluble impurities, and the ether evaporated.
-
Further purification can be achieved by recrystallization from dilute ethanol to yield colorless crystals of this compound.[5]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Pathway
Caption: Chemical reaction pathway from hydroquinone.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilmeier-Haack Reactions for 1,2,4-Trimethoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Vilsmeier-Haack reaction for the formylation of 1,2,4-trimethoxybenzene to synthesize 2,4,5-trimethoxybenzaldehyde. This valuable intermediate is crucial in the synthesis of various bioactive molecules. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to streamline your experimental workflow.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the Vilsmeier-Haack formylation of this compound and provides actionable solutions.
Issue 1: Low or No Product Yield
Q1: My Vilsmeier-Haack reaction with this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?
A1: Low or no yield in this reaction is a common problem that can often be attributed to several factors related to the reagents, reaction conditions, and substrate purity.
-
Reagent Quality and Stoichiometry: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1] The purity and ratio of these reagents are critical.
-
Actionable Advice:
-
Use fresh, high-quality POCl₃ and anhydrous DMF. Moisture can deactivate the Vilsmeier reagent.
-
Ensure the molar ratio of the Vilsmeier reagent to the substrate is optimized. An excess of the Vilsmeier reagent is often employed to drive the reaction to completion.[1] A common starting point is a 1.5 to 2-fold excess of the POCl₃/DMF mixture relative to this compound.
-
-
-
Substrate Purity: The purity of the this compound starting material is crucial. Impurities can interfere with the reaction and inhibit the formylation process.[1]
-
Actionable Advice:
-
Confirm the purity of your this compound using techniques like NMR or GC-MS before starting the reaction.
-
If necessary, purify the starting material by distillation or recrystallization.
-
-
-
Reaction Temperature and Time: The Vilsmeier-Haack reaction is sensitive to temperature.[2]
-
Actionable Advice:
-
The formation of the Vilsmeier reagent should be performed at a low temperature, typically 0°C, to control the exothermic reaction.[1]
-
After the addition of this compound, the reaction temperature may need to be increased to drive the formylation. A temperature of around 80°C is often effective for this substrate.[3]
-
Ensure the reaction is allowed to run for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[1]
-
-
Issue 2: Incomplete Reaction
Q2: My TLC analysis shows a significant amount of unreacted this compound even after a prolonged reaction time. How can I drive the reaction to completion?
A2: An incomplete reaction is a frustrating issue that can often be resolved by adjusting the reaction parameters to favor product formation.
-
Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent is a primary cause of incomplete reactions.
-
Actionable Advice: Increase the molar ratio of the POCl₃/DMF mixture to the this compound. A ratio of up to 3:1 may be necessary in some cases.
-
-
Temperature and Reaction Time: The reaction may require more forcing conditions to proceed to completion.
-
Actionable Advice:
-
If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. For this compound, heating to 80°C for at least one hour is a reported successful condition.[3]
-
Extend the reaction time and continue to monitor by TLC until the starting material spot is no longer visible.
-
-
-
Order of Addition: The way the reagents are mixed can influence the reaction's success.
-
Actionable Advice: A common and effective method is to first prepare the Vilsmeier reagent at a low temperature and then add the solution of this compound to it.[1]
-
Issue 3: Formation of Side Products
Q3: I am observing unexpected spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions and how can I minimize them?
A3: The Vilsmeier-Haack reaction can sometimes lead to side products, particularly with highly activated aromatic rings like this compound.
-
Di-formylation: The high reactivity of the product, 2,4,5-trimethoxybenzaldehyde, can sometimes lead to a second formylation reaction.
-
Actionable Advice:
-
Carefully control the stoichiometry of the Vilsmeier reagent. Using a large excess should be avoided if di-formylation is observed.
-
Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to prevent over-reaction.
-
-
-
Chlorination: Although less common for this substrate, chlorination of the aromatic ring by the chloroiminium ion (Vilsmeier reagent) is a possible side reaction.
-
Actionable Advice: Maintain a controlled reaction temperature, as higher temperatures can sometimes promote chlorination.
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal solvent for the Vilsmeier-Haack reaction of this compound?
A4: N,N-dimethylformamide (DMF) typically serves as both the reagent and the solvent.[4] In some cases, an additional anhydrous solvent like dichloromethane (B109758) (DCM) can be used to dissolve the substrate before its addition to the Vilsmeier reagent.[1]
Q5: How should I properly quench the reaction and work up the product?
A5: Proper quenching and work-up are critical for isolating the desired aldehyde. The intermediate iminium salt must be hydrolyzed to yield the final product.[1]
- Procedure:
- After the reaction is complete, cool the reaction mixture in an ice bath.
- Carefully and slowly pour the reaction mixture onto crushed ice or into a cold, saturated aqueous solution of sodium acetate (B1210297).[3] This will hydrolyze the iminium salt intermediate.
- Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral or slightly basic.
- Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
- Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Remove the solvent under reduced pressure to obtain the crude product.
Q6: What are the recommended methods for purifying the final product, 2,4,5-trimethoxybenzaldehyde?
A6: The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: This is an effective method if the crude product is relatively pure. Ethanol (B145695) is a suitable solvent for the recrystallization of 2,4,5-trimethoxybenzaldehyde.[3]
-
Column Chromatography: For mixtures containing significant impurities, purification by column chromatography on silica (B1680970) gel is recommended. A common eluent system is a gradient of ethyl acetate in hexane.[1]
Data Presentation
The following table summarizes representative reaction conditions for the Vilsmeier-Haack formylation of this compound. Please note that yields can vary based on the specific experimental setup and purity of reagents.
| This compound (Equivalents) | POCl₃ (Equivalents) | DMF (Solvent/Reagent) | Temperature | Time | Yield of 2,4,5-Trimethoxybenzaldehyde (%) |
| 1.0 | 1.5 | 17 mL per 8.42 g of substrate | 0°C (reagent formation), then 80°C | 1 hour at 80°C | High (Specific yield not reported, but implied to be effective)[3] |
| 1.0 | 1.5 | 440 mL per 44.5 mmol of substrate | 0°C to Room Temperature | 6.5 hours | ~77% (General procedure for electron-rich arenes)[4] |
Experimental Protocols
Detailed Protocol for the Vilsmeier-Haack Formylation of this compound
This protocol is based on a reported procedure and provides a reliable method for the synthesis of 2,4,5-trimethoxybenzaldehyde.[3]
Materials:
-
This compound (8.42 g)
-
N,N-dimethylformamide (DMF) (17 mL)
-
Phosphorus oxychloride (POCl₃) (5.5 mL)
-
Saturated aqueous sodium acetate solution (30 mL)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8.42 g of this compound in 17 mL of DMF.
-
Cool the solution in an ice bath.
-
Slowly add 5.5 mL of phosphorus oxychloride to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture at 80°C for 1 hour with continuous stirring.
-
Cool the reaction mixture back down in an ice bath.
-
Carefully add 30 mL of a saturated aqueous sodium acetate solution to the reaction mixture while stirring.
-
The crude product may precipitate out. Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield pure 2,4,5-trimethoxybenzaldehyde.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack reaction.
Caption: Simplified reaction pathway for the Vilsmeier-Haack formylation.
References
Technical Support Center: Formylation of 1,2,4-Trimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 1,2,4-trimethoxybenzene. The primary focus is on the Vilsmeier-Haack reaction, a common method for this transformation, with additional information on alternative formylation techniques.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the formylation of this compound?
The major product expected from the formylation of this compound is 2,4,5-trimethoxybenzaldehyde (B179766) . This is due to the directing effects of the methoxy (B1213986) groups on the aromatic ring, which activate the para position to the 1- and 4-methoxy groups and the ortho position to the 2-methoxy group, leading to substitution at the 5-position.
Q2: Which formylation methods are commonly used for this compound?
The most frequently employed method is the Vilsmeier-Haack reaction . Other classical formylation methods like the Gattermann and Duff reactions can also be used for electron-rich aromatic compounds, but their specific application to this compound is less commonly documented in readily available literature.
Q3: What are the typical yields for the Vilsmeier-Haack formylation of this compound?
Yields for the Vilsmeier-Haack formylation can vary depending on the specific reaction conditions, but yields in the range of 70-92% for 2,4,5-trimethoxybenzaldehyde have been reported.[1][2]
Troubleshooting Guide: Vilsmeier-Haack Formylation
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is moisture-sensitive. | - Use freshly distilled and anhydrous DMF and POCl₃. - Prepare the Vilsmeier reagent in situ and use it immediately. - Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficient Reaction Temperature: The formylation of this compound may require heating to proceed at an optimal rate. | - After the addition of this compound at a low temperature, gradually raise the temperature to the recommended level (e.g., 60-80°C) and monitor the reaction by TLC.[1] | |
| 3. Impure Starting Material: Impurities in the this compound can interfere with the reaction. | - Purify the starting material by distillation or recrystallization before use. | |
| Formation of Unidentified Side Products | 1. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions. | - Carefully control the stoichiometry of this compound, POCl₃, and DMF as specified in the protocol. |
| 2. Over-reaction (Di-formylation): Although less common for this substrate, prolonged reaction times or harsh conditions could potentially lead to the introduction of a second formyl group. | - Monitor the reaction progress closely using TLC and stop the reaction once the starting material is consumed. - Avoid excessively high temperatures or prolonged heating. | |
| 3. Incomplete Hydrolysis: The intermediate iminium salt must be fully hydrolyzed to the aldehyde. | - Ensure the reaction mixture is quenched with a sufficient amount of ice-cold water or a dilute aqueous acid. - Allow for adequate stirring during the hydrolysis step to ensure complete conversion. | |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: The presence of DMF can sometimes lead to the formation of emulsions during aqueous extraction. | - Remove the majority of DMF under reduced pressure before the aqueous workup. - Use brine (saturated NaCl solution) to wash the organic layer, which can help to break emulsions. |
| 2. Co-elution of Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging. | - Optimize the solvent system for column chromatography. A gradual gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective. - Consider recrystallization of the purified product to achieve higher purity. |
Experimental Protocols
Vilsmeier-Haack Formylation of this compound
Objective: To synthesize 2,4,5-trimethoxybenzaldehyde from this compound.
Reagents:
-
This compound
-
Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF), anhydrous
-
Ice
-
Sodium Acetate (B1210297) solution, saturated
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a flask maintained under an inert atmosphere, cool anhydrous DMF.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining a low temperature (e.g., 0°C).
-
Allow the mixture to stir for a short period to form the Vilsmeier reagent.
-
Dissolve this compound in an appropriate anhydrous solvent (e.g., dichloromethane or DMF) and add it dropwise to the prepared Vilsmeier reagent, maintaining the reaction temperature.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, carefully pour the mixture onto ice water to hydrolyze the intermediate iminium salt.
-
Neutralize the solution with a base (e.g., saturated sodium acetate solution) and extract the product with an organic solvent.[1]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
While specific quantitative data for side products in the formylation of this compound is not extensively available in the reviewed literature, the following table summarizes the expected outcomes and potential, though often unquantified, side products.
| Formylation Method | Expected Major Product | Reported Yield | Potential Side Products (Generally Observed in Formylation Reactions) |
| Vilsmeier-Haack | 2,4,5-Trimethoxybenzaldehyde | 70-92%[1][2] | Unreacted this compound, di-formylated products, products of incomplete hydrolysis. |
| Gattermann | 2,4,5-Trimethoxybenzaldehyde | Not readily available | Isomeric mono-formylated products, unreacted starting material. |
| Duff | 2,4,5-Trimethoxybenzaldehyde | Not readily available | Isomeric mono-formylated products, polymeric materials, unreacted starting material. |
Visualizations
Vilsmeier-Haack Reaction Pathway
Caption: Vilsmeier-Haack reaction pathway for the formylation of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the formylation reaction.
References
Technical Support Center: Friedel-Crafts Acylation of 1,2,4-Trimethoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of this compound.
| Problem Observed | Probable Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. | Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of the Lewis acid or a previously opened bottle that has been properly stored in a desiccator. |
| Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[1] | A stoichiometric amount (at least 1.0 equivalent) of the Lewis acid catalyst relative to the acylating agent is typically required.[1] Using a slight excess (e.g., 1.1–1.2 equivalents) can be beneficial. | |
| Poor Quality Reagents: Impurities in the starting material, acylating agent, or solvent can interfere with the reaction. | Use high-purity, anhydrous reagents and solvents. | |
| Presence of Phenolic Impurities (Confirmed by NMR/MS) | Demethylation: The Lewis acid can catalyze the cleavage of the methoxy (B1213986) ether bonds, particularly at higher temperatures or with prolonged reaction times.[1] | Maintain low reaction temperatures (e.g., 0°C to 10°C).[2] Use the minimum effective amount of Lewis acid. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Formation of a Higher Molecular Weight Byproduct | Diacylation: this compound is a highly activated aromatic ring, making it susceptible to a second acylation, even though the first acyl group is deactivating. | Use the acylating agent as the limiting reagent (1.0 equivalent or slightly less). Ensure slow, dropwise addition of the acylating agent to avoid localized high concentrations. Maintain efficient stirring and low reaction temperatures.[1] |
| Difficult Aqueous Workup (Persistent Emulsions or Precipitates) | Formation of Aluminum Hydroxides: Quenching the reaction mixture with water can lead to the formation of gelatinous aluminum hydroxide (B78521) precipitates.[1] | Quench the reaction by slowly pouring the mixture into a vigorously stirred solution of crushed ice and concentrated hydrochloric acid. This keeps the aluminum salts soluble. Ensure the aqueous layer remains acidic (pH < 2) during extraction.[1] |
| Incorrect Regioisomer Formed | Reaction Conditions Favoring Thermodynamic Product: While the primary acylation is expected at the 5-position due to electronic and steric factors, other isomers are possible under certain conditions. | For kinetically controlled product distribution, maintain low reaction temperatures. The choice of solvent can also influence regioselectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Friedel-Crafts acylation of this compound?
A1: The acylation of this compound is expected to predominantly occur at the 5-position (para to the 2-methoxy group and ortho to the 1- and 4-methoxy groups). This position is the most sterically accessible and electronically activated site on the ring. The methoxy groups are strong ortho, para-directors, and the cumulative effect of the three groups strongly favors substitution at this position.
Q2: Why is a stoichiometric amount of Lewis acid necessary in Friedel-Crafts acylation?
A2: In Friedel-Crafts acylation, the ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1][3] This complexation deactivates the catalyst, preventing it from participating further in the reaction.[1] Therefore, at least one equivalent of the Lewis acid per equivalent of the acylating agent is required for the reaction to proceed to completion. The catalyst is regenerated during the aqueous workup.[1]
Q3: Can I use an acid anhydride (B1165640) instead of an acyl chloride as the acylating agent?
A3: Yes, acid anhydrides can be used as an alternative to acyl halides in Friedel-Crafts acylation.[2] For the acylation of this compound, propionic anhydride has been used with either iodine or aluminum chloride as a catalyst.[2]
Q4: Are there alternative methods to introduce a carbonyl group onto this compound?
A4: Yes, for introducing a formyl group (-CHO), the Vilsmeier-Haack reaction is a suitable alternative for electron-rich aromatic compounds.[4] This reaction uses a Vilsmeier reagent, typically formed from DMF and POCl₃, to achieve formylation.[4] Another related method is the Gattermann reaction, which can also be used for formylation of activated aromatic rings.
Q5: My starting material is a phenol (B47542). Can I directly perform a Friedel-Crafts acylation?
A5: Direct Friedel-Crafts acylation of phenols is often problematic as the Lewis acid can coordinate with the hydroxyl group. A common strategy is to first convert the phenol to a phenolic ester. This ester can then undergo a Fries rearrangement, in the presence of a Lewis acid, to yield a hydroxyaryl ketone.[5] The Fries rearrangement involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[5]
Data Presentation
The following table summarizes quantitative data for the Friedel-Crafts acylation of this compound to produce 2,4,5-trimethoxypropiophenone.
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Propionyl chloride | Aluminum chloride | Methylene (B1212753) chloride | 10 | 1 | 80 | [2] |
| Propionic anhydride | Aluminum chloride | Not specified | Not specified | Not specified | Not specified | [2] |
| Propionic anhydride | Iodine | Not specified | Not specified | Not specified | Not specified | [2] |
Experimental Protocols
Protocol: Synthesis of 2,4,5-Trimethoxypropiophenone via Friedel-Crafts Acylation
This protocol is based on a reported high-yield synthesis.[2]
Materials:
-
This compound
-
Propionyl chloride
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Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous methylene chloride (CH₂Cl₂)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous methylene chloride. Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: In the dropping funnel, prepare a solution of propionyl chloride (1.0 eq.) in anhydrous methylene chloride. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature is maintained at or below 10°C.
-
Substrate Addition: Prepare a separate solution of this compound (1.0 eq.) in anhydrous methylene chloride. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 10°C.
-
Reaction: Stir the reaction mixture at 10°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with methylene chloride.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2,4,5-trimethoxypropiophenone by recrystallization or column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation of this compound.
Caption: Simplified mechanism of Friedel-Crafts acylation.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. 2,4,5-TRIMETHOXYLPRORIOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 3. Trifluoromethanesulfonic acid catalyzed friedel-Crafts alkylations of this compound with aldehydes or benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1,2,4-Trimethoxybenzene Derivatives by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 1,2,4-trimethoxybenzene derivatives using column chromatography.
Troubleshooting Guides
This section addresses common problems encountered during the column chromatography of this compound derivatives and offers systematic solutions.
Problem 1: Poor Separation of the Desired Compound from Impurities
Question: I'm running a column to purify my this compound derivative, but the fractions are still showing a mixture of my product and impurities on TLC. How can I improve the separation?
Answer:
Poor separation is a frequent issue that can often be resolved by optimizing your chromatographic conditions. Here are several potential causes and their solutions:
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Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating your compound from impurities.
-
Solution:
-
TLC Optimization: Before running the column, systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.4.[1] A good starting point for many this compound derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate (B1210297) or dichloromethane.
-
Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, consider using a gradient elution. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to first elute non-polar impurities, followed by your product, and then more polar impurities.
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-
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel). For difficult separations, use a lower ratio.
-
-
Improper Column Packing: An unevenly packed column will have channels, leading to band broadening and inefficient separation.
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Solution: Ensure the silica (B1680970) gel is uniformly packed without any air bubbles or cracks. Both dry packing and slurry packing methods can be effective if performed carefully.
-
-
Compound Degradation on Silica Gel: Some organic compounds can decompose on the acidic surface of silica gel.
-
Solution:
-
Deactivate Silica Gel: If you suspect your compound is acid-sensitive, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a base, such as triethylamine (B128534) (0.1-1%).
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (B75360) (neutral or basic), which may be less harsh on your compound.
-
-
Problem 2: The Compound is Not Eluting from the Column
Question: I've been running my column for a long time and have collected many fractions, but my this compound derivative is not coming off the column. What should I do?
Answer:
This frustrating situation can arise from several factors. Here's a troubleshooting workflow:
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Incorrect Solvent Polarity: The mobile phase may not be polar enough to move your compound down the column.
-
Solution: Gradually increase the polarity of your eluent. If you are using a hexanes/ethyl acetate mixture, increase the percentage of ethyl acetate. If your compound is very polar, you may need to add a small amount of a more polar solvent like methanol (B129727). Always make changes gradually and monitor the elution with TLC.
-
-
Compound Insolubility: Your compound may have precipitated at the top of the column if it is not very soluble in the initial mobile phase.
-
Solution: Try to elute with a stronger solvent system. In the future, ensure your crude sample is fully dissolved in a minimum amount of the initial mobile phase or a slightly more polar solvent before loading it onto the column. Dry loading the sample onto a small amount of silica gel can also be an effective technique for compounds with low solubility in the eluent.
-
-
Compound Decomposition: As mentioned previously, the compound may have decomposed on the silica gel.
-
Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before developing. If the spot changes or streaks, decomposition is likely. Consider deactivating the silica gel or using an alternative stationary phase.
-
Problem 3: The Compound Elutes Too Quickly (With the Solvent Front)
Question: My product is coming off the column in the very first fractions, along with non-polar impurities. How can I achieve better retention?
Answer:
When your compound elutes too quickly, it doesn't have sufficient interaction with the stationary phase for effective separation.
-
Solvent System is Too Polar: The mobile phase is too strong and is washing everything off the column.
-
Solution: Decrease the polarity of your solvent system. Use a higher proportion of the non-polar solvent (e.g., increase the amount of hexanes in a hexanes/ethyl acetate mixture). Again, use TLC to find a solvent system that provides an appropriate Rf value (around 0.2-0.4).
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of a this compound derivative?
A1: A common and effective starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate. The ratio will depend on the polarity of your specific derivative. For a relatively non-polar derivative, you might start with 9:1 or 8:2 hexanes:ethyl acetate. For more polar derivatives, you may need to increase the proportion of ethyl acetate. Always optimize the solvent system with TLC first.
Q2: How do I choose the correct column size and amount of silica gel?
A2: The size of the column and the amount of silica gel depend on the amount of crude material you need to purify and the difficulty of the separation. A general guideline is to use a silica gel to crude material weight ratio of 20:1 to 100:1. For easy separations, a lower ratio is acceptable. For difficult separations, a higher ratio is recommended. The column diameter should be chosen to allow for a bed height of about 15-20 cm.
Q3: What is "dry loading" and when should I use it?
A3: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before adding it to the top of your column. This is a useful technique when your compound has poor solubility in the column's mobile phase. To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: My purified this compound derivative appears as a colored oil, but I expect a white solid. What could be the cause?
A4: The color could be due to persistent impurities. Some common impurities in the synthesis of trimethoxybenzene derivatives include partially methylated starting materials or byproducts from side reactions.[2] If these impurities have similar polarities to your product, they may co-elute.
-
Solution:
-
Try re-purifying the material using a very shallow gradient or a different solvent system to improve separation.
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Washing the organic extracts with a solution of a reducing agent, like sodium bisulfite, during the workup can sometimes remove colored oxidative impurities.[2]
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Treating a solution of the crude product with activated charcoal before chromatography can also help to remove colored impurities.[2]
-
Data Presentation
Table 1: Recommended Solvent Systems for TLC Analysis of this compound Derivatives
| Derivative Type | Recommended Starting Solvent System (v/v) | Expected Rf Range | Notes |
| Non-polar derivatives (e.g., alkyl substituted) | 9:1 Hexanes:Ethyl Acetate | 0.3 - 0.6 | Adjust ratio for optimal Rf of ~0.3 for column |
| Moderately polar derivatives (e.g., halogenated) | 7:3 Hexanes:Ethyl Acetate | 0.2 - 0.5 | Dichloromethane can be substituted for ethyl acetate |
| Polar derivatives (e.g., containing carbonyl or hydroxyl groups) | 1:1 Hexanes:Ethyl Acetate | 0.1 - 0.4 | May require addition of a small amount of methanol (1-5%) |
Experimental Protocols
Protocol 1: General Procedure for Preparative Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal system will give the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Dry Packing: Add dry silica gel to the column and tap gently to ensure even packing. Add the chosen mobile phase and flush the column until the silica gel is fully saturated and no air bubbles are visible.
-
Slurry Packing: In a beaker, create a slurry of silica gel in the mobile phase. Pour the slurry into the column and allow it to settle, draining the excess solvent.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the silica gel bed using a pipette.
-
Dry Loading: Pre-adsorb the crude product onto a small amount of silica gel and carefully add the resulting powder to the top of the column.
-
-
Elution: Carefully add the mobile phase to the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Mandatory Visualization
References
Technical Support Center: Stability and Use of 1,2,4-Trimethoxybenzene in Acidic Reaction Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1,2,4-trimethoxybenzene under acidic reaction conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in the presence of acids?
This compound is a moderately stable compound under ambient conditions.[1] However, its stability can be compromised in the presence of strong acids, particularly at elevated temperatures. The electron-rich nature of the benzene (B151609) ring, due to the three methoxy (B1213986) groups, makes it susceptible to electrophilic attack. While this reactivity is beneficial for desired synthetic transformations, it can also lead to degradation under harsh acidic conditions. The primary degradation pathway of concern is the acid-catalyzed cleavage of the methoxy groups (demethylation), which can occur in the presence of strong Lewis acids like aluminum chloride (AlCl₃) or strong Brønsted acids.
Q2: What are the signs of this compound degradation in my reaction?
Degradation of this compound can manifest in several ways:
-
Formation of colored impurities: The reaction mixture may develop a dark color, indicating the formation of byproducts.
-
Inconsistent reaction outcomes: Poor yields or the formation of unexpected side products can be a sign of starting material degradation.
-
Complex chromatograms: The appearance of multiple unexpected peaks in TLC or LC-MS analysis suggests the presence of degradation products.
-
Isolation of demethylated products: Characterization of byproducts may reveal partially or fully demethylated analogs of this compound.
Q3: Can I use protic acids like sulfuric acid or hydrochloric acid with this compound?
Yes, protic acids can be used, but with caution. For instance, trifluoromethanesulfonic acid has been successfully used to catalyze Friedel-Crafts alkylations of this compound.[2][3] The key is to carefully control the reaction conditions, including temperature, reaction time, and the concentration of the acid. Milder acidic conditions are generally preferred to minimize the risk of demethylation.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
Symptoms:
-
The desired acylated product is obtained in low yield.
-
A significant amount of starting material remains unreacted.
-
The formation of a complex mixture of byproducts is observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Demethylation of Methoxy Groups | The Lewis acid catalyst (e.g., AlCl₃) can cleave the ether linkages. Lower the reaction temperature (0 °C or below) and use the minimum effective amount of the Lewis acid. Consider using a milder Lewis acid such as ZnCl₂ or FeCl₃. |
| Catalyst Inactivity | The Lewis acid is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. |
| Insufficient Catalyst | The ketone product can form a complex with the Lewis acid, rendering it inactive. Use a stoichiometric amount of the Lewis acid.[4] |
| Sub-optimal Reaction Temperature | The reaction may require heating to proceed, but excessive heat can cause degradation. Optimize the temperature by starting at a low temperature and gradually increasing it while monitoring the reaction progress. |
Issue 2: Incomplete Vilsmeier-Haack Formylation
Symptoms:
-
The formylation reaction does not go to completion, leaving unreacted this compound.
-
The yield of the desired aldehyde is low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Impure Starting Material | Impurities in this compound can inhibit the reaction. Ensure the purity of the starting material using techniques like NMR or GC-MS.[5] |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Prepare it in situ using fresh, high-quality phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF).[5] |
| Incorrect Stoichiometry | The molar ratio of the Vilsmeier reagent to the substrate is crucial. An excess of the Vilsmeier reagent is often used to drive the reaction to completion.[5] |
| Low Reaction Temperature | While low temperatures are generally preferred to avoid side reactions, the formylation may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC and adjust the temperature as needed.[5] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of this compound
This protocol is a general guideline for the formylation of this compound to produce 2,4,5-trimethoxybenzaldehyde.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Sodium hydroxide (B78521) solution
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF. Slowly add POCl₃ dropwise while maintaining a low temperature (e.g., 0 °C). Allow the mixture to stir for a short period to form the Vilsmeier reagent.[5]
-
Substrate Addition: Dissolve this compound in an appropriate anhydrous solvent (e.g., DCM or DMF) and add it dropwise to the prepared Vilsmeier reagent, maintaining the reaction temperature.[5]
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Hydrolysis: Once the reaction is complete, carefully pour the mixture onto ice water to hydrolyze the intermediate iminium salt.[5]
-
Workup: Neutralize the solution with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.[5]
Protocol 2: Friedel-Crafts Acylation of this compound
This protocol provides a general procedure for the acylation of this compound.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride)
-
Lewis acid (e.g., Aluminum chloride, AlCl₃)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Hydrochloric acid (HCl), dilute solution
-
Brine
Procedure:
-
Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, suspend the Lewis acid (e.g., AlCl₃) in the anhydrous solvent (e.g., DCM) under an inert atmosphere.
-
Acylium Ion Formation: Cool the suspension to 0 °C and add the acylating agent dropwise.
-
Substrate Addition: To this mixture, add a solution of this compound in the anhydrous solvent dropwise, maintaining the low temperature.
-
Reaction: Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and a dilute HCl solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Vilsmeier-Haack formylation of this compound.
Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.
Caption: Potential demethylation pathway of this compound.
References
Technical Support Center: Purification of 1,2,4-Trimethoxybenzene
Welcome to the technical support center for the purification of 1,2,4-trimethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities often stem from incomplete reactions or side reactions. These can include:
-
Partially methylated phenols: Such as 1,2-dimethoxy-4-hydroxybenzene or 1,4-dimethoxy-2-hydroxybenzene, which arise from incomplete methylation of a dihydroxybenzene precursor.
-
Unreacted starting materials: Residual precursors from the synthesis of this compound.
-
Positional isomers: Other trimethoxybenzene isomers, depending on the synthetic route.
-
Oxidation byproducts: Colored impurities may form due to the oxidation of phenolic species, especially if the reaction is exposed to air.[1][2]
-
Reagents and byproducts: Residual reagents or byproducts from specific reactions, such as formylation or halogenation.
Q2: How can I effectively remove phenolic impurities?
A2: Phenolic impurities, being acidic, can be effectively removed by a liquid-liquid extraction with a basic aqueous solution. Washing an organic solution of the crude product with an aqueous sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3) solution will convert the phenols into their corresponding water-soluble phenoxide salts, which will partition into the aqueous layer.[2]
Q3: My purified this compound is colored. How can I remove the color?
A3: Colored impurities, often arising from oxidation, can typically be removed by treating a solution of the crude product with activated charcoal.[1][2] The colored compounds adsorb onto the surface of the charcoal, which can then be removed by filtration. This is usually done before a recrystallization step.
Q4: What is the most suitable purification technique for achieving high-purity this compound?
A4: For achieving high purity, a multi-step approach is often best. Column chromatography is excellent for separating the desired product from significant impurities, followed by recrystallization to obtain a highly pure crystalline product.[1] The choice of the initial method depends on the nature and quantity of the impurities.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product lost during extraction | - Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. - Perform multiple extractions with smaller volumes of solvent. - Saturate the aqueous layer with NaCl to decrease the solubility of the organic product. |
| Improper solvent system in column chromatography | - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the product. - A solvent system that is too polar will result in poor separation, while a system that is not polar enough will lead to very slow elution. |
| Premature crystallization during hot filtration (recrystallization) | - Preheat the filtration apparatus (funnel and receiving flask). - Use a slight excess of hot solvent to ensure the product remains dissolved. |
| Product co-elutes with an impurity | - Use a shallower solvent gradient or isocratic elution with a less polar solvent system in column chromatography. - Consider a different stationary phase for chromatography. |
Issue 2: Persistent Impurities After Purification
| Possible Cause | Troubleshooting Steps |
| Ineffective removal of phenolic impurities | - Increase the concentration or volume of the basic wash. - Ensure thorough mixing during the extraction process. - Perform multiple basic washes. |
| Impurity has similar polarity to the product | - For column chromatography, try a different solvent system or a different adsorbent (e.g., alumina (B75360) instead of silica (B1680970) gel). - Recrystallization from a different solvent system may improve separation. |
| Formation of an azeotrope | - If distillation is used, try a different pressure (vacuum distillation) or an extractive distillation approach. |
Data Presentation: Purity Enhancement
The following tables provide illustrative data on the expected purity of this compound after various purification techniques. The actual results will vary depending on the initial purity and the specific impurities present.
Table 1: Purity Improvement via Liquid-Liquid Extraction
| Purification Step | Initial Purity (GC-MS) | Key Impurity (Phenolic) | Final Purity (GC-MS) |
| Basic Wash (5% NaOH) | 90% | 8% | 98% |
Table 2: Purity Improvement via Column Chromatography
| Stationary Phase | Eluent System | Initial Purity (HPLC) | Final Purity (HPLC) |
| Silica Gel | Hexane (B92381):Ethyl Acetate (B1210297) (9:1) | 95% | >99% |
| Alumina | Dichloromethane | 92% | >98.5% |
Table 3: Purity Improvement via Recrystallization
| Solvent System | Initial Purity (HPLC) | Final Purity (HPLC) |
| Ethanol (B145695) | 98% | >99.5% |
| Hexane/Ethyl Acetate | 97% | >99.2% |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction to Remove Phenolic Impurities
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 5% aqueous solution of sodium hydroxide. Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the basic wash one or two more times.
-
Neutral Wash: Wash the organic layer with water until the aqueous washings are neutral to pH paper.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol or a hexane/ethyl acetate mixture).[2]
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, add a small amount of activated charcoal and then perform the hot filtration.[1][2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: 1,2,4-Trimethoxybenzene Solubility Issues in Aqueous Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1,2,4-trimethoxybenzene in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound has limited solubility in water.[1][2] Published data indicates its aqueous solubility to be approximately 2135 mg/L (2.135 g/L) at 25°C.[3] Another source reports a solubility of 3.52 g/L at 25°C.[4] It is considered not miscible in water.[5][6][7]
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: The solubility of this compound is influenced by its relatively nonpolar structure. Key properties include:
-
logP (o/w): The estimated octanol-water partition coefficient (logP) is around 1.64 to 2.1, indicating a preference for lipidic or nonpolar environments over aqueous ones.[3][4][9]
-
Appearance: It is a colorless to pale yellow clear liquid or oil.[1][3][10]
Q3: In which types of solvents is this compound readily soluble?
A3: this compound is soluble in many organic solvents.[1] High solubility has been reported in solvents like chloroform, dichloromethane, acetone, ethyl acetate, and various alcohols.[3][4][6]
Quantitative Solubility Data
For easy comparison, the following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Chemical Class | Solubility (g/L) @ 25°C |
| Water | Protic Polar | 2.1 - 3.52[3][4] |
| Ethanol (B145695) | Protic Polar | 130.58[4] |
| Methanol | Protic Polar | 152.33[4] |
| Isopropanol | Protic Polar | 100.16[4] |
| Acetone | Aprotic Polar | 403.94[4] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Aprotic Polar | 567.59[4] |
| Acetonitrile | Aprotic Polar | 451.87[4] |
| Chloroform | Aprotic Nonpolar | 1316.15[4] |
| Dichloromethane | Aprotic Nonpolar | 1380.77[4] |
| Toluene | Aprotic Nonpolar | 119.12[4] |
| n-Hexane | Aprotic Nonpolar | 24.43[4] |
Troubleshooting Guides
Issue: My this compound is precipitating out of my aqueous buffer.
This is a common issue due to its low aqueous solubility. Here are several strategies to address this, ranging from simple adjustments to more complex formulation approaches.
Logical Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting precipitation issues.
Experimental Protocols for Solubility Enhancement
Co-solvency Method
Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds in aqueous solutions.[11][12]
Objective: To determine the minimum percentage of a co-solvent required to maintain this compound in solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Your aqueous buffer
-
Vortex mixer
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO or ethanol to create a concentrated stock (e.g., 100 mg/mL).
-
Serial dilutions: Prepare a series of your aqueous buffer containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Addition of stock solution: Add a small aliquot of the stock solution to each of the co-solvent/buffer mixtures to achieve your desired final concentration of this compound.
-
Observation: Vortex each solution vigorously and then stir for 15-30 minutes. Visually inspect for any precipitation or cloudiness. The lowest percentage of co-solvent that results in a clear solution is your optimal concentration.
Workflow for Co-solvent Screening
Caption: Experimental workflow for determining optimal co-solvent concentration.
Use of Surfactants (Micellar Solubilization)
Surfactants can form micelles in aqueous solutions that encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[13][14]
Objective: To evaluate the effectiveness of non-ionic surfactants in solubilizing this compound.
Materials:
-
This compound
-
Tween® 20 or Polysorbate 80
-
Your aqueous buffer
-
Sonicator (optional)
Procedure:
-
Prepare surfactant solutions: Create a range of surfactant concentrations in your aqueous buffer (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Add this compound: Add the desired amount of this compound directly to each surfactant solution.
-
Solubilization: Vortex vigorously. If the compound does not dissolve, sonicate the mixture for 5-10 minutes.
-
Equilibration: Allow the solutions to equilibrate at room temperature for at least one hour.
-
Observation: Centrifuge the samples to pellet any undissolved compound and visually inspect the supernatant for clarity.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[11][15][16]
Objective: To assess the ability of cyclodextrins to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Your aqueous buffer
-
Shaker or rotator
Procedure:
-
Prepare cyclodextrin solutions: Dissolve varying concentrations of the cyclodextrin (e.g., 10 mM, 50 mM, 100 mM) in your aqueous buffer.
-
Add excess compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration: Seal the containers and place them on a shaker or rotator at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved this compound.
-
Quantification: Carefully remove the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Logical Diagram for Formulation Strategy Selection
Caption: Decision tree for selecting an appropriate solubility enhancement method.
References
- 1. Page loading... [wap.guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound, 135-77-3 [thegoodscentscompany.com]
- 4. scent.vn [scent.vn]
- 5. This compound | 135-77-3 [chemicalbook.com]
- 6. This compound | 135-77-3 [m.chemicalbook.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. This compound | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound (CAS 135-77-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. This compound (135-77-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. wjbphs.com [wjbphs.com]
- 13. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. ema.europa.eu [ema.europa.eu]
Preventing polysubstitution in reactions with 1,2,4-trimethoxybenzene
Welcome to the Technical Support Center for professionals working with 1,2,4-trimethoxybenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing polysubstitution during electrophilic aromatic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to polysubstitution in electrophilic aromatic substitution (EAS) reactions?
A1: this compound possesses three methoxy (B1213986) (-OCH₃) groups, which are strong activating groups in EAS reactions.[1] The oxygen atoms' lone pairs donate electron density to the benzene (B151609) ring through resonance, significantly increasing its nucleophilicity.[1] This high electron density makes the ring highly reactive towards electrophiles, often leading to multiple substitutions if the reaction conditions are not carefully controlled.
Q2: Which positions on the this compound ring are most activated for electrophilic attack?
A2: The methoxy groups are ortho, para-directors. In this compound, the positions are activated as follows:
-
Position 5: This is the most activated position as it is ortho to the methoxy group at C4 and para to the methoxy group at C1.
-
Position 3: This position is ortho to the methoxy groups at C2 and C4, but also sterically hindered.
-
Position 6: This position is ortho to the methoxy group at C1, but generally less activated than position 5.
Therefore, mono-substitution is expected to occur predominantly at the 5-position.
Q3: What is the most effective general strategy to achieve mono-substitution on this compound?
A3: The most reliable strategy is to choose an electrophilic substitution reaction that introduces a deactivating group. This deactivating group will reduce the nucleophilicity of the product, making it less likely to undergo a second substitution. A prime example of this is the Friedel-Crafts acylation, which introduces an electron-withdrawing acyl group.[2] Subsequent reduction of the acyl group can then yield the desired alkyl-substituted product if needed.
Troubleshooting Guides
Issue 1: Uncontrolled Polysubstitution in Nitration
Q: I am attempting to mono-nitrate this compound, but I am observing significant amounts of di- and tri-nitrated products, along with dark-colored byproducts. How can I favor mono-nitration?
A: Mono-nitration of highly activated trimethoxybenzenes is notoriously challenging due to the strong activating effect of the methoxy groups and the harsh conditions often employed in nitration.[3] Polysubstitution and oxidative side reactions are common.[3]
Troubleshooting Steps:
-
Milder Nitrating Agents: Avoid using the standard concentrated HNO₃/H₂SO₄ mixture, which is too aggressive. Consider using milder nitrating agents such as:
-
Dilute nitric acid in acetic acid.
-
Urea nitrate (B79036) or guanidinium (B1211019) nitrate.
-
An inorganic nitrate salt with sulfuric acid under carefully controlled temperatures.[3]
-
-
Low Reaction Temperatures: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to decrease the reaction rate and improve selectivity.
-
Control Stoichiometry: Use the nitrating agent as the limiting reagent (1.0 to 1.1 equivalents) to statistically favor mono-substitution.
-
Reverse Addition: Add the this compound solution slowly to the nitrating agent mixture to maintain a low concentration of the highly reactive substrate.
Issue 2: Mixture of Isomers and Polysubstitution in Halogenation
Q: During the bromination of this compound, I am getting a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?
A: While halogenation is generally easier to control than nitration, the high reactivity of this compound can still lead to polysubstitution.
Troubleshooting Steps:
-
Choice of Halogenating Agent: Use a less reactive halogenating agent. For bromination, N-bromosuccinimide (NBS) is often a milder and more selective choice than Br₂.[4] For chlorination, N-chlorosuccinimide (NCS) can be used.
-
Solvent Effects: The choice of solvent can influence selectivity. Less polar solvents can sometimes reduce the reaction rate and improve selectivity.
-
Temperature Control: As with nitration, maintaining low temperatures is crucial for controlling the reaction rate.
-
Catalyst-Free or Mild Catalysis: For highly activated substrates, a strong Lewis acid catalyst may not be necessary and can promote polysubstitution. Consider running the reaction without a catalyst or with a milder one.
Issue 3: Low Yield or No Reaction in Friedel-Crafts Acylation
Q: I am trying to perform a Friedel-Crafts acylation on this compound to achieve mono-acylation, but the reaction is sluggish or gives a low yield. What could be the issue?
A: While Friedel-Crafts acylation is a good method for mono-substitution, several factors can lead to poor results, even with a highly activated substrate.
Troubleshooting Steps:
-
Stoichiometry of the Lewis Acid: A stoichiometric amount (at least 1 equivalent) of the Lewis acid catalyst (e.g., AlCl₃) is required because the product ketone complexes with the catalyst, rendering it inactive.[5]
-
Reagent Purity: Ensure that the Lewis acid, acylating agent, and solvent are anhydrous. Moisture will quench the catalyst.
-
Demethylation: The methoxy groups can be susceptible to cleavage by the Lewis acid, especially at higher temperatures.[5] Keep the reaction temperature low (e.g., 0 °C) to minimize this side reaction.
-
Order of Addition: Add the acylating agent to the suspension of the Lewis acid first to form the acylium ion, and then add the this compound solution slowly.
Data Presentation
The following tables summarize quantitative data for selected electrophilic aromatic substitution reactions on methoxy-substituted benzenes to illustrate the effects of reaction conditions on yield and selectivity.
Table 1: Iodination of Methoxybenzenes with I₂ / 30% H₂O₂ [6]
| Substrate | Molar Ratio (Substrate:I₂:H₂O₂) | Temperature (°C) | Time (h) | Product | Conversion (%) |
| 1,2-Dimethoxybenzene | 1 : 1 : 1.2 | 45 | 5 | 4-Iodo-1,2-dimethoxybenzene | 96 |
| 1,3-Dimethoxybenzene | 1 : 0.5 : 0.6 | 45 | 5 | 4-Iodo-1,3-dimethoxybenzene | 92 |
| 1,2,3-Trimethoxybenzene | 1 : 0.5 : 0.6 | 45 | 5 | 5-Iodo-1,2,3-trimethoxybenzene | 95 |
| This compound | 1 : 0.5 : 0.6 | 45 | 5 | 5-Iodo-1,2,4-trimethoxybenzene | 94 |
| 1,3,5-Trimethoxybenzene | 1 : 0.5 : 0.6 | 45 | 5 | 2-Iodo-1,3,5-trimethoxybenzene | 98 |
Table 2: Friedel-Crafts Acylation of Methoxybenzenes - General Trends
| Substrate | Acylating Agent | Lewis Acid | Expected Major Product | General Yield | Polysubstitution |
| Anisole | Acetyl Chloride | AlCl₃ | 4-Methoxyacetophenone | High (>90%) | Minimal |
| 1,3-Dimethoxybenzene | Acetyl Chloride | In(OTs)₃ | 2,4-Dimethoxyacetophenone | Quantitative[7] | Low |
| This compound | Acetyl Chloride | AlCl₃ | 2,4,5-Trimethoxyacetophenone | Good to High | Possible under forcing conditions |
| 1,3,5-Trimethoxybenzene | Acetyl Chloride | AlCl₃ | 2,4,6-Trimethoxyacetophenone | High | Diacylation possible[5] |
Experimental Protocols
Protocol 1: Regioselective Mono-iodination of this compound
This protocol is adapted from a solvent-free, green chemistry approach.[6]
Materials:
-
This compound (1 mmol, 168.2 mg)
-
Iodine (I₂) (0.5 mmol, 126.9 mg)
-
30% Aqueous Hydrogen Peroxide (H₂O₂) (0.6 mmol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol) and iodine (0.5 mmol).
-
Add 30% aqueous hydrogen peroxide (0.6 mmol) to the mixture.
-
Stir the reaction mixture at 45 °C for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any remaining iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 5-iodo-1,2,4-trimethoxybenzene.
-
Purify the product by column chromatography if necessary.
Protocol 2: Vilsmeier-Haack Formylation of this compound
This is a general protocol for the formylation of electron-rich aromatic rings.[6][8]
Materials:
-
This compound (10 mmol, 1.68 g)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (12 mmol, 1.1 mL)
-
Anhydrous Dichloromethane (DCM) (optional solvent)
-
Ice bath
-
Dropping funnel
-
Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flask under an inert atmosphere, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise while maintaining the temperature at 0 °C to form the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the substrate solution dropwise to the prepared Vilsmeier reagent, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice to hydrolyze the intermediate.
-
Neutralize the solution with a cold aqueous sodium hydroxide (B78521) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2,4,5-trimethoxybenzaldehyde (B179766) by recrystallization or column chromatography.
Visualizations
Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1997045389A1 - Method of making 1,2,4-trichlorobenzene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. cdp-innovation.com [cdp-innovation.com]
- 8. benchchem.com [benchchem.com]
Recrystallization techniques for purifying 1,2,4-trimethoxybenzene products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 1,2,4-trimethoxybenzene. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Product Fails to Crystallize | - Too much solvent was used.- The solution is supersaturated.- The cooling process is too slow or undisturbed. | - Reduce the solvent volume by gentle heating or under reduced pressure.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath to further decrease solubility. |
| "Oiling Out" of the Product | - The boiling point of the solvent is higher than the melting point of the crude product.- The concentration of the solute is too high.- The cooling rate is too rapid.- Significant impurities are present, depressing the melting point. | - Re-heat the solution to dissolve the oil and add a small amount of additional solvent. Allow to cool slowly.- Use a lower-boiling point solvent or a mixed solvent system.- Ensure a slow and gradual cooling process. Insulating the flask can help.- Consider a preliminary purification step, such as column chromatography, if the product is highly impure. |
| Low Recovery of Purified Product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.- Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Final Product | - Presence of colored byproducts from the synthesis. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may slightly reduce the overall yield. |
| Crystals are Very Fine or Powdery | - The solution cooled too quickly. | - Allow the solution to cool slowly and undisturbed at room temperature before placing it in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Based on available data and practices with similar compounds, ethanol is a good starting point. It is advisable to perform small-scale solubility tests with a few candidate solvents to determine the most suitable one for your specific product and impurity profile.
Q2: How do I choose a suitable solvent system for recrystallization?
A2: A good recrystallization solvent will have the following properties:
-
The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).
-
The impurities should either be very soluble in the solvent at all temperatures or completely insoluble.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than solid crystals. This often happens when the melting point of the impure compound is lower than the boiling point of the solvent, or when the solution is cooled too rapidly. To prevent this, you can try using a lower-boiling solvent, adding slightly more solvent to the hot solution, or ensuring a very slow cooling process.
Q4: How can I induce crystallization if no crystals form upon cooling?
A4: If crystals do not form spontaneously, you can try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a very small crystal of the pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
Further Cooling: Place the flask in an ice-water or ice-salt bath to further decrease the solubility of the compound.
Q5: How much solvent should I use for recrystallization?
A5: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product. Adding too much solvent will result in a lower yield of purified crystals, as more of the product will remain dissolved in the mother liquor even after cooling.
Quantitative Data
| Solvent | Chemical Class | Solubility (g/L) at 25°C |
| Dichloromethane | Halogenated | 1380.77 |
| Chloroform | Halogenated | 1316.15 |
| 1,4-Dioxane | Ether | 834.9 |
| Tetrahydrofuran (THF) | Ether | 663.73 |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 567.59 |
| Acetonitrile | Nitrile | 451.87 |
| Acetone | Ketone | 403.94 |
| Ethyl Acetate | Ester | 403.5 |
| Ethanol | Alcohol | 130.58 |
| Methanol | Alcohol | 152.33 |
| Toluene | Aromatic Hydrocarbon | 119.12 |
| Isopropanol | Alcohol | 100.16 |
| n-Hexane | Alkane | 24.43 |
| Water | Protic | 2.135[1] |
Experimental Protocols
Single-Solvent Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a single solvent (e.g., ethanol).
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., absolute ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the recrystallization solvent and gently heat the mixture to the boiling point while stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should begin during this cooling period.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Mandatory Visualization
Below is a troubleshooting workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1,2,4-Trimethoxybenzene and 1,3,5-Trimethoxybenzene
This guide provides a detailed comparison of the chemical reactivity of two highly activated aromatic compounds: 1,2,4-trimethoxybenzene and 1,3,5-trimethoxybenzene (B48636). Both isomers are valuable intermediates in organic synthesis, particularly in the pharmaceutical and fine chemical industries, due to their electron-rich nature. This analysis, supported by experimental data, explores their behavior in key electrophilic aromatic substitution reactions, offering insights into their relative reactivity and regioselectivity.
Theoretical Framework: The Influence of Methoxy (B1213986) Groups
The reactivity of benzene (B151609) derivatives in electrophilic aromatic substitution (EAS) is primarily governed by the electronic effects of their substituents.[1][2] The methoxy group (-OCH₃) is a potent activating group, donating electron density to the aromatic ring through resonance, thereby stabilizing the cationic intermediate (arenium ion) formed during the reaction.[1][3] This increased nucleophilicity makes the ring more susceptible to attack by electrophiles.[1]
-
1,3,5-Trimethoxybenzene (sym-TMB): The symmetrical arrangement of three methoxy groups in 1,3,5-trimethoxybenzene results in a significant and equivalent increase in electron density at the ortho and para positions (carbons 2, 4, and 6).[1] This synergistic activation makes it one of the most nucleophilic and reactive benzene derivatives, often reacting under mild conditions.[1] However, this high reactivity can also lead to multiple substitutions if the reaction is not carefully controlled.[1][4]
-
This compound (asym-TMB): In this isomer, the methoxy groups are arranged asymmetrically. While the ring is still highly activated, the directing effects of the three groups are not uniform. The positions are activated to different extents, which can allow for greater regioselectivity compared to the symmetrical isomer. Substitution is expected to occur at the positions most activated by the combined resonance effects of the methoxy groups and where steric hindrance is minimized.
dot
Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).
Comparative Reactivity in Key Reactions
The differing substitution patterns of the two isomers directly influence their reactivity and the products formed in various EAS reactions.
Formylation (Vilsmeier-Haack Reaction)
Formylation introduces a formyl group (-CHO) onto the aromatic ring and is a common transformation for electron-rich systems. The Vilsmeier-Haack reaction is an effective method for this purpose.[5]
-
This compound: This isomer undergoes formylation, typically with a Vilsmeier reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5] The reaction is generally regioselective, with the formyl group being directed to the position most activated by the methoxy groups.
-
1,3,5-Trimethoxybenzene: Due to its high reactivity, formylation can proceed readily. However, controlling the reaction to achieve mono-substitution may require careful management of stoichiometry and reaction conditions to avoid potential side reactions.
dot
Caption: Logical relationship of reactivity towards EAS.
Nitration
Nitration introduces a nitro group (-NO₂) using a nitrating agent, often a mixture of nitric acid and sulfuric acid.[6]
-
This compound: Nitration is expected to be rapid. The position of the nitro group will be determined by the directing effects of the three methoxy substituents.
-
1,3,5-Trimethoxybenzene: This isomer can be nitrated to produce 1,3,5-trimethoxy-2,4,6-trinitrobenzene.[7][8] However, the reaction can be accompanied by side reactions involving oxidation and coupling, which may limit the usefulness of this method for achieving high yields of the desired product.[7][8] Milder conditions using N₂O₅ in organic solvents have been explored, but still result in modest yields.[7][8]
Bromination
Bromination introduces one or more bromine atoms onto the ring.
-
This compound: Bromination leads to the formation of 5-bromo-1,2,4-trimethoxybenzene.[9] The position of bromination is selective due to the directing influence of the methoxy groups.
-
1,3,5-Trimethoxybenzene: This compound is highly susceptible to bromination. The reaction is very fast and can lead to consecutive-competitive reactions, where the initially formed monobrominated product is further brominated to di- and tri-brominated species.[10] This high reactivity has been used to study mixing processes in chemical reactors.[10] Due to the symmetrical activation, the first bromination can occur at any of the three equivalent positions (C2, C4, or C6).[9]
Quantitative Data Summary
| Reaction | Isomer | Reagents | Product(s) | Yield (%) | Notes / Regioselectivity |
| Formylation | 1,2,4-TMB | POCl₃, DMF | 2,4,5-Trimethoxybenzaldehyde | High | Vilsmeier-Haack formylation is an effective method for this substrate.[5] |
| Nitration | 1,3,5-TMB | N₂O₅ in organic solvent | 1,3,5-trimethoxy-2,4,6-trinitrobenzene | Modest | Side reactions involving oxidation and coupling are common.[7][8] |
| Nitration | 1,3,5-TMB | H₂SO₄, Nitrate Salt | 1,3,5-trimethoxy-2,4,6-trinitrobenzene | 62% | This method provides a better yield compared to using N₂O₅.[8][11] |
| Bromination | 1,2,4-TMB | Not Specified | 5-bromo-1,2,4-trimethoxybenzene | Not Specified | Selective para-bromination relative to the 1- and 2-methoxy groups.[9] |
| Bromination | 1,3,5-TMB | Bromine | 1-bromo-2,4,6-trimethoxybenzene and 1,3-dibromo-2,4,6-trimethoxybenzene | Variable | Very fast, mixing-sensitive reaction; can lead to multiple substitutions.[10] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of this compound
This protocol is a general procedure based on the established Vilsmeier-Haack reaction mechanism.[5]
1. Reagent Preparation:
- In a flask under an inert atmosphere (e.g., nitrogen), cool anhydrous N,N-dimethylformamide (DMF).
- Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining a low temperature (e.g., 0°C).
- Allow the mixture to stir for a short period to form the Vilsmeier reagent.[5]
2. Reaction:
- Dissolve this compound in an appropriate anhydrous solvent (e.g., dichloromethane) and add it dropwise to the prepared Vilsmeier reagent, maintaining the reaction temperature.[5]
- Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by Thin Layer Chromatography (TLC).
3. Workup and Purification:
- Once the reaction is complete, carefully pour the mixture onto ice water to hydrolyze the intermediate iminium salt.[5]
- Neutralize the solution with a base (e.g., sodium hydroxide (B78521) solution) and extract the product with an organic solvent.
- The crude product can be purified via column chromatography if necessary.[5]
Protocol 2: Bromination of 1,3,5-Trimethoxybenzene
This protocol describes a general approach to the bromination of the highly reactive 1,3,5-trimethoxybenzene.
1. Reaction Setup:
- Dissolve 1,3,5-trimethoxybenzene in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a stir bar and a dropping funnel.
- Cool the solution in an ice bath.
2. Addition of Bromine:
- Slowly add a solution of bromine in the same solvent to the cooled substrate solution. The high reactivity may necessitate careful control of the addition rate and temperature to favor mono-substitution.
3. Reaction and Workup:
- Stir the reaction at a low temperature until TLC indicates consumption of the starting material.
- Quench the reaction by adding a solution of a reducing agent, such as aqueous sodium bisulfite, to remove excess bromine.
- Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).
4. Purification:
- Filter the drying agent and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.[4]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Nitration of 1,3,5-Trimethoxybenzene | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 10. Thesis Abstract | Dissertation Abstracts Thesis Library - Characterization of Mixing Processes Through the Consecutive-Competitive Bromination of 1,3,5-Trimethoxybenzene [thesisabstracts.com]
- 11. US7910776B2 - Methods of producing 1,3,5-triamino-2,4,6-trinitrobenzene - Google Patents [patents.google.com]
A Comparative Analysis of Trimethoxybenzene Isomers' Nucleophilicity: A Guide for Researchers
Executive Summary
The nucleophilicity of trimethoxybenzene isomers is significantly influenced by the substitution pattern of the methoxy (B1213986) groups on the benzene (B151609) ring. The interplay of resonance and inductive effects dictates the electron density of the aromatic system, which is the primary determinant of its nucleophilic strength. Based on these electronic effects, the predicted order of nucleophilicity is:
1,3,5-Trimethoxybenzene (B48636) > 1,2,4-Trimethoxybenzene > 1,2,3-Trimethoxybenzene
This guide will delve into the electronic and steric factors governing this trend, present semi-quantitative analysis using Hammett parameters, and provide a detailed experimental protocol for a representative electrophilic aromatic substitution reaction to assess relative nucleophilicity.
Theoretical Framework: The Role of Methoxy Groups
The methoxy group (-OCH₃) is a potent activating group in electrophilic aromatic substitution reactions. This is due to the strong electron-donating resonance effect (+R) of the oxygen atom's lone pairs, which outweighs its electron-withdrawing inductive effect (-I). This donation of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles.
-
1,3,5-Trimethoxybenzene: In this highly symmetrical isomer, the three methoxy groups are positioned to synergistically activate the ring. The resonance effects of all three groups constructively reinforce each other, leading to a significant buildup of electron density at the ortho and para positions (carbons 2, 4, and 6). This makes 1,3,5-trimethoxybenzene one of the most reactive and nucleophilic benzene derivatives.[1]
-
This compound: The methoxy groups in this isomer also activate the ring, but their effects are not as uniformly reinforcing as in the 1,3,5-isomer. The positions ortho and para to each methoxy group are activated, leading to a complex pattern of electron distribution.
-
1,2,3-Trimethoxybenzene: In this isomer, steric hindrance between the adjacent methoxy groups at positions 1, 2, and 3 can play a significant role. While the electronic effects are still activating, steric crowding can impede the approach of an electrophile, potentially reducing its overall reactivity compared to the other isomers.
Semi-Quantitative Analysis: Hammett Parameters
The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of benzene derivatives. The substituent constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a substituent. For the methoxy group, the following values are relevant:
| Hammett Parameter | Value |
| σₚ (para) | -0.27 |
| σₘ (meta) | +0.12 |
| σ⁺ (para, for reactions involving carbocation intermediates) | -0.78 |
A negative σ value indicates an electron-donating group that activates the ring towards electrophilic attack, while a positive value signifies a deactivating, electron-withdrawing group. The significantly negative σ⁺ value for the para-methoxy group highlights its strong stabilizing effect on the positive charge that develops in the transition state of many electrophilic aromatic substitution reactions.
Applying these to the trimethoxybenzene isomers allows for a semi-quantitative prediction of their relative nucleophilicity:
-
1,3,5-Trimethoxybenzene: Each vacant position (2, 4, and 6) is ortho to two methoxy groups and para to one. The cumulative electron-donating effect is substantial and symmetrically distributed.
-
This compound: The reactivity of the different positions varies. For instance, the 5-position is ortho to the methoxy group at position 4 and para to the methoxy group at position 1, making it highly activated.
-
1,2,3-Trimethoxybenzene: The 4- and 6-positions are ortho to one methoxy group and meta to another, while the 5-position is para to the central methoxy group. Steric hindrance from the 1- and 3-methoxy groups could influence the reactivity at the 2-position of an incoming electrophile.
The overall electron-donating capacity, and thus the nucleophilicity, is expected to be highest for the 1,3,5-isomer due to the optimal synergistic effect of the methoxy groups.
Reactivity in Electrophilic Aromatic Substitution Reactions
While direct rate constant comparisons are scarce, the literature provides qualitative and some quantitative insights into the reactivity of these isomers in various EAS reactions.
| Isomer | Reaction | Observed Reactivity |
| 1,3,5-Trimethoxybenzene | Nitration, Halogenation, Friedel-Crafts Acylation | Exceptionally high reactivity, often reacting under mild conditions.[1][2] For instance, it reacts rapidly with N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).[1] In some cases, polysubstitution can be a challenge to control due to its high activation. |
| This compound | Friedel-Crafts Alkylation | Efficiently undergoes Friedel-Crafts alkylations with various aldehydes and benzylic alcohols in the presence of a catalytic amount of trifluoromethanesulfonic acid. |
| 1,2,3-Trimethoxybenzene | General EAS | Expected to be the least nucleophilic of the three isomers due to a combination of less favorable resonance overlap and potential steric hindrance between the adjacent methoxy groups. |
Experimental Protocols: Assessing Nucleophilicity via Competitive Friedel-Crafts Acylation
To experimentally determine the relative nucleophilicity of the trimethoxybenzene isomers, a competitive reaction can be performed. The following protocol for a Friedel-Crafts acylation is a representative method.
Objective: To determine the relative reactivity of 1,2,3-, 1,2,4-, and 1,3,5-trimethoxybenzene towards electrophilic acylation.
Materials:
-
1,2,3-Trimethoxybenzene
-
This compound
-
1,3,5-Trimethoxybenzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., durene)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents based on the limiting reagent, acetyl chloride) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Preparation of Reactant Solution: In a separate dry flask, prepare a solution containing equimolar amounts of 1,2,3-trimethoxybenzene, this compound, 1,3,5-trimethoxybenzene, and a known amount of an internal standard in anhydrous dichloromethane.
-
Addition of Acylating Agent: Slowly add a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension of aluminum chloride at 0 °C.
-
Initiation of Competitive Reaction: To the resulting acylium ion solution, add the prepared mixture of trimethoxybenzene isomers and the internal standard dropwise over a period of 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by taking aliquots at regular time intervals and quenching them with cold 1 M HCl. Extract the organic components with dichloromethane, dry with anhydrous magnesium sulfate, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy.
-
Work-up: After a predetermined time (e.g., 1 hour), quench the reaction by slowly pouring the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Analysis: Remove the solvent under reduced pressure. Analyze the product mixture using ¹H NMR spectroscopy and/or GC-MS. Quantify the amounts of each acylated product and unreacted starting material by comparing their peak integrations to that of the internal standard. The relative rates of reaction can be determined from the relative consumption of the starting materials or the formation of the products.
Visualizing Reaction Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
References
Spectroscopic Fingerprints: Differentiating 1,2,3-, 1,2,4-, and 1,3,5-Trimethoxybenzene Isomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of isomeric molecules is a foundational requirement for ensuring product purity, efficacy, and safety. The substitution pattern of functional groups on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a comprehensive comparison of 1,2,3-, 1,2,4-, and 1,3,5-trimethoxybenzene (B48636), utilizing key spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to establish clear points of differentiation.
The distinct symmetry and electronic environments of these isomers give rise to unique spectroscopic signatures. The highly symmetric 1,3,5-isomer, for instance, often presents a simpler spectrum compared to its less symmetric counterparts. This guide will delve into the specific data points and spectral features that allow for the confident identification of each isomer.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses for the three trimethoxybenzene isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing these isomers based on the chemical shifts and splitting patterns of the aromatic and methoxy (B1213986) protons. The symmetry of each molecule dictates the number of unique proton environments.
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) |
| 1,2,3-Trimethoxybenzene | ~6.6-7.1 (m) | ~3.8-3.9 (s) |
| 1,2,4-Trimethoxybenzene | ~6.4-6.9 (m) | ~3.8-3.9 (s) |
| 1,3,5-Trimethoxybenzene | ~6.1 (s, 3H) | ~3.75 (s, 9H) |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy further elucidates the structural differences by revealing the number of unique carbon environments in each isomer. The high symmetry of 1,3,5-trimethoxybenzene results in a significantly simpler spectrum.
| Compound | Aromatic Carbons (δ, ppm) | Methoxy Carbons (δ, ppm) |
| 1,2,3-Trimethoxybenzene | Multiple signals (~105-155 ppm) | ~56, ~61 ppm |
| This compound | Multiple signals (~98-152 ppm) | ~56 ppm (multiple) |
| 1,3,5-Trimethoxybenzene | ~90, ~160 ppm | ~55 ppm |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.[1][2][3][4]
Infrared (IR) Spectroscopy
The vibrational modes of the benzene (B151609) ring and the C-O bonds of the methoxy groups are sensitive to the substitution pattern, providing distinct IR spectra for each isomer. The C-H out-of-plane bending region is particularly diagnostic.[5]
| Vibrational Mode | 1,2,3-Trimethoxybenzene (cm⁻¹) | This compound (cm⁻¹) | 1,3,5-Trimethoxybenzene (cm⁻¹) |
| Aromatic C=C Stretch | ~1580, 1480 | ~1610, 1510 | ~1600, 1460 |
| C-O Stretch (Aryl-Alkyl Ether) | ~1250, 1100 | ~1270, 1030 | ~1230, 1150 |
| C-H Out-of-Plane Bending | ~780, 740 | ~870, 810 | ~830 |
Note: Peak positions are approximate and can vary based on the experimental conditions and the physical state of the sample.[5]
Mass Spectrometry (MS)
While all three isomers have the same molecular weight (168.19 g/mol ), high-resolution mass spectrometry can confirm the elemental composition.[6] The fragmentation patterns under electron ionization (EI) may show subtle differences, but are often less diagnostic for definitive isomer differentiation compared to NMR and IR spectroscopy. The molecular ion peak [M]⁺ will be observed at m/z 168.
| Compound | Molecular Formula | Exact Mass | Key Fragmentation |
| 1,2,3-Trimethoxybenzene | C₉H₁₂O₃ | 168.0786 g/mol | Loss of CH₃, CO, and CH₂O fragments |
| This compound | C₉H₁₂O₃ | 168.0786 g/mol | Loss of CH₃, CO, and CH₂O fragments |
| 1,3,5-Trimethoxybenzene | C₉H₁₂O₃ | 168.0786 g/mol | Loss of CH₃, CO, and CH₂O fragments |
Visualization of Structures and Differentiation Workflow
The following diagrams illustrate the molecular structures of the three trimethoxybenzene isomers and a logical workflow for their spectroscopic differentiation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the trimethoxybenzene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required for a good signal-to-noise ratio in a reasonable time.[7] Ensure the sample is fully dissolved; filter if any solid particles are present.
-
Instrument Setup :
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Reference: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[8]
-
Acquisition Parameters for ¹H NMR:
-
Pulse angle: 30-90 degrees.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16.
-
-
Acquisition Parameters for ¹³C NMR:
-
Technique: Proton-decoupled.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 128-1024 or more, depending on concentration.
-
-
-
Data Acquisition and Processing : Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply gentle pressure to ensure good contact.[5] This is often the simplest and quickest method.
-
KBr Pellet : Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Nujol Mull : Grind the solid sample with a drop of Nujol (mineral oil) to create a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[9][10]
-
-
Instrument Setup :
-
Data Acquisition : Record a background spectrum (of the empty ATR crystal, or the KBr pellet/salt plates). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the trimethoxybenzene isomer in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrument Setup :
-
Mass Spectrometer: A mass spectrometer equipped with an appropriate ion source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[11]
-
Inlet System: For EI, a direct insertion probe or gas chromatography (GC) inlet can be used.[12] For ESI, the sample is introduced via direct infusion or through a liquid chromatograph (LC).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other mass analyzers can be used.
-
-
Data Acquisition :
-
Ionization : The sample is ionized in the source. In EI, a high-energy electron beam is used to knock an electron off the molecule, forming a radical cation [M]⁺.[12][13]
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection : The abundance of each ion is measured.
-
-
Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern for structural information, although this is often less definitive for isomer differentiation than NMR or IR. High-resolution mass spectrometry can be used to confirm the elemental formula from the exact mass.[11]
References
- 1. This compound (135-77-3) 13C NMR spectrum [chemicalbook.com]
- 2. 1,3,5-Trimethoxybenzene(621-23-8) 13C NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,2,3-Trimethoxybenzene | C9H12O3 | CID 12462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. webassign.net [webassign.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
The Synthetic Edge: Unveiling the Advantages of 1,2,4-Trimethoxybenzene in Modern Synthesis
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to achieving high yields, selectivity, and overall efficiency. Among the class of methoxybenzenes, 1,2,4-trimethoxybenzene emerges as a uniquely versatile and powerful building block, particularly in the construction of complex molecular architectures found in pharmaceuticals and other fine chemicals. This guide provides an objective comparison of this compound with other common methoxybenzenes, supported by experimental data, to illuminate its distinct advantages for researchers, scientists, and drug development professionals.
Superior Reactivity and Regiocontrol in Electrophilic Aromatic Substitution
The primary advantage of this compound lies in its heightened reactivity and predictable regioselectivity in electrophilic aromatic substitution (EAS) reactions. The three electron-donating methoxy (B1213986) groups synergistically activate the benzene (B151609) ring, making it significantly more nucleophilic than less substituted counterparts like anisole (B1667542) (methoxybenzene), 1,2-dimethoxybenzene (B1683551) (veratrole), and 1,4-dimethoxybenzene (B90301). This enhanced reactivity often allows for the use of milder reaction conditions, leading to cleaner reactions and higher yields.
The substitution pattern of the methoxy groups in this compound directs incoming electrophiles to the C5 position with high fidelity, a consequence of the powerful ortho,para-directing nature of the methoxy groups and the steric hindrance at other activated positions. This predictable outcome simplifies product purification and characterization, a crucial factor in multi-step syntheses.
Comparative Performance in Key Synthetic Transformations
To quantify the advantages of this compound, we present a comparative analysis of its performance in key electrophilic aromatic substitution reactions alongside other common methoxybenzenes.
Table 1: Comparative Yields in Vilsmeier-Haack Formylation
| Substrate | Product | Reagents | Reaction Time | Yield (%) | Reference |
| This compound | 2,4,5-Trimethoxybenzaldehyde | POCl₃, DMF | - | High | [1] |
| Anisole | 4-Methoxybenzaldehyde | POCl₃, DMF | 6 h | ~70-80% | [2][3] |
| 1,2-Dimethoxybenzene | 3,4-Dimethoxybenzaldehyde | POCl₃, DMF | - | Moderate | [4] |
| 1,3-Dimethoxybenzene | 2,4-Dimethoxybenzaldehyde | POCl₃, DMF | 3 h | 92% | [5] |
| 1,4-Dimethoxybenzene | 2,5-Dimethoxybenzaldehyde | POCl₃, DMF | - | Very Low (16% with N-methylformanilide/POCl₃) | [6] |
Note: Direct comparative studies under identical conditions are limited; yields are representative of reported values in the literature.
Table 2: Comparative Product Distribution in Nitration
| Substrate | Major Product(s) | Nitrating Agent | Yield/Distribution | Reference |
| This compound | 5-Nitro-1,2,4-trimethoxybenzene | HNO₃/H₂SO₄ | High (Regioselective) | - |
| Anisole | o-Nitroanisole & p-Nitroanisole | HNO₃/H₂SO₄ | Mixture (para major) | [7][8] |
| 1,2-Dimethoxybenzene | 4,5-Dinitro-1,2-dimethoxybenzene | HNO₃/H₂SO₄ | Exclusive dinitration | [9] |
| 1,4-Dimethoxybenzene | 2-Nitro-1,4-dimethoxybenzene | HNO₃/H₂SO₄ in Acetic Acid | High (Mononitration) | [10] |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of Methoxybenzenes
This protocol is a generalized procedure and may require optimization for each specific substrate.
Materials:
-
Methoxybenzene substrate (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF in an ice bath to 0 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.
-
Dissolve the methoxybenzene substrate (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.
-
Slowly add the solution of the methoxybenzene to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C in an ice bath and carefully pour it over crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to yield the corresponding benzaldehyde.
General Protocol for Nitration of Methoxybenzenes
Caution: This reaction is highly exothermic and requires careful temperature control. Nitrating mixture is extremely corrosive.
Materials:
-
Methoxybenzene substrate (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask cooled in an ice bath, slowly add concentrated nitric acid (1.1 equivalents) to a stirred, pre-chilled volume of concentrated sulfuric acid. This nitrating mixture should be prepared fresh and kept cold.
-
In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the methoxybenzene substrate (1.0 equivalent) in DCM.
-
Cool the flask containing the methoxybenzene solution in an ice bath to 0 °C.
-
Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of the methoxybenzene. Maintain the reaction temperature between 0 and 10 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water and a saturated solution of sodium bicarbonate to remove any residual acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Synthetic Advantage
The enhanced reactivity and regioselectivity of this compound can be understood through the stability of the intermediate carbocation (sigma complex) formed during electrophilic attack.
Caption: Comparative EAS pathway of this compound vs. Anisole.
The workflow for a typical synthesis involving formylation highlights the straightforward nature of utilizing this compound.
Caption: Streamlined workflow for the formylation of this compound.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 8. shaalaa.com [shaalaa.com]
- 9. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mononitration of 1,4-dimethoxybenzene , Hive Chemistry Discourse [chemistry.mdma.ch]
A Comparative Guide to Analytical Methods for the Quantification of 1,2,4-Trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 1,2,4-trimethoxybenzene, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are objectively evaluated, supported by representative experimental data and detailed methodologies, to assist researchers in selecting the most appropriate technique for their specific needs.
Method Performance Comparison
The selection of an analytical method is a critical decision in drug development and quality control, directly impacting the accuracy and reliability of quantitative results. The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 0.5 - 100 µg/mL | 0.01 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.01 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical practices for similar compounds and align with ICH Q2(R1) guidelines for analytical method validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to obtain a theoretical concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity, making it ideal for the determination of trace amounts of this compound and for impurity profiling.
1. Instrumentation and Chromatographic Conditions:
-
System: A GC system coupled with a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of a suitable solvent like ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve concentrations ranging from 0.01 to 20 µg/mL.
-
Sample Solution: Prepare the sample by dissolving it in the solvent to obtain a theoretical concentration within the linear range of the method.
3. Validation Parameters:
-
Linearity: Construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 168) against the concentration of the working standard solutions.
-
Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at low, medium, and high concentrations.
-
Precision: Assess repeatability and intermediate precision as described for the HPLC method.
Visualizing the Analytical Workflow
To provide a clear understanding of the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the logical relationship of the validation parameters.
A Comparative Guide to the Synthetic Routes of 1,2,4-Trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary synthetic routes for the preparation of 1,2,4-trimethoxybenzene, a valuable intermediate in the pharmaceutical and fine chemical industries. The routes commencing from vanillin (B372448) and hydroquinone (B1673460) are evaluated based on experimental data for yield, cost-effectiveness, and procedural complexity.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From Vanillin | Route 2: From Hydroquinone |
| Starting Material | Vanillin | Hydroquinone |
| Number of Steps | 2 | 4 |
| Overall Yield | ~51% | ~50-60% (estimated) |
| Starting Material Cost | Lower (~$10-20/kg for synthetic)[1][2] | Higher (~$70-90/kg for lab quantities)[3][4][5] |
| Key Reactions | Dakin Reaction, Williamson Ether Synthesis | Oxidation, Thiele-Winter Acetoxylation, Deacetylation, Williamson Ether Synthesis |
| Primary Reagents | Hydrogen Peroxide, Sodium Hydroxide, Dimethyl Sulfate (B86663) | Oxidizing Agent (e.g., Na₂Cr₂O₇/H₂SO₄), Acetic Anhydride (B1165640), Sulfuric Acid, Methanol, Dimethyl Sulfate, Base (e.g., NaOH) |
Route 1: Synthesis from Vanillin
This two-step route leverages the readily available and relatively inexpensive starting material, vanillin. The overall reported yield for this pathway is approximately 56%.[6]
Step 1: Dakin Reaction of Vanillin to 2-Methoxyhydroquinone (B1205977)
The initial step involves the oxidation of vanillin using hydrogen peroxide in a basic solution to yield 2-methoxyhydroquinone. This reaction, known as the Dakin reaction, is an efficient method for converting ortho- and para-hydroxybenzaldehydes to the corresponding hydroquinones.[7][8]
Step 2: Methylation of 2-Methoxyhydroquinone to this compound
The subsequent step is the methylation of the hydroxyl groups of 2-methoxyhydroquinone to form the final product, this compound. This is typically achieved via a Williamson ether synthesis using a methylating agent such as dimethyl sulfate in the presence of a base.
Caption: Synthetic pathway of this compound from vanillin.
Route 2: Synthesis from Hydroquinone
This four-step route begins with the more expensive starting material, hydroquinone, and involves a series of classical organic transformations.
Step 1: Oxidation of Hydroquinone to p-Benzoquinone
Hydroquinone is first oxidized to p-benzoquinone. This can be achieved using various oxidizing agents, with typical yields ranging from 80-90%.[9]
Step 2: Thiele-Winter Acetoxylation of p-Benzoquinone
The p-benzoquinone is then converted to 1,2,4-triacetoxybenzene (B1630906) through the Thiele-Winter acetoxylation reaction, which employs acetic anhydride and a catalytic amount of sulfuric acid. This step has a reported yield of around 80%.[10]
Step 3: Deacetylation to 1,2,4-Trihydroxybenzene
The acetyl groups are subsequently removed by hydrolysis under acidic or basic conditions to yield 1,2,4-trihydroxybenzene.
Step 4: Methylation to this compound
Finally, the three hydroxyl groups of 1,2,4-trihydroxybenzene are methylated, typically via a Williamson ether synthesis with a methylating agent like dimethyl sulfate, to afford this compound.
Caption: Synthetic pathway of this compound from hydroquinone.
Quantitative Data Summary
Table 1: Reaction Yields
| Reaction Step | Route 1: From Vanillin | Route 2: From Hydroquinone |
| Step 1 | Dakin Reaction: ~91%[11] | Oxidation: 80-90%[9] |
| Step 2 | Methylation: ~56% (for this step) | Thiele-Winter Acetoxylation: ~80%[10] |
| Step 3 | - | Deacetylation: High (assumed) |
| Step 4 | - | Methylation: Moderate to High (estimated) |
| Overall Yield | ~51% | ~50-60% (estimated) |
Table 2: Estimated Reagent Costs
| Reagent | Price per kg (USD) |
| Vanillin (synthetic) | $10 - $20[1][2] |
| Hydroquinone | $70 - $90 (lab grade)[3][4][5] |
| Hydrogen Peroxide (30%) | Varies, approx. $10-20/L for smaller quantities[12][13] |
| Sodium Hydroxide | ~$0.5 - $1.0[7] |
| Dimethyl Sulfate | ~$2-3[11] |
| Acetic Anhydride | ~$1-2[14] |
| Sulfuric Acid | <$1[10][15] |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Experimental Protocols
Route 1: From Vanillin
Step 1: Dakin Reaction of Vanillin
-
Materials: Vanillin, 1 M Sodium Hydroxide (NaOH) solution, 30% Hydrogen Peroxide (H₂O₂), Hydrochloric Acid (HCl) for acidification, Ethyl Acetate.
-
Procedure:
-
Dissolve vanillin in 1 M NaOH solution in a flask with stirring and cool the solution in an ice bath.[16]
-
Slowly add 30% H₂O₂ to the cooled solution.
-
Allow the mixture to stir in the ice bath for 1 hour, then warm to room temperature and continue stirring for 4-6 hours.[16]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with HCl.
-
Extract the product, 2-methoxyhydroquinone, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Step 2: Methylation of 2-Methoxyhydroquinone
-
Materials: 2-methoxyhydroquinone, Sodium Hydroxide (NaOH), Dimethyl Sulfate ((CH₃)₂SO₄), water.
-
Procedure:
-
Dissolve 2-methoxyhydroquinone in an aqueous solution of NaOH.
-
Add dimethyl sulfate dropwise to the solution while maintaining the temperature below 30-35°C with cooling.[17]
-
After the addition is complete, stir the reaction mixture for several hours.
-
The product, this compound, can be isolated by extraction with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent to obtain the crude product, which can be purified by distillation or chromatography.
-
Route 2: From Hydroquinone
Step 1: Oxidation of Hydroquinone to p-Benzoquinone
-
Materials: Hydroquinone, Oxidizing agent (e.g., Sodium Dichromate, Na₂Cr₂O₇), Sulfuric Acid (H₂SO₄), water, Diethyl Ether.
-
Procedure:
-
Dissolve hydroquinone in an aqueous solution of sulfuric acid and cool in an ice bath.
-
Slowly add a solution of the oxidizing agent to the hydroquinone solution with vigorous stirring, maintaining a low temperature.[9]
-
Monitor the reaction by TLC.
-
Upon completion, extract the p-benzoquinone with diethyl ether.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude p-benzoquinone.
-
Step 2: Thiele-Winter Acetoxylation of p-Benzoquinone
-
Materials: p-Benzoquinone, Acetic Anhydride, concentrated Sulfuric Acid (H₂SO₄).
-
Procedure:
-
To a flask containing excess acetic anhydride, add a catalytic amount of concentrated H₂SO₄ at 0°C.
-
Slowly add p-benzoquinone to the stirred solution, keeping the temperature below 10°C.
-
After the addition, allow the mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid 1,2,4-triacetoxybenzene by vacuum filtration and wash with water.
-
Step 3: Deacetylation of 1,2,4-Triacetoxybenzene
-
Materials: 1,2,4-Triacetoxybenzene, Methanol, concentrated Hydrochloric Acid (HCl).
-
Procedure:
-
Suspend 1,2,4-triacetoxybenzene in methanol.
-
Add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain crude 1,2,4-trihydroxybenzene.
-
Step 4: Williamson Ether Synthesis of 1,2,4-Trihydroxybenzene
-
Materials: 1,2,4-Trihydroxybenzene, a suitable base (e.g., NaOH), Dimethyl Sulfate ((CH₃)₂SO₄), a polar aprotic solvent (e.g., DMF or acetone).
-
Procedure:
-
Dissolve 1,2,4-trihydroxybenzene in the chosen solvent and add the base in portions.
-
Stir the mixture at room temperature to form the phenoxide salts.
-
Add dimethyl sulfate dropwise to the reaction mixture.
-
Heat the mixture and monitor its progress by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain this compound.
-
Safety and Environmental Considerations
-
Dimethyl Sulfate: This methylating agent is highly toxic, carcinogenic, and corrosive.[5] It must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[3][18]
-
Dakin Reaction: The reaction uses hydrogen peroxide, a strong oxidizer. While the reaction itself is generally considered green, care must be taken when handling peroxide.[4] The use of a base like NaOH also requires appropriate handling.[19]
-
Thiele-Winter Acetoxylation: This reaction uses concentrated sulfuric acid and acetic anhydride, which are corrosive and require careful handling.
-
Oxidation of Hydroquinone: The use of chromium-based oxidizing agents (e.g., sodium dichromate) is a significant environmental concern due to the toxicity of chromium waste. Alternative, greener oxidizing agents should be considered where possible.
Conclusion
Both the vanillin and hydroquinone routes offer viable pathways to this compound with comparable overall yields. The choice between the two will likely depend on the specific priorities of the researcher or organization.
The vanillin route is more cost-effective in terms of the starting material and involves fewer synthetic steps, making it potentially more efficient for large-scale production.
The hydroquinone route , while starting from a more expensive material and involving more steps, utilizes a series of well-established and high-yielding reactions. However, the environmental impact of the initial oxidation step should be a key consideration.
For drug development and research applications where cost may be less of a limiting factor than procedural reliability and well-defined intermediates, either route could be suitable. However, for industrial-scale synthesis, the economic advantages of the vanillin route are compelling, provided the two steps can be optimized for efficiency and safety.
References
- 1. Reagent Grade Sulfuric Acid H2SO4, Concentrated, 3.8L for sale. Buy from The Science Company. [sciencecompany.com]
- 2. Acetic Anhydride Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 3. Hydroquinone, 99% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. laballey.com [laballey.com]
- 5. Hydroquinone, 99.5% 1 kg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Pardon Our Interruption [globalsources.com]
- 8. gfschemicals.com [gfschemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. m.indiamart.com [m.indiamart.com]
- 11. echemi.com [echemi.com]
- 12. Hydrogen Peroxide, 30% (w/w), ACS Reagent Grade, Ricca Chemical 500 mL | Buy Online | Ricca Chemical Company | Fisher Scientific [fishersci.com]
- 13. chemworld.com [chemworld.com]
- 14. Acetic Acid Anhydride Price, 2025 Acetic Acid Anhydride Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 15. Buy Sulfuric Acid (H2SO4) | Bulk Supplier/Distributor - CORECHEM [corecheminc.com]
- 16. univarsolutions.com [univarsolutions.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Acetic Anhydride, Laboratory Grade, 500 mL | Flinn Scientific [flinnsci.com]
- 19. Sodium Hydroxide, Laboratory Grade, 2 kg | Flinn Scientific [flinnsci.com]
Reactivity Showdown: 1,2,4-Trimethoxybenzene vs. Anisole in Electrophilic Aromatic Substitution and Oxidation
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 1,2,4-trimethoxybenzene and anisole (B1667542), supported by experimental data and detailed protocols.
In the realm of organic synthesis, particularly in the construction of complex aromatic scaffolds for pharmaceuticals and other functional materials, a nuanced understanding of the reactivity of substituted benzene (B151609) rings is paramount. This guide provides an in-depth comparison of the reactivity of this compound and anisole (methoxybenzene). While both molecules are activated towards electrophilic attack due to the presence of electron-donating methoxy (B1213986) groups, the addition of two extra methoxy groups in this compound profoundly enhances its reactivity and influences its regioselectivity.
Executive Summary of Reactivity Comparison
This compound is significantly more reactive towards electrophilic aromatic substitution (EAS) than anisole. This heightened reactivity stems from the cumulative electron-donating effect of three methoxy groups, which increases the electron density of the aromatic ring, making it a more potent nucleophile. This enhanced nucleophilicity allows for reactions to occur under milder conditions and often at a faster rate compared to anisole. However, this high reactivity can also lead to challenges in controlling selectivity and preventing side reactions such as polysubstitution and oxidation.
| Reaction Type | This compound | Anisole | Key Differences |
| Nitration | Highly reactive, prone to oxidation and polysubstitution. Requires milder conditions. | Moderately reactive, yields a mixture of ortho and para isomers. | This compound's high reactivity can lead to lower yields of the desired mononitrated product if conditions are not carefully controlled. |
| Bromination | Extremely reactive, readily undergoes polysubstitution. | Reacts readily to form a mixture of ortho- and para-bromoanisole, with the para isomer being the major product. | The presence of three activating groups in this compound makes selective monobromination challenging. |
| Friedel-Crafts Acylation | Highly reactive, acylation occurs readily under mild conditions. | Undergoes acylation to primarily yield the para-substituted product. | This compound's increased reactivity allows for the use of less harsh Lewis acids or even Brønsted acids. |
| Oxidation | More susceptible to oxidation due to its lower oxidation potential. Can form a stable radical cation. | Less prone to oxidation compared to this compound. | The higher electron density of this compound makes it a better electron donor and thus more easily oxidized. |
Theoretical Framework: The Activating Influence of Methoxy Groups
The reactivity of both anisole and this compound in electrophilic aromatic substitution is governed by the powerful electron-donating resonance effect of the methoxy group(s). The lone pairs on the oxygen atom are delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions. This makes the aromatic ring more nucleophilic and thus more susceptible to attack by electrophiles.
In anisole, a single methoxy group activates the ring and directs incoming electrophiles to the ortho and para positions.[1] In this compound, the three methoxy groups work in concert to substantially increase the electron density of the ring, rendering it exceptionally reactive. The directing effects of the three groups are additive, leading to a highly predictable substitution pattern.
References
A Comparative Guide to 1,2,4-Trimethoxybenzene and its Isomer as Internal Standards in Quantitative NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful analytical technique for the precise determination of concentration and purity of chemical compounds. The accuracy of qNMR analysis is critically dependent on the choice of a suitable internal standard. An ideal internal standard should exhibit chemical stability, high purity, good solubility in the chosen deuterated solvent, and possess NMR signals that do not overlap with those of the analyte. This guide provides a comprehensive comparison of 1,2,4-trimethoxybenzene and its more commonly used isomer, 1,3,5-trimethoxybenzene (B48636), as internal standards in ¹H qNMR, supported by experimental data and detailed methodologies.
Performance Comparison of NMR Internal Standards
While this compound is commercially available and its ¹H NMR spectrum is known, it is not as widely documented or validated as a quantitative internal standard as its isomer, 1,3,5-trimethoxybenzene. The latter is available as a certified reference material (CRM), ensuring traceability and high purity, which are crucial for accurate quantitative analysis. The symmetrical nature of 1,3,5-trimethoxybenzene results in a simpler ¹H NMR spectrum with two sharp singlets, which simplifies integration and reduces the chances of signal overlap with the analyte.
In contrast, this compound has a more complex ¹H NMR spectrum with multiple signals in the aromatic region, which could increase the likelihood of signal overlap. The following tables provide a summary of the key properties and a comparison with other common qNMR internal standards.
Table 1: Properties of Trimethoxybenzene Isomers
| Property | This compound | 1,3,5-Trimethoxybenzene |
| Molecular Formula | C₉H₁₂O₃ | C₉H₁₂O₃ |
| Molecular Weight | 168.19 g/mol | 168.19 g/mol [1] |
| ¹H NMR Signals (CDCl₃) | ~6.9 (d), ~6.8 (d), ~6.7 (dd), ~3.9 (s), ~3.85 (s), ~3.8 (s) ppm | ~6.1 (s, 3H), ~3.8 (s, 9H) ppm[2] |
| Purity | Typically >97% | Available as CRM with ≥99.9% purity[2] |
| Key Advantages | Soluble in common organic solvents. | Simple spectrum with two sharp singlets, chemically stable, non-hygroscopic, available as a CRM. |
| Key Disadvantages | More complex NMR spectrum with potential for signal overlap. Not readily available as a CRM. | Limited solubility in water. |
Table 2: Comparison with Other Common qNMR Internal Standards
| Feature | 1,3,5-Trimethoxybenzene | Maleic Acid | Dimethyl Sulfone (DMSO₂) | 3-(Trimethylsilyl)propanoic-2,2,3,3-d₄ acid, sodium salt (TMSP) |
| ¹H NMR Signal(s) | Two sharp singlets | One sharp singlet | One sharp singlet | One sharp singlet |
| Typical Chemical Shift (ppm) | ~6.1 (Ar-H), ~3.8 (OCH₃) | ~6.3 | ~2.9 | ~0 |
| Solubility | Good in organic solvents | Good in D₂O, DMSO-d₆ | Good in D₂O, DMSO-d₆ | Excellent in D₂O |
| Key Advantages | Stable, simple spectrum | High purity, water-soluble | Water-soluble, sharp singlet | Sharp singlet at 0 ppm, excellent for aqueous samples |
| Key Disadvantages | Limited water solubility | Can be reactive | Can be volatile | Can interact with certain analytes |
Experimental Protocol for Quantitative NMR using an Internal Standard
The following is a detailed methodology for determining the purity of a compound using an internal standard, adapted for this compound based on the established protocol for its isomer, 1,3,5-trimethoxybenzene. It is crucial to validate this protocol for this compound before its application in regulated environments.
I. Materials and Equipment
-
Analyte: The compound of interest.
-
Internal Standard: this compound of known purity.
-
Deuterated Solvent: High-purity deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d₆).
-
NMR Spectrometer: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analytical Balance: Calibrated balance with a readability of at least 0.01 mg.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Glassware: Calibrated volumetric flasks, pipettes, and vials.
II. Sample Preparation
-
Accurate Weighing: Accurately weigh a specific amount of the analyte (e.g., 10-20 mg) and this compound (e.g., 5-10 mg) into a clean, dry vial using an analytical balance. Record the exact masses.
-
Dissolution: Dissolve the weighed solids in a precise volume of the chosen deuterated solvent (e.g., 0.6 mL) within the vial. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, high-precision NMR tube.
III. NMR Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape.
-
Acquisition Parameters:
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.
-
Relaxation Delay (d1): This is a critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal of interest (both analyte and internal standard) to ensure complete relaxation and accurate integration. The T₁ values should be experimentally determined for both the analyte and this compound using an inversion-recovery pulse sequence.
-
Acquisition Time (at): Typically 2-4 seconds.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).
-
IV. Data Processing and Calculation
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Integration: Integrate well-resolved, non-overlapping signals of both the analyte and this compound. For this compound, choose a signal that is free from overlap with any analyte or impurity signals.
-
Purity Calculation: The purity of the analyte can be calculated using the following equation:
Where:
-
I_analyte and I_IS are the integrated areas of the signals for the analyte and internal standard, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals.
-
MW_analyte and MW_IS are the molecular weights.
-
m_analyte and m_IS are the masses.
-
Purity_IS is the purity of the internal standard.
-
Visualizing the Workflow
To ensure clarity and reproducibility, the experimental workflows are outlined below using Graphviz diagrams.
Conclusion
For accurate and reproducible qNMR results, the choice of a well-characterized internal standard is paramount. While this compound can potentially be used as an internal standard, its more complex ¹H NMR spectrum and the lack of availability as a certified reference material make it a less ideal choice compared to its isomer, 1,3,5-trimethoxybenzene. The latter offers a simpler spectrum, is chemically stable, and is available as a CRM, making it a more reliable and robust option for quantitative analysis in research, quality control, and drug development. Researchers considering the use of this compound as a qNMR internal standard should perform a thorough validation to establish its performance characteristics for their specific application.
References
A Head-to-Head Comparison of Trimethoxybenzoic Acid Isomer Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The isomeric positioning of three methoxy (B1213986) groups on a benzoic acid core significantly dictates the pharmacological profile of trimethoxybenzoic acid derivatives. These structural nuances influence the molecule's interaction with biological targets, leading to a diverse range of activities from antimicrobial to anti-inflammatory and anticancer effects.[1] This guide provides a comprehensive, data-driven comparison of the biological activities of key trimethoxybenzoic acid isomers: 3,4,5-, 2,4,5-, and 2,3,4-trimethoxybenzoic acid. Due to its structural similarity and extensive research, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is included as a pertinent benchmark. The analysis highlights that while some isomers show direct therapeutic potential, others serve as crucial intermediates in the synthesis of complex drugs.[2][3][4]
Data Presentation: A Quantitative Summary of Bioactivities
The following tables summarize the available quantitative data for the primary biological activities of trimethoxybenzoic acid isomers and the related compound, syringic acid. Data has been compiled from various studies and should be interpreted with consideration for the different experimental conditions.
Table 1: Comparative Antimicrobial Activity
| Compound | Test Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 3,4,5-Trimethoxybenzoic Acid | Staphylococcus aureus | 0.97 | [5] |
| Derivatives of 2,4,5-Trimethoxybenzoic Acid | Various Bacteria | Activity noted as efflux pump inhibitors, restoring antibiotic efficacy. Specific MICs for parent compound are not detailed. | [6][7] |
| Syringic Acid | Various Bacteria | Exhibits broad antimicrobial properties. |[8][9][10] |
Table 2: Comparative Cytotoxic Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
|---|---|---|---|
| 2,4,5-Trimethoxychalcone Derivative * | HeLa (Cervical Cancer) | 4.17 µM | [6] |
| AGS (Gastric Cancer) | 9.28 µM | [6] | |
| HepG2 (Liver Cancer) | > 10 µM | [6] | |
| Syringic Acid | Gastric Cancer Cells | Suppressed proliferation and triggered apoptosis. | [8] |
| Rat Lung Cancer Cells | Enhanced ROS production, leading to apoptosis. | [11] | |
| 2-iodo-3,4,5-trimethoxybenzoic acid Derivative * | Various Cancer Cells | Exhibits cytotoxicity and phototoxicity. | [5] |
Note: Data is for a derivative, not the parent compound.
Table 3: Overview of Anti-inflammatory and Antioxidant Activity
| Compound | Activity | Mechanism of Action | Reference |
|---|---|---|---|
| 3,4,5-Trimethoxybenzoic Acid | Antioxidant, Anti-inflammatory | Potent antioxidant and inhibitor of cytokine production. Modulates oxidative-nitrosative stress. | [12] |
| 2,4,5-Trimethoxybenzoic Acid | Anti-inflammatory | Inhibits the activation of NF-κB and STAT signaling pathways. | [1][2] |
| Syringic Acid | Antioxidant, Anti-inflammatory | Scavenges free radicals, enhances endogenous antioxidant defenses, and activates the KEAP1/NRF2 pathway. Downregulates key inflammatory mediators including NF-κB, TLR4, and others. | [8][11][13] |
| 2,3,4-Trimethoxybenzoic Acid | Limited Data | Primarily used as a synthetic intermediate for compounds targeting inflammation. |[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below, based on established protocols.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[1][14]
-
Preparation of Inoculum: Select several well-isolated colonies of the test microorganism from a fresh culture plate. Suspend the colonies in a sterile broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of each trimethoxybenzoic acid isomer in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth).[1]
-
Inoculation and Incubation: Inoculate each well with the prepared microbial suspension. The plate should include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).[14] Incubate the plate at 35-37°C for 16-24 hours.[1][14]
-
Determination of MIC: After incubation, visually inspect the plates. The MIC is recorded as the lowest concentration of the compound where no visible bacterial growth is observed.[1][14]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][15]
-
Cell Seeding: Seed cancer cells (e.g., HeLa) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere by incubating overnight at 37°C in a 5% CO₂ humidified atmosphere.[1][6]
-
Compound Treatment: Treat the cells with various concentrations of the trimethoxybenzoic acid isomers and incubate for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition and Incubation: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial enzymes in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15][16][17]
-
Solubilization and Absorbance Measurement: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Measure the absorbance (Optical Density) of the resulting solution using a microplate reader at a wavelength between 550 and 600 nm.[17]
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by plotting the absorbance values against the compound concentrations and analyzing the resulting dose-response curve.[1]
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay evaluates a compound's ability to act as a free radical scavenger by measuring its capacity to decolorize a stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution.[18]
-
Reagent Preparation: Prepare a working solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[18] Prepare stock solutions of the test compounds and a positive control (e.g., Ascorbic Acid) and perform serial dilutions to obtain a range of concentrations.[18]
-
Reaction Setup: In a 96-well plate, add a specific volume of the different concentrations of the test compounds or standard to triplicate wells. Add the DPPH working solution to all wells. Include a blank control containing only the solvent and the DPPH solution.[18]
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for approximately 30 minutes. After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[18] The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the bioactivity of trimethoxybenzoic acid isomers.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: Inhibition of NF-κB inflammatory pathway by 2,4,5-Trimethoxybenzoic Acid.
Caption: Antioxidant mechanisms of Syringic Acid via direct scavenging and Nrf2 activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,4,5-Trimethoxybenzoic Acid Manufacturer in India [vihita-bio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ffhdj.com [ffhdj.com]
- 9. ffhdj.com [ffhdj.com]
- 10. Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,4,5-Trimethoxybenzoic acid | Antioxidant | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of HPLC and qNMR for the Analysis of 1,2,4-Trimethoxybenzene
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical compounds is paramount. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the analysis of 1,2,4-trimethoxybenzene. The selection of an appropriate analytical method is a critical decision that influences the reliability and validity of quantitative results. This document presents supporting experimental data, detailed methodologies, and a clear visual representation of the analytical workflows to aid in the selection of the most suitable technique for specific research and development needs.
Data Presentation: A Quantitative Comparison
The performance of HPLC and qNMR for the analysis of this compound is summarized in the table below. The presented data is based on typical validation parameters for the analysis of small aromatic molecules and serves as an illustrative comparison.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% |
| Precision (%RSD) | ||
| - Repeatability | < 1.0% | < 0.5% |
| - Intermediate Precision | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.3 mg/mL |
| Specificity | High (dependent on chromatographic resolution) | Very High (dependent on signal resolution) |
| Analysis Time per Sample | 15 - 30 minutes | 10 - 20 minutes |
| Need for Reference Standard | Analyte-specific reference standard required | Certified internal standard of a different compound required |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC and qNMR are provided below. These protocols represent standard analytical procedures and can be adapted based on specific instrumentation and laboratory requirements.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, column oven, and data processing software.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and water (e.g., 60:40 v/v).[1] For mass spectrometry compatibility, a volatile acid like formic acid can be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (e.g., 270 nm).
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Stock Solution: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent like methanol (B129727) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²).
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol describes a ¹H-qNMR method for the absolute quantification of this compound using an internal standard.
1. Instrumentation and Acquisition Parameters:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d₆).
-
Internal Standard: A certified reference material with known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons.
-
Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1) for the signals used for quantification.
-
Acquisition Time: A suitable acquisition time to ensure proper signal decay.
-
Pulse Angle: A calibrated 90° pulse angle.
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a clean, dry vial.
-
Accurately weigh a precise amount of the chosen internal standard into the same vial. The molar ratio of the analyte to the internal standard should ideally be between 0.5 and 2.
-
Add a known volume of the deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.
-
Ensure complete dissolution of both the sample and the internal standard by gentle vortexing or sonication.
-
Transfer the solution to a clean NMR tube.
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard.
-
Calculate the concentration or purity of this compound using the following formula:
Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
analyte = this compound
-
IS = Internal Standard
-
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC and qNMR methods.
Concluding Remarks
Both HPLC and qNMR are robust and reliable techniques for the quantitative analysis of this compound, each offering distinct advantages. HPLC provides excellent sensitivity, making it well-suited for the detection of trace-level impurities.[2] It is a widely available and highly automated technique, lending itself to high-throughput analysis in quality control settings.
On the other hand, qNMR is a primary analytical method that allows for direct quantification without the need for an analyte-specific reference standard.[3] This can be particularly advantageous when a certified reference material for the analyte is not available. qNMR offers exceptional precision and can provide structural information alongside quantitative data, which can be valuable for impurity identification.
The choice between HPLC and qNMR will ultimately depend on the specific requirements of the analysis. For routine quality control and high-throughput screening where sensitivity is key, HPLC is often the preferred method. For applications requiring the highest accuracy and direct quantification without a specific reference standard, qNMR is an excellent alternative. For comprehensive characterization and method validation, employing both techniques can provide orthogonal and confirmatory data, ensuring the highest level of confidence in the analytical results.
References
A Comparative Benchmarking Guide to the Synthesis of Trimethoxybenzene Isomers
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted aromatic compounds is a cornerstone of molecular design and manufacturing. Trimethoxybenzene isomers, in particular, serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. This guide provides an objective comparison of the synthesis efficiency for three common isomers: 1,2,3-trimethoxybenzene, 1,2,4-trimethoxybenzene, and 1,3,5-trimethoxybenzene (B48636). The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable synthetic route for a given application.
Comparative Synthesis Data
The following table summarizes the key quantitative data for various synthesis methods for the three trimethoxybenzene isomers, allowing for a direct comparison of their efficiencies.
| Isomer | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield |
| 1,2,3-Trimethoxybenzene | Pyrogallol (B1678534) | Dimethyl carbonate (DMC), l-butyl-3-methylimidazolium bromide ([Bmim]Br) | - | 160°C, 7 hours | 92.6%[1] |
| Pyrogallol | Dimethyl sulfate, Sodium hydroxide (B78521) | Water | < 45°C, then boil | 70%[2] | |
| Pyrogallol | Dimethyl sulfate, Industrial liquid alkali, Tetrabutylammonium bromide | Water | 35°C for 3h, then 95°C for 2h | Not specified[3] | |
| This compound | Vanillin | Not specified in detail | Not specified | Not specified | 56% (overall)[4] |
| 1,3,5-Trimethoxybenzene | Phloroglucinol | Dimethyl sulphate, Potassium carbonate | Acetone (B3395972) | Reflux for 6 hours | 71.4%[5][6] |
| 1,3,5-Tribromobenzene | Sodium methoxide (B1231860), Cuprous chloride | N,N-dimethylformamide, Methanol | 90-95°C, > 3 hours | Up to 99.5%[7][8] |
Experimental Protocols
Below are detailed methodologies for key synthesis experiments for each trimethoxybenzene isomer.
Synthesis of 1,2,3-Trimethoxybenzene from Pyrogallol and Dimethyl Carbonate
This green synthesis approach utilizes dimethyl carbonate as a less toxic methylating agent.[1]
Materials and Reagents:
-
Pyrogallol (PA)
-
Dimethyl carbonate (DMC)
-
l-butyl-3-methylimidazolium bromide ([Bmim]Br)
Procedure:
-
Combine pyrogallol and dimethyl carbonate in a mole ratio of 1:6.
-
Add l-butyl-3-methylimidazolium bromide as a catalyst, with a molar ratio of 1:1 relative to pyrogallol.
-
Heat the reaction mixture to 160°C and maintain for 7 hours.
-
Monitor the reaction for the conversion of pyrogallol.
-
Upon completion, the product, 1,2,3-trimethoxybenzene, is isolated. The conversion of pyrogallol is reported to be 100% with a product yield of 92.6%.[1]
Synthesis of this compound from Vanillin
This method provides an efficient route to this compound.[4]
Note: The specific experimental details for this synthesis are not fully detailed in the provided source. The overall yield is reported as 56%.[4] The general transformation involves the conversion of the aldehyde group and subsequent methylation of the hydroxyl group.
Synthesis of 1,3,5-Trimethoxybenzene from Phloroglucinol
This is a classic and reliable method for producing 1,3,5-trimethoxybenzene.[5][6]
Materials and Reagents:
-
Anhydrous Phloroglucinol (6.3 g, 0.05 mol)
-
Dimethyl sulphate (15.6 mL, 0.165 mol)
-
Anhydrous Potassium Carbonate (40 g)
-
Dry Acetone (100 mL + 40 mL for washing)
-
Diethyl Ether
-
5% Sodium Hydroxide Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, combine anhydrous phloroglucinol, anhydrous potassium carbonate, and dry acetone.
-
Add dimethyl sulphate to the mixture.
-
Reflux the mixture for 6 hours under anhydrous conditions.
-
After cooling, filter the mixture to remove inorganic salts and wash the salts with hot acetone.
-
Combine the acetone filtrates and distill off the solvent.
-
Macerate the residue with crushed ice and extract with diethyl ether.
-
Wash the ether extracts with 5% sodium hydroxide solution, followed by water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Distill the ether to yield the 1,3,5-trimethoxybenzene product. A yield of approximately 71.4% is reported.[6]
Synthesis of 1,3,5-Trimethoxybenzene from 1,3,5-Tribromobenzene
This high-yield synthesis involves a nucleophilic aromatic substitution.[7][8]
Materials and Reagents:
-
1,3,5-Tribromobenzene (100.0 g, 0.32 mol)
-
Sodium methoxide (102.9 g, 1.91 mol)
-
Cuprous chloride (1.58 g, 0.016 mol)
-
N,N-dimethylformamide (150 mL)
-
Methanol (300 mL)
-
Water
Procedure:
-
In a reaction vessel, add 1,3,5-tribromobenzene, N,N-dimethylformamide, and methanol.
-
Under stirring, add sodium methoxide.
-
Heat the mixture to 60-70°C and then add the cuprous chloride catalyst.
-
Increase the temperature to 90-95°C and maintain under reflux with stirring for at least 3 hours.
-
Monitor the reaction to completion.
-
Cool the reaction mixture to room temperature and filter to remove insoluble solids.
-
The filtrate is then worked up, which may involve crystallization, to isolate the 1,3,5-trimethoxybenzene product. Yields for this method can be as high as 99.5%.[7]
Synthesis Workflow Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of the trimethoxybenzene isomers.
Caption: Experimental workflow for the synthesis of 1,2,3-Trimethoxybenzene.
Caption: Experimental workflow for 1,3,5-Trimethoxybenzene synthesis from Phloroglucinol.
References
- 1. US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound [webbook.nist.gov]
- 7. guidechem.com [guidechem.com]
- 8. scbt.com [scbt.com]
Safety Operating Guide
Proper Disposal of 1,2,4-Trimethoxybenzene: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 1,2,4-Trimethoxybenzene, ensuring the safety of personnel and the protection of the environment. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding the chemical's characteristics and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C₉H₁₂O₃[1][2] |
| Molecular Weight | 168.19 g/mol [1][2] |
| CAS Number | 135-77-3[1][3] |
| Appearance | Not specified, but it is a combustible liquid.[1] |
| Boiling Point | 269 °C |
| Density | 1.131 g/mL |
| Flash Point | 113 °C (235.4 °F) - closed cup[1] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles or eyeshields, chemical-resistant gloves, and a lab coat.[1][6] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4][6]
Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[7][8] It is classified as a hazardous waste and must not be disposed of in regular trash or down the drain.[7][9][10] The following step-by-step protocol outlines the proper disposal procedure.
Experimental Protocol: Disposal of this compound Waste
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure unused chemical, solutions containing the compound, and contaminated materials such as gloves, pipette tips, and absorbent pads.
-
Segregate this compound waste from other incompatible chemical waste streams.[11] Store it with other combustible liquids.[1]
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible waste container.[8][11] Plastic bottles are often preferred over glass to minimize the risk of breakage.[7]
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[9][11]
-
The label must include the full chemical name "this compound," the quantity of waste, the date of generation, the place of origin (e.g., lab and room number), and the name of the principal investigator.[7] Abbreviations and chemical formulas are not permissible.[7]
-
Mark the appropriate hazard pictograms for irritants on the label.[7]
-
-
Waste Accumulation and Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[8][11]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Ensure secondary containment is used for the waste container to capture any potential leaks or spills.[9]
-
Do not accumulate more than 55 gallons of hazardous waste in the satellite accumulation area.[9]
-
-
Disposal of Contaminated Materials:
-
Solid materials contaminated with this compound, such as gloves and absorbent pads, should be placed in a designated solid hazardous waste container.[11]
-
Empty containers that held pure this compound must be triple-rinsed with a suitable solvent.[9][11] The rinsate must be collected and disposed of as hazardous waste.[9][11] After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[9][11]
-
-
Arranging for Waste Pickup:
-
Once the waste container is full or the project is complete, complete a hazardous waste pickup request form as required by your institution's Environmental Health and Safety (EHS) department.[7]
-
The EHS department will arrange for the collection of the waste for proper treatment and disposal at a licensed facility.[7][9]
-
Emergency Procedures
In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so.[4] For small spills, use an inert absorbent material to contain the spill. For large spills, contact your institution's EHS department immediately. Do not allow the product to enter drains as discharge into the environment must be avoided.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 1,2,4-三甲氧基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. guidechem.com [guidechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. pfw.edu [pfw.edu]
- 9. vumc.org [vumc.org]
- 10. acs.org [acs.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 1,2,4-Trimethoxybenzene
Essential Safety and Handling Guide for 1,2,4-Trimethoxybenzene
This guide provides crucial safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Summary
This compound is classified with the following hazards. It is crucial to understand these risks before handling the chemical.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| Skin Irritation (Category 2) | Causes skin irritation.[2][3] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3] |
The toxicological properties of this substance have not been fully investigated.[4]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.
| Body Part | Required PPE | Standards and Specifications |
| Eyes/Face | Chemical safety goggles or a face shield. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Skin | Chemical-resistant gloves and protective clothing. | Select gloves based on the specific laboratory conditions and duration of use.[4][6] |
| Respiratory | NIOSH-approved respirator. | Required when ventilation is inadequate or when handling generates dust or vapors. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 must be followed.[4] |
Operational and Disposal Plans
Safe Handling Procedures
-
Ventilation : Always use this chemical in a well-ventilated area, such as a chemical fume hood.[4]
-
Avoid Contact : Prevent contact with skin, eyes, and clothing.[4] Avoid breathing dust or vapors.[7]
-
Hygiene Practices : Wash hands and any exposed skin thoroughly after handling.[2][4] Do not eat, drink, or smoke in the work area.[1][6]
-
Clothing : Remove and wash contaminated clothing before reuse.[4]
-
Container Handling : Keep the container tightly closed when not in use.[4]
Storage Procedures
-
Container : Store in the original, tightly closed container.[4]
-
Location : Keep in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities : Store away from strong oxidizing agents.[4][5]
-
Labeling : Ensure all containers are clearly labeled.
Spill Response Protocol
In the event of a spill, follow these steps immediately.
-
Evacuate : Evacuate non-essential personnel from the spill area.[7] For major spills, move upwind.[8]
-
Ventilate : Ensure the area is well-ventilated.[4]
-
PPE : Wear the appropriate personal protective equipment as outlined in the table above.[7]
-
Containment : For minor spills, absorb the chemical with an inert material like dry sand or earth.[4] Prevent the spill from entering drains.[7]
-
Collection : Sweep or shovel the absorbed material into a suitable, labeled container for chemical waste.[7][8]
-
Decontamination : Clean the spill area thoroughly.
-
Reporting : Report the incident to the appropriate safety personnel.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
Chemical waste must be handled and disposed of according to institutional and local regulations.
-
Containerization : Collect waste material in its original container or a suitable, labeled, and sealed chemical waste container.[1][7] Do not mix with other waste.[1]
-
Labeling : Clearly label the waste container with the chemical name and associated hazards.
-
Disposal : Dispose of the contents and container at an approved waste disposal facility in accordance with all applicable laws and regulations.[1][2]
Emergency Procedures
First Aid Measures
Immediate first aid is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cups of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (135-77-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. Page loading... [guidechem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
